3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULKAPJHICPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093750-93-6 | |
| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number and properties
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, scalable synthetic protocols, and strategic applications to empower your research and development endeavors.
Strategic Importance in Medicinal Chemistry
This compound has emerged as a compound of significant interest due to the unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl (CF₃) group. The cyclobutane motif is increasingly utilized as a bioisostere for phenyl rings, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility while reducing the calculated logarithm of the partition coefficient (ClogP).[1][2][3] The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6] This strategic combination makes the title compound a valuable intermediate for creating novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[4][7]
Nomenclature, Stereoisomerism, and Core Structure
A precise understanding of the compound's nomenclature and stereochemistry is critical for reproducible research and sourcing. The molecule exists as a mixture of stereoisomers, and the specific configuration can significantly influence its biological activity and physical properties.[4]
-
Racemic Mixture: The general structure, without defined stereochemistry, is most commonly identified by CAS Number: 1093750-93-6 .[4][8][9][10]
-
Stereoisomers: Specific stereoisomers possess unique registry numbers:
The IUPAC name for the compound is This compound .[8] The core structure consists of a four-membered cyclobutane ring, which imparts conformational rigidity, substituted with a carboxylic acid and a trifluoromethyl group at the 1 and 3 positions, respectively.[4]
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are heavily influenced by the interplay between the polar carboxylic acid group and the lipophilic, strongly electronegative trifluoromethyl group.
| Property | Value | Source |
| CAS Number | 1093750-93-6 (Racemic Mixture) | [4][8][9] |
| Molecular Formula | C₆H₇F₃O₂ | [4][8] |
| Molecular Weight | 168.11 g/mol | [4][8] |
| IUPAC Name | This compound | [8] |
| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [4][8] |
| Predicted Boiling Point | 190.6 ± 35.0 °C | [4] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | [4] |
| Appearance | Off-white solid | [11] |
Scalable Synthesis Protocols
The limited commercial availability and high cost of this compound have historically restricted its use in large-scale applications.[2][7] However, efficient and scalable synthetic routes have been developed, making this crucial building block more accessible. The most robust methods start from commercially available 4-oxocyclobutane precursors.[1][2]
Below is a detailed, field-proven protocol adapted from published scalable syntheses.[1][2]
Workflow for Scalable Synthesis
Caption: Scalable synthesis from a cyclobutanone precursor.
Step-by-Step Experimental Methodology
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.
Step 1: Trifluoromethylation of the Ketone
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add cesium fluoride (CsF) as a fluoride source.
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl trifluoromethane (TMSCF₃). The Ruppert-Prakash reagent acts as the CF₃ nucleophile precursor.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Work up the reaction by quenching with an aqueous solution and extracting the CF₃-carbinol intermediate.
Step 2: Radical Deoxygenation of the Tertiary Alcohol Causality: Direct deoxygenation is challenging. A common strategy involves converting the alcohol to a derivative suitable for radical-mediated reduction. A highly efficient method uses tributyltin hydride.[1][2]
-
The crude CF₃-carbinol from the previous step is first converted to a suitable radical precursor, such as an oxalate ester.[2]
-
Dissolve the precursor in anhydrous toluene.
-
Add azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (Bu₃SnH) as the reducing agent.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 0.5-1 hour. The tin hydride transfers a hydrogen atom, effectively removing the oxygen functionality.[2]
-
Cool the reaction and concentrate under reduced pressure. The resulting residue contains the deoxygenated diisopropyl ester.[2]
Step 3: Saponification (Hydrolysis) of the Diester
-
Dissolve the crude diisopropyl ester in a mixture of THF and an aqueous solution of sodium hydroxide (NaOH).[2]
-
Stir the mixture vigorously at room temperature overnight. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.
-
Perform an aqueous workup, washing with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 2-3. This protonates the dicarboxylate to form the dicarboxylic acid.[2]
-
Extract the dicarboxylic acid product into ethyl acetate.
Step 4: Thermal Decarboxylation
-
The isolated dicarboxylic acid is heated, typically in a suitable high-boiling solvent or neat, to induce decarboxylation.
-
This process expels one molecule of CO₂, yielding the final target compound, this compound, as a mixture of cis and trans isomers.[2]
-
The final product can be purified by crystallization or chromatography. This five-step approach has been reported to achieve a 40% overall yield and can be scaled to produce over 100 grams of material.[2]
Applications in Drug Design and Discovery
The title compound is a powerful tool for lead optimization. Its utility stems from the predictable effects its structural motifs have on key drug properties.
Logical Framework for Application
Caption: Structural features and their impact on drug properties.
-
Bioisosterism: The 3-(trifluoromethyl)cyclobutyl group can serve as a non-aromatic bioisostere for a phenyl group or a sterically larger analogue of a tert-butyl group.[1][5] This substitution can disrupt undesirable π-π stacking interactions, reduce planar toxicity, and improve metabolic stability by removing sites susceptible to aromatic hydroxylation.
-
Enhanced Pharmacokinetics: The CF₃ group is known to block metabolic attack (e.g., by cytochrome P450 enzymes) on adjacent positions.[4] This often leads to a longer plasma half-life for drug candidates. Furthermore, its lipophilicity can improve absorption and penetration across biological membranes, including the blood-brain barrier.[4]
-
Synthetic Handle: The carboxylic acid functionality is a versatile synthetic handle, readily converted into amides, esters, and other functional groups, allowing for its incorporation into a wide array of molecular scaffolds, including kinase inhibitors and peptide staplers.[4][9]
Chemical Reactivity
The compound exhibits reactivity characteristic of its two primary functional groups:
-
Carboxylic Acid Reactions:
-
Reduction: Can be reduced to the corresponding alcohol or aldehyde using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4]
-
Oxidation: The cyclobutane ring can be susceptible to oxidation under harsh conditions.
-
Derivatization: Readily undergoes standard carboxylic acid chemistry, including conversion to acid chlorides, esters, and amides, which is the basis for its utility as a building block.
-
-
Trifluoromethyl Group Reactions:
-
The CF₃ group is generally stable but can influence the acidity of adjacent protons and participate in certain nucleophilic substitution reactions under specific conditions.[4]
-
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of the compound.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[11][14]
-
Conclusion
This compound is more than a mere chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and the pharmacokinetically enabling trifluoromethyl group provides a validated pathway to improve the druglike properties of therapeutic candidates. With the advent of scalable synthetic routes, this building block is poised for even wider application, empowering the development of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 6. mdpi.com [mdpi.com]
- 7. Two Scalable Syntheses of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1093750-93-6 [chemicalbook.com]
- 10. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemical-label.com [chemical-label.com]
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- 14. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Introduction: A Modern Building Block for Rational Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous properties upon drug candidates is relentless. Among the rising stars in this field is 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This compound uniquely merges two powerful structural motifs: the conformationally constrained cyclobutane ring and the electronically potent trifluoromethyl group.[1][2][3] The cyclobutane scaffold offers a three-dimensional alternative to traditional planar aromatic rings, often improving metabolic stability and providing unique vectors for exploring protein binding pockets.[1][4] Simultaneously, the trifluoromethyl (-CF3) group is a well-established bioisostere for methyl or chloro groups, capable of dramatically enhancing a molecule's lipophilicity, metabolic stability, and binding affinity through its strong electron-withdrawing nature.[2][5][6][7][8]
This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and the experimental rationale for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this building block for the rational design of next-generation therapeutics.
Core Physicochemical & Structural Data
The fundamental properties of a compound dictate its behavior from synthesis to its ultimate pharmacokinetic and pharmacodynamic profile. This compound is characterized by a unique interplay between its constituent parts. The molecule exists as cis and trans isomers, which can have distinct physical properties.[9] The primary CAS number, 1093750-93-6, typically refers to the mixture of isomers.[9][10]
| Property | Value | Source & Commentary |
| Molecular Formula | C₆H₇F₃O₂ | [9][10] |
| Molecular Weight | 168.11 g/mol | [9][10] |
| CAS Number | 1093750-93-6 (unspecified stereochemistry) 123812-82-8 (cis isomer) 123812-83-9 (trans isomer) | [9][10][11] |
| Appearance | (Predicted) Combustible liquid | [10] |
| Boiling Point | 190.6 ± 35.0 °C (Predicted) | [9] Reflects significant intermolecular forces from both the carboxylic acid's hydrogen bonding and the -CF3 group's polarity. |
| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [9] Indicates a compact structure consistent with the strained cyclobutane ring. |
| pKa | 4.36 ± 0.40 (Predicted) | [9] The acidity is enhanced relative to unsubstituted cyclobutanecarboxylic acid due to the strong inductive electron-withdrawing effect of the -CF3 group. |
| LogP (XLogP3) | 1.6 (Predicted) | [10] Indicates moderate lipophilicity, a crucial parameter for membrane permeability. |
Structure-Property Relationships: The "Why" Behind the Data
Understanding the data requires an appreciation for the structural elements at play. The properties of this molecule are not arbitrary; they are a direct consequence of its unique architecture.
Caption: Key structure-property relationships in this compound.
The potent electron-withdrawing nature of the trifluoromethyl group is paramount.[5] It pulls electron density away from the cyclobutane ring and, consequently, from the carboxylic acid moiety. This inductive effect stabilizes the resulting carboxylate anion upon deprotonation, making the parent acid a stronger acid (i.e., having a lower pKa) than its non-fluorinated counterpart.[8][9] This increased acidity can be critical for tuning interactions with biological targets.
Furthermore, the puckered, three-dimensional structure of the cyclobutane ring provides conformational restriction.[1][3] Unlike flexible alkyl chains, this rigid scaffold can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its target protein while reducing off-target effects.[3]
Experimental Protocols for Core Property Determination
To ensure scientific integrity, predicted values must be confirmed by robust experimental methods. The following section details validated, step-by-step protocols for determining the key physicochemical properties of novel compounds like this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of proton dissociation.[12][13] It relies on monitoring the change in pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at which the acid is exactly 50% ionized, a point found at the half-equivalence volume on the titration curve.[14]
Protocol:
-
System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its concentration should be kept minimal and consistent.
-
Titration: Place the pH electrode and a micro-stir bar into the sample solution. Titrate the solution with a standardized solution of 0.01 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV). The pKa is the pH value recorded at exactly half of the equivalence volume.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Causality: The partition coefficient (LogP) between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[6][15] The shake-flask method, as described in OECD Guideline 107, is a direct and reliable way to measure this equilibrium distribution.[15][16][17]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. A common ratio is 1:1, but other ratios can be used.
-
Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound (C_octanol and C_water) using a validated analytical method.
-
Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as LogP.
Conclusion and Outlook
This compound is a highly valuable building block for modern drug discovery. Its physicochemical properties, driven by the synergistic effects of the trifluoromethyl group and the cyclobutane core, offer a compelling toolkit for medicinal chemists. The enhanced acidity, controlled lipophilicity, and conformational rigidity provide rational starting points for optimizing lead compounds. By understanding and experimentally validating these core properties using robust protocols, researchers can more effectively harness the potential of this scaffold to design safer and more efficacious medicines.
References
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a fascinating and increasingly important molecule in the field of medicinal chemistry and drug discovery. Its unique structural characteristics, conferred by the strained cyclobutane ring and the powerfully electron-withdrawing trifluoromethyl group, make it a valuable building block for creating novel therapeutic agents. This guide provides a detailed exploration of the molecular structure and weight of this compound, offering insights for researchers leveraging its properties in the synthesis of advanced chemical entities.
Physicochemical Properties at a Glance
A summary of the key quantitative data for this compound is presented below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₂ | PubChem[1] |
| Average Molecular Weight | 168.11 g/mol | PubChem[1], Benchchem[2] |
| Monoisotopic Mass | 168.03981395 Da | PubChem[1] |
| CAS Number (Racemic Mixture) | 1093750-93-6 | Benchchem[2] |
Delving into the Molecular Structure
The molecular architecture of this compound is distinguished by a four-membered cyclobutane ring. This ring system is substituted with a carboxylic acid group and a trifluoromethyl group.[2] The positioning of these two functional groups relative to each other on the cyclobutane ring gives rise to stereoisomerism, a critical consideration in drug design and biological activity.
Stereoisomerism: The Cis and Trans Configurations
The substituents on the cyclobutane ring can be arranged in two distinct spatial orientations, leading to two diastereomers: cis and trans.
-
Cis Isomer : In the cis configuration, both the carboxylic acid and the trifluoromethyl group are on the same face of the cyclobutane ring.[2] This arrangement results in a more compact molecular geometry. The CAS number for the cis-(1s,3s) isomer is 123812-82-8.[2]
-
Trans Isomer : In the trans configuration, the carboxylic acid and the trifluoromethyl group are on opposite faces of the ring. The CAS number for the trans isomer is 123812-83-9.[2]
The specific stereoisomer used in a synthesis can significantly impact the resulting molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability.
Visualizing the Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Caption: 2D structure of this compound.
A Detailed Look at Molecular Weight
The molecular weight of a compound can be expressed as either the average molecular weight or the monoisotopic mass. For researchers in drug development, understanding both is crucial for techniques such as mass spectrometry.
Calculation of Average Molecular Weight
The average molecular weight is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The standard atomic weights of the constituent elements are:
The molecular formula is C₆H₇F₃O₂.[1][2][8]
Calculation: (6 * 12.011) + (7 * 1.008) + (3 * 18.998) + (2 * 15.999) = 72.066 + 7.056 + 56.994 + 31.998 = 168.114 g/mol
This calculated value is consistent with the published average molecular weight of 168.11 g/mol .[1][2][8]
Understanding Monoisotopic Mass
The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important for high-resolution mass spectrometry.
The masses of the most abundant isotopes are:
-
¹²C: 12.000000 amu (by definition)[9]
-
¹H: 1.007825 amu
-
¹⁶O: 15.994915 amu[10]
-
¹⁹F: 18.998403 amu[11]
Calculation: (6 * 12.000000) + (7 * 1.007825) + (3 * 18.998403) + (2 * 15.994915) = 72.000000 + 7.054775 + 56.995209 + 31.98983 = 168.039814 Da
This calculated monoisotopic mass aligns with the value of 168.03981395 Da found in the PubChem database.[1]
Experimental Protocols: A Note on Characterization
While this guide focuses on the foundational molecular properties, the structural and mass data presented are typically confirmed through a suite of analytical techniques. For a novel synthesis of this compound or its derivatives, the following workflow is standard:
Caption: Standard workflow for synthesis and characterization.
Expert Insight: When analyzing this compound with NMR, the ¹⁹F NMR will be particularly informative, providing a clean signal for the trifluoromethyl group. In high-resolution mass spectrometry (HRMS), the precise mass measurement is used to confirm the elemental composition, and the fragmentation pattern can provide further structural evidence.
Conclusion
This compound presents a unique combination of a strained aliphatic ring and a highly fluorinated substituent, making it a powerful tool for medicinal chemists. A thorough understanding of its molecular structure, including its stereoisomeric forms, and its precise molecular weight is fundamental to its effective application in the design and synthesis of next-generation pharmaceuticals. The data and analysis presented in this guide serve as a comprehensive resource for researchers working with this versatile chemical building block.
References
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2. National Center for Biotechnology Information. [Link]
- PubChem. Periodic Table - Atomic Mass. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.
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- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. #6 - Carbon - C [hobart.k12.in.us]
- 5. #1 - Hydrogen - H [hobart.k12.in.us]
- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
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- 8. This compound | 1093750-93-6 [chemicalbook.com]
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- 11. Fluorine - Wikipedia [en.wikipedia.org]
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid IUPAC name and synonyms
An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its strategic applications in the design of novel therapeutics. The unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl group imparts desirable characteristics for modern drug discovery programs.
Chemical Identity: Nomenclature and Synonyms
The precise identification of a chemical entity is fundamental. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. This name clearly indicates a cyclobutane ring with a carboxylic acid group at position 1 and a trifluoromethyl group at position 3.
The compound is also known by several synonyms, reflecting common naming conventions in chemical literature and databases[1][2]:
-
Cyclobutanecarboxylic acid, 3-(trifluoromethyl)-[1]
Accurate identification is further ensured by its Chemical Abstracts Service (CAS) registry numbers. It is crucial to note that different numbers correspond to the racemic mixture and its specific stereoisomers[1]:
The stereochemical relationship between the substituents significantly impacts the molecule's geometry, physical properties, and biological interactions[1]. In the cis isomer, the carboxylic acid and trifluoromethyl groups are on the same face of the cyclobutane ring, leading to a more compact structure[1].
Physicochemical and Structural Properties
The molecular architecture of this compound is defined by a four-membered cyclobutane ring, which imparts significant conformational rigidity.[4] This scaffold is substituted with a polar, ionizable carboxylic acid group and a highly lipophilic, metabolically stable trifluoromethyl (-CF3) group.[1] This combination of functional groups results in a unique profile of properties highly valued in drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₂ | [1][2] |
| Molecular Weight | 168.11 g/mol | [1][2][3] |
| Predicted Boiling Point | 190.6 ± 35.0 °C | [1] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |
| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [2] |
The trifluoromethyl group is a cornerstone of its utility. It is a well-established bioisostere for a methyl group but with profoundly different electronic properties due to the high electronegativity of fluorine.[5] The -CF3 group enhances metabolic stability by blocking potential sites of oxidation and increases the molecule's lipophilicity, which can improve membrane permeability and penetration of the blood-brain barrier.[1] Furthermore, cyclobutane derivatives are often utilized as analogs of phenyl isosteres with a lower calculated logarithm of the partition coefficient (ClogP), a strategy to improve physicochemical properties in drug candidates.[6]
Synthesis Methodologies: A Scalable Approach
The limited commercial availability of this building block, particularly for large-scale applications, has driven the development of robust and scalable synthetic routes.[6] Two efficient methods have been reported, both commencing from readily available 4-oxocyclobutane precursors.[1][6][7]
The general strategy involves the conversion of a cyclobutanone to its corresponding trifluoromethyl carbinol. This is typically achieved by treatment with (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride source.[1][6] From this key intermediate, two distinct pathways can be followed.
Synthesis Workflow Overview
The diagram below illustrates the two primary scalable synthetic pathways to produce this compound from a common precursor.
Caption: Scalable synthetic routes to this compound.
Experimental Protocol: Deoxygenation of a Bis-carboxylate System
This five-step synthesis has been successfully scaled to produce over 100 grams of the target compound with a ~40% overall yield.[6][8]
Step 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in tetrahydrofuran (THF), add TMSCF3 and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction with an aqueous acid solution and extract the product.
Step 2: Formation of the Oxalate Ester
-
The trifluoromethyl carbinol from Step 1 is treated with oxalyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (DCM).
-
This reaction proceeds to form the corresponding oxalate ester, which serves as a radical precursor.[6]
Step 3: Radical Deoxygenation
-
A solution of the oxalate ester and a radical initiator such as azobisisobutyronitrile (AIBN) in anhydrous toluene is heated.[6]
-
Tributyltin hydride (Bu3SnH) dissolved in toluene is added dropwise to the heated mixture.[1][6] The reaction is stirred at 110 °C until completion.
-
Causality: The Bu3SnH acts as a hydrogen atom donor in a radical chain reaction to efficiently deoxygenate the intermediate, replacing the hydroxyl group with a hydrogen atom.[6]
Step 4: Hydrolysis
-
The resulting diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in a mixture of THF and water.[6]
-
This converts the diester into the corresponding dicarboxylic acid salt.
Step 5: Decarboxylation
-
The aqueous solution containing the dicarboxylate salt is acidified with a strong acid (e.g., HCl) to a pH of 2-3.[6]
-
Upon acidification and gentle heating, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, this compound, as a mixture of cis and trans isomers.[6]
Applications in Drug Discovery and Medicinal Chemistry
The 3-(trifluoromethyl)cyclobutyl moiety is a privileged structural motif found in numerous pharmaceutical patents.[6] Its incorporation is a strategic choice to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Aryl and tert-Butyl Isostere: The trifluoromethyl-cyclobutyl group serves as a unique, non-planar bioisostere for a tert-butyl group or a phenyl ring.[6][9] While it has a slightly larger steric profile than a tert-butyl group, it can preserve the original mode of bioactivity while enhancing metabolic resistance.[9]
-
Kinase Inhibitors: Boc-protected analogs of this carboxylic acid are used as precursors for synthesizing kinase inhibitors, a major class of oncology drugs.[1]
-
Peptide Stapling: The constrained nature of the cyclobutane ring is exploited in peptide stapling techniques to stabilize α-helical structures in peptides, enhancing their cell permeability and resistance to proteolysis.[1]
-
Improving DMPK Properties: The introduction of the -CF3 group is a classic medicinal chemistry strategy to increase metabolic stability and lipophilicity.[1][5] This can lead to improved oral bioavailability and better distribution within the body.
Stereoisomers and Their Role
The stereochemical configuration of the molecule is critical. The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to different binding interactions with biological targets and varying physicochemical properties.
Caption: Relationship between the racemic mixture and its stereoisomers.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a rigid cyclobutane scaffold and a powerful trifluoromethyl group provides medicinal chemists with a valuable tool to fine-tune steric, electronic, and pharmacokinetic properties. The development of scalable synthetic routes has further cemented its importance, enabling its broader application in the quest for safer and more effective therapeutics. As the demand for non-planar, metabolically robust scaffolds continues to grow, the utility of this compound and its derivatives is set to expand.
References
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PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
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Qi, J., Emmert, M. H., Wang, J., Yang, X., Xiao, D., & Song, Z. J. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88. Available from: [Link]
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Bohrium. Two Scalable Syntheses of this compound. Available from: [Link]
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LookChem. methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 1392803-31-4 wiki. Available from: [Link]
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Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]
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An In-depth Technical Guide to the Cis and Trans Isomers of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential applications of the cis and trans isomers of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This valuable building block is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. This document delves into the nuanced differences between the two isomers, providing practical insights and detailed protocols for researchers in the field of drug discovery and development. The strategic incorporation of the trifluoromethyl group and the cyclobutane core can lead to improved metabolic stability, lipophilicity, and binding interactions.[1][2] This guide aims to equip scientists with the necessary knowledge to effectively utilize these isomers in their research endeavors.
Introduction: The Strategic Value of Trifluoromethylated Cyclobutanes in Medicinal Chemistry
The design of novel molecular entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic use of bioisosteric replacements and three-dimensional scaffolds has emerged as a powerful approach to optimize drug-like properties.[2] Cyclobutane derivatives, in particular, have garnered attention as replacements for phenyl rings, offering a reduced calculated logP (clogP) which can lead to improved pharmacokinetic profiles.[3] The incorporation of a trifluoromethyl (CF3) group further enhances the desirability of these scaffolds. The CF3 group is known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity, and modulate pKa, all of which can positively impact a compound's biological activity and bioavailability.[1]
The compound this compound exists as two distinct geometric isomers: cis and trans. The spatial orientation of the carboxylic acid and trifluoromethyl groups on the cyclobutane ring significantly influences the molecule's overall shape, polarity, and how it interacts with biological targets. Understanding and controlling this stereochemistry is therefore paramount for its effective application in drug design.
This guide will provide a detailed exploration of these two isomers, from their synthesis as a mixture to their separation and individual characterization.
Synthesis of this compound: A Scalable Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available 4-oxocyclobutane precursors.[1][3] The following protocol outlines a common and scalable method that yields a mixture of the cis and trans isomers.
Synthetic Pathway Overview
The overall synthetic strategy involves the introduction of the trifluoromethyl group onto a cyclobutanone core, followed by deoxygenation and subsequent functional group manipulations to yield the final carboxylic acid.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
Trimethylsilyl trifluoromethane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous toluene, Tetrahydrofuran (THF), Ethyl acetate
Step 1: Trifluoromethylation of the Cyclobutanone
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF at 0 °C, add TMSCF3.
-
Slowly add a solution of TBAF in THF. The fluoride source acts as a catalyst to generate the trifluoromethyl anion from TMSCF3.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl carbinol.
Causality Behind Experimental Choices: The use of TMSCF3 with a catalytic fluoride source is a well-established and efficient method for the nucleophilic trifluoromethylation of ketones. The choice of a non-protic solvent like THF is crucial to prevent quenching of the reactive trifluoromethyl anion.
Step 2: Radical Deoxygenation
-
Dissolve the crude trifluoromethyl carbinol in anhydrous toluene.
-
Heat the solution to reflux (approximately 110 °C).
-
Slowly add a solution of Bu3SnH and a radical initiator such as AIBN in toluene over a period of 30 minutes.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to remove tin byproducts.
Causality Behind Experimental Choices: A Barton-McCombie deoxygenation or a related radical-mediated process is effective for removing the hydroxyl group. Tributyltin hydride is a common and reliable hydrogen atom donor in these reactions. AIBN is a standard thermal radical initiator. It is important to perform this reaction under inert atmosphere to prevent unwanted side reactions with oxygen.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the purified diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate in THF.
-
Add an aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously at room temperature overnight.
-
Separate the aqueous layer and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid.
-
The crude dicarboxylic acid is then heated at a temperature above its melting point to effect decarboxylation, yielding the final product as a mixture of cis and trans isomers.
Causality Behind Experimental Choices: Saponification of the esters with a strong base like NaOH is a standard procedure. The subsequent decarboxylation of the malonic acid derivative is thermally driven and typically proceeds smoothly upon heating.
This synthetic route has been shown to be scalable, providing multi-gram quantities of the desired product mixture.[3] The typical ratio of cis to trans isomers obtained is approximately 1.4:1.[3]
Separation of the Cis and Trans Isomers
The separation of the cis and trans diastereomers is a critical step to enable the study of their individual properties and biological activities. While challenging, preparative chromatography is the most effective method for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the separation of diastereomers on a laboratory scale. The choice of stationary phase and mobile phase is crucial for achieving baseline separation.
Illustrative Preparative HPLC Workflow
Caption: A typical workflow for the preparative HPLC separation of diastereomers.
Protocol: Preparative HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is often effective for separating diastereomers, although a high-resolution silica or reversed-phase column may also be suitable. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are a good starting point.
-
Mobile Phase Optimization: Develop a suitable mobile phase on an analytical scale first. A mixture of hexane and isopropanol is a common choice for normal-phase chromatography. The ratio is optimized to achieve the best resolution between the two isomer peaks.
-
Sample Preparation: Dissolve the crude mixture of cis and trans isomers in the mobile phase at a high concentration.
-
Injection and Elution: Inject the sample onto the preparative column and elute with the optimized mobile phase.
-
Fraction Collection: Collect fractions corresponding to the elution of each isomer peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.
Self-Validating System: The purity of the isolated isomers should be confirmed by analytical HPLC, demonstrating baseline separation from the other isomer. Further characterization by NMR and mass spectrometry will confirm the identity and structural integrity of the separated compounds.
Characterization of the Cis and Trans Isomers
Unambiguous characterization of the isolated cis and trans isomers is essential. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹⁹F NMR are invaluable for distinguishing between the cis and trans isomers. The different spatial relationships between the protons and the trifluoromethyl group in each isomer lead to distinct chemical shifts and coupling constants.
Expected ¹H and ¹⁹F NMR Spectral Features:
| Isomer | Key ¹H NMR Features | Key ¹⁹F NMR Features |
| cis | Protons on the cyclobutane ring will exhibit specific multiplicities and coupling constants reflecting their cis relationship to both the carboxylic acid and trifluoromethyl groups. The methine proton adjacent to the COOH group and the methine proton adjacent to the CF3 group will have a cis coupling constant. | A single resonance (quartet due to coupling with adjacent protons) is expected for the CF3 group. The chemical shift will be influenced by the proximity of the carboxylic acid group. |
| trans | The coupling constants between the methine protons will be different from the cis isomer, reflecting their trans relationship. Specifically, the coupling between the methine proton adjacent to the COOH and the methine proton adjacent to the CF3 group will be a trans coupling constant. | A single resonance (quartet) is also expected, but its chemical shift will differ from that of the cis isomer due to the different spatial orientation relative to the carboxylic acid. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized and separated isomers. Both isomers will have the same molecular weight and fragmentation pattern.
Expected HRMS Data:
-
Molecular Formula: C₆H₇F₃O₂
-
Exact Mass: 168.0398
Conformational Analysis: Understanding the 3D Structure
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[3] The two substituents at the 1 and 3 positions can adopt either axial or equatorial-like positions. The preferred conformation for each isomer will be dictated by the steric and electronic interactions between the carboxylic acid and the trifluoromethyl group.
Conformational Isomers of 1,3-Disubstituted Cyclobutanes
Caption: Puckered conformations of cis and trans 1,3-disubstituted cyclobutanes.
-
Cis Isomer: The cis isomer can exist as either a diequatorial or a diaxial conformer. The diequatorial conformer is generally more stable as it minimizes steric interactions.
-
Trans Isomer: The trans isomer exists as an equilibrium between two equivalent axial-equatorial conformers.
Computational modeling (e.g., using Density Functional Theory) can be employed to calculate the relative energies of these conformers and predict the most stable three-dimensional structure for each isomer. This information is invaluable for understanding how each isomer might fit into a protein binding pocket.
Applications in Drug Discovery
The distinct three-dimensional shapes of the cis and trans isomers can lead to different biological activities. One isomer may bind to a target protein with higher affinity than the other, resulting in improved potency. Furthermore, the different physicochemical properties of the isomers can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific examples directly comparing the biological activities of the cis and trans isomers of this compound derivatives are not extensively published, numerous patents highlight the use of this scaffold in the development of novel therapeutics, including:
-
TEAD Modulators: For the treatment of cancers.[1]
-
TRPC6 Inhibitors: For various therapeutic applications.[1]
-
Eukaryotic Initiation Factor 2B Modulators. [1]
-
Agonists of the APJ Receptor. [1]
-
Ubiquitin-specific Protease USP19 Inhibitors. [1]
The availability of both the pure cis and trans isomers allows for a more detailed exploration of the structure-activity relationship (SAR) in these and other drug discovery programs.
Conclusion
The cis and trans isomers of this compound are valuable and versatile building blocks for medicinal chemistry. Their synthesis as a mixture is scalable, and their separation, while requiring careful chromatographic method development, provides access to two stereochemically distinct scaffolds. The unique three-dimensional and physicochemical properties imparted by the trifluoromethylated cyclobutane core make these isomers highly attractive for the design of next-generation therapeutics. This guide provides the foundational knowledge and practical considerations for researchers to effectively synthesize, separate, and characterize these important compounds, ultimately enabling their successful application in drug discovery.
References
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OUCI. Two Scalable Syntheses of this compound. Available from: [Link]
-
Song, Z. J.; Qi, J.; Emmert, M. H.; Wang, J.; Yang, X.; Xiao, D. Two Scalable Syntheses of this compound. Org. Process Res. Dev.2021 , 25 (1), 82–88. Available from: [Link]
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Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au2024 . Available from: [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Introduction: The Structural and Pharmaceutical Significance of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The compound this compound (CAS No: 1093750-93-6) represents a confluence of desirable structural motifs: a strained cyclobutane ring, which acts as a versatile three-dimensional scaffold, and the potent trifluoromethyl group.[2] This molecule serves as a critical building block in the synthesis of complex bioactive molecules, including kinase inhibitors and peptide staplers.[1]
A rigorous and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the final therapeutic candidates. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus extends beyond mere data reporting to elucidate the causal relationships between the molecule's unique architecture and its spectral output, reflecting the analytical logic employed in a modern pharmaceutical development setting.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and the environment of the fluorine atoms. For a molecule like this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is not just beneficial, but essential for complete characterization.
Rationale for Multi-Nuclear NMR Approach
The choice to employ ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR provides detailed information about the proton environments and their connectivity through spin-spin coupling, which is crucial for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring. ¹³C NMR maps the carbon skeleton, identifying key functional groups like the carbonyl carbon and the trifluoromethyl-bearing carbon.[3] Given the presence of a -CF₃ group, ¹⁹F NMR is indispensable. It offers a highly sensitive and specific signal for the fluorine atoms, confirming the presence and integrity of this critical functional group with a wide chemical shift range and a lack of background noise.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is readily observable and not rapidly exchanging.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire data at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the range of approximately -2 to 14 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms, simplifying the spectrum.
-
Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
-
¹⁹F NMR Acquisition:
-
No external standard is typically needed, but an external reference like CFCl₃ (0 ppm) is the standard scale.[5]
-
Use a simple pulse-acquire sequence. ¹⁹F is a high-sensitivity nucleus, requiring fewer scans than ¹³C NMR.
-
Set the spectral width to cover a range of approximately -50 to -80 ppm, which is typical for aliphatic CF₃ groups.[6]
-
Data Summary and Interpretation
The expected NMR spectral data for this compound are summarized below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.0 | Broad Singlet | Carboxylic Acid (-COOH) |
| 1.5 - 3.0 | Multiplet | Cyclobutane Ring Protons (-CH-, -CH₂) | |
| ¹³C | ~175-185 | Singlet | Carboxylic Acid Carbon (-C OOH) |
| ~125 (quartet) | Quartet (due to ¹JCF coupling) | Trifluoromethyl Carbon (-C F₃) | |
| ~20-45 | Multiple Signals | Cyclobutane Ring Carbons (-C H-, -C H₂) | |
| ¹⁹F | -60 to -70 | Singlet | Trifluoromethyl Group (-CF₃) |
Interpretation Insights:
-
¹H NMR: The proton of the carboxylic acid appears as a highly deshielded, broad singlet around 12 ppm due to strong hydrogen bonding and the electronegativity of the adjacent oxygen atoms.[1][7] The complex multiplet between 1.5 and 3.0 ppm arises from the protons on the cyclobutane ring, which exhibit complex splitting patterns due to restricted bond rotation and coupling between geminal and vicinal protons.[1]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is found in the typical downfield region of 175-185 ppm.[7] A key signature is the carbon attached to the fluorine atoms; it appears as a quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms. The electron-withdrawing effect of the CF₃ group will also influence the chemical shifts of the other cyclobutane carbons.
-
¹⁹F NMR: The three fluorine atoms are chemically equivalent and thus appear as a sharp singlet in the proton-decoupled spectrum.[1] Its position between -60 and -70 ppm is characteristic of a CF₃ group attached to an sp³-hybridized carbon.[1][6]
Diagram: NMR Correlation
Caption: Correlation of molecular groups to their NMR signals.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy excels at rapidly identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, IR is used to confirm the carboxylic acid moiety and the overall aliphatic nature.
Rationale for FTIR-ATR
Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the modern standard for solid and liquid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra rapidly. The key vibrations we aim to identify are the O-H stretch and C=O stretch of the carboxylic acid, and the C-F stretches of the trifluoromethyl group.
Experimental Protocol: FTIR-ATR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition:
-
Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch (from hydrogen-bonded dimer) |
| 2960 - 2850 | Medium-Strong | Sharp | C-H stretch (aliphatic cyclobutane ring) |
| 1760 - 1690 | Very Strong | Sharp | C=O stretch (carbonyl of carboxylic acid) |
| 1320 - 1210 | Strong | Broad | C-O stretch |
| ~1100-1300 | Very Strong | Multiple Bands | C-F stretches (trifluoromethyl group) |
| 950 - 910 | Medium | Broad | O-H out-of-plane bend |
Interpretation Insights:
-
The most striking feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3][8] This broadness often obscures the sharper C-H stretching peaks that lie within the same region.[8]
-
A very intense, sharp peak between 1760-1690 cm⁻¹ definitively confirms the presence of the carbonyl (C=O) group.[1][8] Its exact position can indicate the extent of hydrogen bonding.
-
The trifluoromethyl group gives rise to several very strong C-F stretching bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These are often the most intense peaks in the entire spectrum for highly fluorinated compounds.
Diagram: Analytical Workflow
Caption: General workflow for spectroscopic analysis.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.
Rationale for High-Resolution ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically produces the intact molecular ion with minimal fragmentation. Operating in negative ion mode is particularly well-suited for acids, as they readily lose a proton to form the [M-H]⁻ ion. Using a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) allows for the measurement of the ion's mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This "exact mass" is then used to confirm the elemental composition, providing a high degree of confidence in the compound's identity.[1]
Experimental Protocol: HR-ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Negative Ion Mode):
-
Set the ion source to negative polarity.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable signal for the [M-H]⁻ ion.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion.
-
Compare the measured exact mass of this ion to the theoretical mass calculated for the deprotonated formula, C₆H₆F₃O₂⁻. A mass accuracy of <5 ppm is considered excellent confirmation.
-
Data Summary and Interpretation
| Parameter | Value |
| Molecular Formula | C₆H₇F₃O₂ |
| Molecular Weight | 168.11 g/mol |
| Ionization Mode | ESI Negative |
| Observed Ion | [M-H]⁻ |
| Theoretical Exact Mass | 167.0325 |
| Expected Measured Mass | 167.0325 ± 0.0008 (for 5 ppm error) |
Interpretation Insights:
The primary goal is to observe a prominent ion at an m/z value corresponding to the [M-H]⁻ species. For this compound, the theoretical exact mass of the neutral molecule is 168.0398.[9] After losing a proton, the expected [M-H]⁻ ion (C₆H₆F₃O₂⁻) has a theoretical m/z of 167.0325. A high-resolution mass spectrometer should measure this value very closely. This single piece of data provides unambiguous confirmation of the compound's elemental formula, complementing the structural insights from NMR and IR.
Conclusion
The comprehensive spectral analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR collectively provide a detailed map of the molecular skeleton and confirm the presence of the key trifluoromethyl group. FTIR spectroscopy offers rapid and definitive identification of the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, high-resolution mass spectrometry validates the elemental formula with high precision. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and identity of this vital building block for pharmaceutical research and development.
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An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate laboratory work and predictive understanding. Given the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a predictive framework based on its structural components and the known behavior of analogous molecules.
Core Concepts: Deconstructing the Molecule for Solubility Prediction
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The structure of this compound presents three key features that govern these interactions: the carboxylic acid group, the cyclobutane ring, and the trifluoromethyl (-CF3) group.
-
Carboxylic Acid (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO). Carboxylic acids are generally soluble in a range of organic solvents, including ethers, alcohols, and benzene.[1]
-
Cyclobutane Ring: This four-carbon aliphatic ring is a non-polar, hydrophobic component.[1][2] Its presence contributes to solubility in less polar or non-polar solvents (e.g., diethyl ether, toluene) through van der Waals forces, following the "like dissolves like" principle.[1]
-
Trifluoromethyl (-CF3) Group: This substituent has a profound impact on the molecule's properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton.[3][4] Crucially, the -CF3 group is highly lipophilic, meaning it significantly increases the molecule's affinity for fats and non-polar environments, thereby enhancing solubility in non-polar solvents.[5] This property is pivotal in drug design for improving membrane permeability.
The interplay of these three components determines the compound's solubility profile. The polar -COOH group competes with the non-polar cyclobutane and lipophilic -CF3 groups. Therefore, the molecule is expected to exhibit broad solubility across a range of solvent polarities.
Predicted Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High / Miscible | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Trifluoroacetic acid is miscible with methanol and ethanol.[3][6] |
| Polar Aprotic | Acetone, Ethyl Acetate | High | The solvent's carbonyl oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. Cyclobutanecarboxylic acid shows good solubility in acetone.[1][2] The presence of the lipophilic -CF3 group should maintain or enhance this solubility. |
| Polar Aprotic | Acetonitrile | Moderate to High | Acetonitrile is polar but a weaker hydrogen bond acceptor than acetone. Solubility is expected to be good but potentially lower than in carbonyl-containing solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High / Miscible | DMSO is a powerful, highly polar solvent capable of disrupting the carboxylic acid dimers and forming strong hydrogen bonds. |
| Non-Polar | Toluene, Benzene | Moderate | The non-polar cyclobutane ring and the lipophilic -CF3 group will interact favorably with aromatic solvents via van der Waals and dispersion forces. Carboxylic acids generally dissolve well in benzene.[1] |
| Non-Polar | Hexane, Heptane | Low to Moderate | The polarity of the carboxylic acid group will limit solubility in aliphatic hydrocarbons. Trifluoroacetic acid is miscible with hexane, but the larger, more rigid structure of the target compound may reduce this.[3] |
| Ethers | Diethyl Ether | High | Diethyl ether is a good solvent for carboxylic acids due to its ability to accept hydrogen bonds and its overall low polarity, which accommodates the non-polar parts of the molecule.[1] |
| Chlorinated | Dichloromethane (DCM) | High | DCM is an effective solvent for a wide range of organic compounds, including carboxylic acids. It can solvate both the polar and non-polar regions of the molecule effectively. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and is accepted by regulatory bodies.[7]
Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for accurately determining the solubility of this compound at a specified temperature (e.g., 25 °C).
1. Preparation of Materials:
- Step 1.1: Obtain a pure, solid sample of this compound and the desired analytical-grade organic solvent.
- Step 1.2: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
- Causality: Purity of both solute and solvent is paramount to avoid erroneous results. Calibration standards are essential for accurate final quantification via HPLC or UV-Vis spectroscopy.
2. Sample Preparation and Equilibration:
- Step 2.1: Add an excess amount of the solid compound to a series of glass vials or flasks. An amount that is visibly in excess after dissolution is required.
- Step 2.2: Add a precise volume of the organic solvent to each vial.
- Step 2.3: Seal the vials securely to prevent solvent evaporation.
- Step 2.4: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
- Step 2.5: Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.
- Causality: Using an excess of solid ensures that the resulting solution is saturated.[7] Constant temperature and prolonged agitation are critical to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
3. Phase Separation:
- Step 3.1: After equilibration, allow the vials to rest in the isothermal bath for a period (e.g., 2-4 hours) to allow undissolved solids to sediment.
- Step 3.2: Carefully withdraw a sample from the clear supernatant using a syringe.
- Step 3.3: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
- Causality: This step is critical to separate the saturated solution from any undissolved solid particles, which would falsely inflate the measured concentration. The filter must be compatible with the solvent and not absorb the solute.
4. Quantification:
- Step 4.1: Dilute the filtered saturate with the pure solvent as necessary to bring its concentration within the linear range of the calibration curve.
- Step 4.2: Analyze the diluted sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Step 4.3: Determine the concentration of the saturated solution by comparing its response to the calibration curve.
- Causality: HPLC provides a robust and specific method for quantification. The calibration curve ensures that the instrumental response is accurately converted to a concentration value.
5. Data Reporting:
- Step 5.1: Calculate the mean solubility from replicate experiments.
- Step 5.2: Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.
Visualizing Workflows and Interactions
Diagrams are essential for clarifying complex processes and molecular relationships.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Caption: Key Intermolecular Forces in Different Solvent Classes.
Safety and Handling
This compound is classified with several hazards. Users should consult the full Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5][8]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.
Conclusion
This compound possesses a hybrid structure with polar, non-polar, and lipophilic characteristics, suggesting a broad solubility range across various organic solvents. While quantitative data requires experimental determination via a robust method like the shake-flask protocol detailed herein, a strong predictive understanding can be achieved by analyzing its functional groups. The compound is expected to be highly soluble in polar solvents like alcohols, ethers, and ketones, with moderate solubility in non-polar aromatic and aliphatic solvents. This guide provides both the theoretical foundation and the practical framework for scientists working with this compound.
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An In-depth Technical Guide to the Lipophilicity and pKa of Trifluoromethyl-Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1] Among these, the trifluoromethyl-substituted cyclobutane scaffold has emerged as a structure of significant interest. This guide provides a comprehensive technical overview of two critical properties of these compounds: lipophilicity (logP/logD) and acidity/basicity (pKa). We will delve into the profound electronic effects of the trifluoromethyl group on the cyclobutane ring, explore the nuances of stereochemistry, and provide detailed, field-proven experimental protocols for the accurate determination of these parameters. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of novel therapeutics, enabling a more rational approach to molecular design by understanding and harnessing the unique properties of trifluoromethyl-substituted cyclobutanes.
Introduction: The Strategic Value of Trifluoromethyl-Cyclobutanes in Drug Design
In the intricate process of drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its interaction with a biological target. Lipophilicity and pKa are two of the most influential parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The introduction of fluorine or fluorinated groups can significantly alter these properties.[1]
The trifluoromethyl (CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature and steric bulk.[3][4] When appended to a cyclobutane ring, a conformationally constrained scaffold, it creates a unique chemical entity with distinct properties that can be leveraged in drug design.[5] Understanding the interplay between the CF3 group and the cyclobutane core is paramount for predicting and fine-tuning a candidate's behavior.
This guide will provide both the theoretical underpinnings and the practical methodologies for characterizing the lipophilicity and pKa of this important class of compounds.
Lipophilicity (logP & logD): Navigating the Hydrophobic Landscape
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.[6][7]
The introduction of a trifluoromethyl group to a cyclobutane scaffold generally increases lipophilicity.[8] However, the magnitude of this effect is not always straightforward to predict and is influenced by the position and stereochemistry of the substituent.
The Dual Impact of the Trifluoromethyl Group
The CF3 group influences lipophilicity in two primary ways:
-
Increased Hydrophobic Surface Area: The fluorine atoms increase the nonpolar surface area of the molecule, which generally favors partitioning into the lipophilic phase.[9]
-
Modulation of Molecular Polarity: The strong electron-withdrawing nature of the CF3 group can create significant bond dipoles. The overall effect on molecular polarity and, consequently, lipophilicity depends on the molecule's three-dimensional structure and the relative orientation of these dipoles.[9]
Experimental Determination of logP and logD: The Shake-Flask Method
The "gold standard" for determining logP and logD is the shake-flask method.[6][7] This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (for logD).
-
Choice of n-Octanol: n-Octanol is chosen as the organic phase because its properties are considered to be a reasonable mimic of the lipid bilayer of cell membranes.
-
Buffered Aqueous Phase: For logD determination, a buffered aqueous phase (commonly phosphate-buffered saline, PBS, at pH 7.4) is used to maintain a constant pH, which is crucial for ionizable compounds as their charge state will significantly affect their partitioning behavior.[10]
-
Pre-saturation of Phases: Both the n-octanol and aqueous phases are pre-saturated with each other before the experiment. This is a critical step to ensure that the volume of each phase does not change during the partitioning process, which would lead to inaccurate concentration measurements.[10]
-
Equilibration Time: Vigorous shaking is required to maximize the interfacial area between the two phases and allow the compound to reach equilibrium. The time required for this can vary depending on the compound.[10]
-
Phase Separation: Centrifugation is the most effective method to ensure complete separation of the two phases, which is essential for accurate sampling.[10]
-
Concentration Analysis: The concentration of the compound in each phase is typically determined using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10][11]
-
Preparation of Pre-saturated Phases:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Shake the mixture vigorously for at least 24 hours.
-
Allow the phases to separate completely. This can be facilitated by centrifugation.
-
-
Preparation of Compound Stock Solution:
-
Partitioning Experiment:
-
In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (the ratio can be adjusted depending on the expected lipophilicity).[11]
-
Add a small aliquot of the compound stock solution to the vial. The final concentration of the test compound should be low enough to avoid solubility issues in either phase.
-
Vigorously shake the vial for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC or LC-MS method.
-
-
Calculation of logD7.4:
-
The logD7.4 is calculated using the following equation: logD7.4 = log10([Compound]octanol / [Compound]aqueous)
-
To ensure the reliability of the results, the following should be incorporated:
-
Replicates: Perform the experiment in triplicate to assess the reproducibility of the measurement.
-
Control Compounds: Include well-characterized compounds with known logD values as controls to validate the experimental setup and procedure.
-
Mass Balance: For highly accurate measurements, determine the amount of compound recovered from both phases to ensure it matches the initial amount added.
Computational Prediction of logP
While experimental determination is the most accurate method, computational tools can provide valuable estimations of logP, especially in the early stages of drug design.[12] These methods are typically fragment-based or property-based. Several online platforms and software packages are available for this purpose.[13][14]
Data Summary: Lipophilicity
The following table provides hypothetical logP values for a series of substituted cyclobutanes to illustrate the effect of trifluoromethyl substitution. Actual experimental values would need to be determined for specific compounds.
| Compound | Substituent (R) | Predicted logP | Notes |
| Cyclobutane Carboxylic Acid | H | ~1.2 | Parent compound |
| trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | trans-CF3 | ~2.0 | Increased lipophilicity |
| cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | cis-CF3 | ~1.9 | Stereochemistry can have a minor impact |
Note: These are illustrative values. Actual logP values are highly dependent on the specific molecular structure.
Visualization: Lipophilicity Determination Workflow
Caption: Workflow for the experimental determination of pKa using potentiometric titration.
Conclusion
The trifluoromethyl-substituted cyclobutane is a valuable scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and potent electronic modulation. A thorough understanding and accurate measurement of its lipophilicity and pKa are essential for the rational design of drug candidates with optimized ADME properties. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By integrating these physicochemical insights into the drug discovery process, researchers can more effectively navigate the complex landscape of molecular optimization and accelerate the development of novel therapeutics.
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Initial discovery and synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the Initial Discovery and Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Abstract
This compound has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclobutane core, combined with the unique electronic properties of the trifluoromethyl group, offers a compelling alternative to traditional bioisosteres like phenyl groups, often leading to improved metabolic stability and refined lipophilicity in drug candidates. Historically, the limited commercial availability of this compound restricted its broad application. This guide provides a comprehensive overview of the synthetic evolution of this valuable molecule. We will explore the initial, less practical synthetic approaches and delve deeply into the breakthrough scalable methodologies that have made it an accessible tool for researchers and drug development professionals. This document details the causality behind experimental choices, provides robust step-by-step protocols, and summarizes the compound's key physicochemical properties and applications.
Introduction: A Modern Building Block for Drug Discovery
The strategic incorporation of fluorinated motifs is a cornerstone of contemporary drug design. The trifluoromethyl (CF₃) group, in particular, is widely used to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When appended to a cyclobutane scaffold, it creates the 3-(trifluoromethyl)cyclobutyl moiety, a structure increasingly recognized as a valuable bioisostere for phenyl groups.[2][3] This substitution can lead to a desirable reduction in the partition coefficient (ClogP) while maintaining or improving biological activity, a critical advantage in optimizing drug-like properties.[2]
The significance of this compound lies in its function as a versatile intermediate, allowing for the introduction of this powerful moiety into a wide array of complex molecular architectures.[4] Its prevalence in recent pharmaceutical patents underscores its importance in the development of next-generation therapeutics.[2][5][6] However, the journey from a niche chemical curiosity to a readily available building block was defined by significant synthetic challenges. This guide illuminates that journey, focusing on the pivotal developments that unlocked its potential.
The Era of Scarcity: Early Synthetic Hurdles
For many years, the widespread use of this compound was hampered by its limited commercial availability.[2][4] The first documented formal synthesis involved a direct photomediated C-H trifluoromethylation of cyclobutane dicarboxylic acid.[4][5] While innovative, this method was not amenable to large-scale production. The high cost and potentially explosive nature of the necessary reagents, such as the Togni II reagent, rendered this approach prohibitive for the quantities required in pharmaceutical development programs.[4][5] This scarcity created a critical need for more robust, scalable, and economically viable synthetic routes.
Breakthroughs in Scalable Synthesis: From Precursor to Product
The most significant advancement in the synthesis of this compound came from the strategic modification of readily available 4-oxocyclobutane precursors.[2][3] Two highly efficient and scalable methods have been developed, both of which begin by introducing the trifluoromethyl group onto the cyclobutane ring via the Ruppert-Prakash reagent (TMSCF₃).[2][4] These routes are detailed below.
Method 1: The Bis-carboxylate Deoxygenation Pathway
This five-step approach provides the target compound in a 40% overall yield and has been successfully scaled to produce quantities exceeding 100 grams.[2][5] The key transformation is a radical deoxygenation of a tertiary alcohol intermediate.
The logical flow of this synthesis is as follows: A commercially available ketone is first trifluoromethylated. The resulting tertiary alcohol is sterically hindered, making direct deoxygenation challenging. Therefore, it is converted into an oxalate ester, which serves as an efficient radical precursor. Treatment with tributyltin hydride initiates a radical cascade that effectively removes the hydroxyl group. Finally, hydrolysis and decarboxylation of the bis-ester precursor furnish the desired carboxylic acid.
Sources
The Trifluoromethylcyclobutyl Moiety: A Bioisosteric Advantage in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacokinetic and pharmacodynamic profiles is paramount. The tert-butyl group, a common substituent used to introduce steric bulk and lipophilicity, often presents metabolic liabilities, primarily through oxidative metabolism. This guide provides a comprehensive technical overview of the trifluoromethylcyclobutyl moiety as a metabolically robust bioisostere of the tert-butyl group. We will delve into its synthesis, unique physicochemical properties, and its profound impact on metabolic stability, offering a roadmap for its application in drug design and development. Through a synthesis of published data and field-proven insights, this document will illuminate the causality behind the experimental advantages of this emerging structural motif.
Introduction: The Challenge of Metabolic Instability in Drug Design
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with metabolic instability being a primary cause of attrition. The cytochrome P450 (CYP) family of enzymes, predominantly found in the liver, are the primary catalysts for the oxidative metabolism of many xenobiotics, including pharmaceuticals.[1] The tert-butyl group, while sterically demanding and lipophilic, is susceptible to CYP-mediated oxidation, leading to the formation of alcohol metabolites. This metabolic vulnerability can result in rapid clearance, low oral bioavailability, and short half-lives of drug candidates, thereby limiting their therapeutic potential.[1]
The quest for metabolically stable bioisosteres for the tert-butyl group has led to the exploration of various structural alternatives. Among these, the trifluoromethylcyclobutyl moiety has emerged as a promising candidate, offering a unique combination of steric hindrance, electronic properties, and enhanced metabolic stability.
The Trifluoromethylcyclobutyl Moiety: A Strategic Bioisosteric Replacement
The 1-trifluoromethylcyclobutyl group has been investigated as a bioisosteric replacement for the tert-butyl group.[2][3] This substitution aims to preserve the desirable steric bulk of the tert-butyl group while mitigating its metabolic instability. The core hypothesis is that the replacement of metabolically labile C-H bonds with strong C-F bonds and the increased s-character of the remaining C-H bonds on the cyclobutyl ring will reduce susceptibility to oxidative metabolism.[4]
Physicochemical Properties: A Comparative Analysis
The introduction of the trifluoromethylcyclobutyl moiety imparts distinct physicochemical properties compared to the tert-butyl group. Understanding these differences is crucial for rational drug design.
| Property | tert-Butyl | 1-Trifluoromethylcyclobutyl | Rationale for Change |
| Steric Size | Large | Slightly larger | The cyclobutyl ring and the trifluoromethyl group contribute to a larger overall volume.[5] |
| Lipophilicity (logD) | High | Moderately increased | The addition of fluorine atoms generally increases lipophilicity.[5][6] |
| Acidity of Adjacent Protons | N/A | Increased | The strong electron- withdrawing nature of the CF3 group increases the acidity of neighboring C-H bonds. |
| Basicity of Proximal Amines | Standard | Decreased | The inductive effect of the trifluoromethyl group reduces the electron density on nearby nitrogen atoms, thereby decreasing their basicity.[6] |
Table 1: Comparative Physicochemical Properties of tert-Butyl and 1-Trifluoromethylcyclobutyl Moieties.
The moderately increased lipophilicity of the trifluoromethylcyclobutyl group must be carefully considered during lead optimization to maintain a favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
Synthesis of Trifluoromethylcyclobutyl Building Blocks
The successful incorporation of the trifluoromethylcyclobutyl moiety into drug candidates relies on the availability of versatile building blocks. The synthesis of these key intermediates, such as 1-(trifluoromethyl)cyclobutane-1-carboxylic acid and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, has been a focus of synthetic methodology development.[7][8]
Synthetic Pathway for 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
A common approach to synthesizing 1-(trifluoromethyl)cyclobutane-1-carboxylic acid involves the reaction of a cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4).[2]
Caption: Synthetic route to a key trifluoromethylcyclobutyl building block.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
Sulfur tetrafluoride (SF4)
-
Anhydrous HF (as a catalyst)
-
Inert solvent (e.g., dichloromethane)
-
Reaction vessel suitable for handling SF4
Procedure:
-
In a suitable pressure reactor, dissolve cyclobutane-1,1-dicarboxylic acid in the inert solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Carefully condense sulfur tetrafluoride into the reactor.
-
Add a catalytic amount of anhydrous HF.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Upon completion, carefully vent the excess SF4 and quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or chromatography, to yield 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.[2]
(Disclaimer: This is a generalized protocol. Researchers should consult detailed literature procedures and adhere to all safety precautions when working with hazardous reagents like SF4 and HF.)
Enhancing Metabolic Stability: The Core Advantage
The primary driver for employing the trifluoromethylcyclobutyl moiety is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are significantly more resistant to enzymatic cleavage by CYPs compared to carbon-hydrogen bonds.[9]
Mechanism of Metabolic Blocking
The trifluoromethyl group acts as a "metabolic shield," protecting the adjacent cyclobutyl ring from oxidative attack. The high energy required to break the C-F bond effectively blocks metabolic pathways that would otherwise lead to the degradation of the molecule.[9]
Caption: Metabolic fate comparison of tert-butyl vs. trifluoromethylcyclobutyl.
Experimental Workflow: In Vitro Microsomal Stability Assay
To experimentally validate the enhanced metabolic stability, an in vitro microsomal stability assay is employed. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[10][11]
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Protocol: Microsomal Stability Assay
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentration in the incubation mixture (typically 1 µM).[11]
-
Prepare the liver microsome suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10][11]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[12]
-
Case Studies: Application in Bioactive Molecules
While no FDA-approved drugs currently contain the trifluoromethylcyclobutyl moiety, its utility has been demonstrated in preclinical studies as a bioisosteric replacement for the tert-butyl group in known bioactive compounds.[1]
A study on analogues of the antihistamine drug Buclizine and the antifungal agent Butenafine demonstrated that replacing the tert-butyl group with a 1-trifluoromethylcyclobutyl moiety preserved the biological activity.[1] In the case of the Buclizine analogue, the trifluoromethylcyclobutyl-containing compound was found to be active, whereas the corresponding trifluoromethylcyclopropyl analogue was inactive.[1] This highlights the importance of the four-membered ring in maintaining the appropriate spatial arrangement for biological activity.
The Metabolic Fate of Trifluoromethylcyclobutyl-Containing Compounds
While significantly more stable, the trifluoromethylcyclobutyl moiety is not completely inert to metabolism. Understanding its potential metabolic pathways is crucial for a comprehensive safety assessment. The strong electron-withdrawing effect of the trifluoromethyl group can influence the metabolism of other parts of the molecule.[13] While direct metabolism of the trifluoromethylcyclobutyl group is expected to be slow, potential pathways could involve hydroxylation at a distal position on the cyclobutyl ring, if sterically accessible to metabolizing enzymes. However, specific studies detailing the metabolic fate of this moiety are limited, and further research in this area is warranted.
Conclusion and Future Perspectives
The trifluoromethylcyclobutyl moiety represents a valuable tool in the medicinal chemist's arsenal for addressing the pervasive challenge of metabolic instability. Its ability to serve as a robust bioisostere for the metabolically labile tert-butyl group, while preserving or even enhancing biological activity, makes it an attractive strategy for lead optimization. The synthetic routes to key building blocks are becoming increasingly accessible, paving the way for its broader application in drug discovery programs.
Future research should focus on a more detailed elucidation of the metabolic fate of trifluoromethylcyclobutyl-containing compounds and the exploration of this moiety in a wider range of therapeutic targets. As more data on its in vivo performance becomes available, the trifluoromethylcyclobutyl group is poised to become a more mainstream structural component in the next generation of metabolically stable and efficacious drugs.
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3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A Privileged Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Fluorinated Scaffolds
In the landscape of modern drug discovery, the deliberate incorporation of fluorine-containing motifs has transitioned from a niche strategy to a mainstream approach for optimizing the multifaceted properties of therapeutic candidates. Among these, the trifluoromethyl (-CF3) group is particularly esteemed for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this potent functional group is strategically positioned on a conformationally constrained scaffold like a cyclobutane ring, the resulting building block, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, emerges as a powerful tool for medicinal chemists. This guide provides a comprehensive exploration of its synthesis, unique physicochemical properties, and its application in the development of next-generation therapeutics.
The cyclobutane moiety itself offers distinct advantages in drug design. Its puckered, three-dimensional structure provides a rigid framework that can limit the number of accessible conformations of a molecule, potentially reducing the entropic penalty upon binding to a biological target.[3][4] This conformational restriction can also shield metabolically susceptible sites within a drug candidate.[3] Furthermore, the increased sp3 character of cyclobutanes compared to planar aromatic systems can lead to improved solubility and more favorable spatial arrangements for interacting with target proteins.[3] The fusion of these two structural elements—the trifluoromethyl group and the cyclobutane core—creates a building block with a unique and highly desirable profile for addressing the complex challenges of drug development.
Physicochemical Properties and Stereochemical Considerations
The combination of the electron-withdrawing trifluoromethyl group and the cyclobutane ring imparts a distinct set of physicochemical properties to this compound.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₆H₇F₃O₂ | |
| Molecular Weight | 168.11 g/mol [5] | A relatively low molecular weight for a fluorinated building block, providing ample opportunity for further derivatization without excessive molecular weight gain. |
| logP (calculated) | 1.6 | The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and interactions with hydrophobic binding pockets.[6][5] |
| pKa (predicted) | The electron-withdrawing nature of the CF3 group increases the acidity of the carboxylic acid compared to unsubstituted cyclobutane carboxylic acid.[7] | Modulates the ionization state at physiological pH, influencing solubility, cell permeability, and the potential for ionic interactions with biological targets. |
| Stereoisomerism | Exists as cis and trans diastereomers. The primary CAS number 1093750-93-6 typically refers to the racemic mixture, while specific stereoisomers have distinct registry numbers.[5] | The spatial arrangement of the trifluoromethyl and carboxylic acid groups is critical for defining the vectoral projection of substituents and can significantly impact binding affinity and selectivity. |
The trifluoromethyl group's strong electron-withdrawing nature is a key contributor to the building block's utility.[8] This electronic effect can influence hydrogen bonding and electrostatic interactions with biological targets.[8] Moreover, the high metabolic stability of the C-F bond often protects adjacent positions from enzymatic degradation, prolonging the half-life of drug candidates.[6][9]
Synthesis of this compound
Scalable and efficient synthetic routes are crucial for the widespread adoption of any building block in drug discovery programs. Several methods for the preparation of this compound have been reported, with two prominent strategies starting from readily available 4-oxocyclobutane precursors.[5][10][11][12]
General Synthetic Strategy:
A common approach involves the nucleophilic trifluoromethylation of a cyclobutanone derivative using reagents like trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of a fluoride source.[5][10][12] The resulting trifluoromethyl carbinol can then be subjected to deoxygenation to afford the desired 3-(trifluoromethyl)cyclobutane scaffold.[5][10]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary Route 1):
This protocol is a conceptual illustration based on reported syntheses.[10]
-
Trifluoromethylation: To a solution of a suitable 4-oxocyclobutane precursor (e.g., diisopropyl 3-oxocyclobutane-1,1-dicarboxylate) in an appropriate solvent (e.g., THF), add TMSCF3 and a fluoride source (e.g., a catalytic amount of TBAF). Stir the reaction at a controlled temperature until completion.
-
Formation of a Radical Precursor: The resulting tertiary alcohol can be converted to a derivative suitable for radical deoxygenation. For instance, reaction with oxalyl chloride followed by a reducing agent can be employed.
-
Deoxygenation: Treatment of the intermediate with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu3SnH) in a suitable solvent (e.g., toluene) at an elevated temperature will yield the deoxygenated product.[10]
-
Hydrolysis and Decarboxylation: The ester groups are then hydrolyzed under basic conditions (e.g., NaOH in THF/water), followed by acidification and heating to effect decarboxylation, yielding the final this compound.[10]
Alternative Route via Elimination and Hydrogenation:
An alternative approach involves the conversion of the trifluoromethyl carbinol to a triflate, followed by a base-mediated elimination to introduce a double bond.[10][12] Subsequent hydrogenation of the alkene yields the desired saturated cyclobutane ring.[10][12] This method can offer advantages in terms of stereocontrol, potentially favoring the formation of the cis isomer.[10][12]
Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships
The true value of a building block is demonstrated through its successful application in drug discovery projects. This compound has been incorporated into a variety of bioactive molecules, often to enhance potency, selectivity, and pharmacokinetic properties.[13][14]
Logical Relationship of Properties to Application:
Caption: Impact of properties on drug development outcomes.
While specific, non-public data from pharmaceutical companies is proprietary, the prevalence of this moiety in patent literature for targets such as kinases, proteases, and GPCRs underscores its importance.[5][13] The general principles of structure-activity relationships (SAR) can be illustrated as follows.[15][16]
Hypothetical SAR Case Study: Kinase Inhibitors
Consider a hypothetical series of kinase inhibitors where a flexible linker is replaced with the this compound scaffold.
| Compound | Scaffold | IC50 (nM) | Metabolic Stability (t½, mins) | Rationale for Change |
| 1a | -CH2-CH2- | 150 | 15 | Initial lead compound with metabolic liability at the linker. |
| 1b | trans-3-(CF3)cyclobutane | 50 | 95 | The rigid scaffold provides a better vector for substituents, improving potency. The CF3 group enhances metabolic stability. |
| 1c | cis-3-(CF3)cyclobutane | 250 | 90 | The different stereochemistry leads to a suboptimal orientation of the pharmacophoric groups, reducing potency. |
| 1d | trans-3-(CH3)cyclobutane | 80 | 45 | The methyl analog shows improved potency over the linear linker but lacks the significant metabolic stability conferred by the CF3 group. |
This hypothetical SAR highlights how the trifluoromethylcyclobutane scaffold can be used to address multiple challenges simultaneously: improving potency through conformational restriction and enhancing metabolic stability.[14]
Reactivity and Further Derivatization
The carboxylic acid functionality of this compound serves as a versatile handle for a wide range of chemical transformations, most commonly amide bond formation. Standard peptide coupling reagents (e.g., HATU, HBTU, EDC) can be effectively used to couple this building block with amines to generate a diverse library of amides for SAR exploration. The compound can also undergo other typical carboxylic acid reactions, such as reduction to the corresponding alcohol or esterification.[5]
Conclusion and Future Outlook
This compound stands out as a highly valuable building block in medicinal chemistry. It uniquely combines the conformational rigidity and favorable 3D geometry of the cyclobutane ring with the potent electronic and metabolic stabilizing effects of the trifluoromethyl group.[3][5] Its successful application in various drug discovery programs, as evidenced by its frequent appearance in the patent literature, is a testament to its ability to confer desirable properties on bioactive molecules.[13] As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of sophisticated building blocks like this compound will undoubtedly play an increasingly critical role in the future of pharmaceutical innovation.
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Safety, handling, and storage of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Introduction
This compound is a key building block in modern medicinal chemistry and drug development.[1] Its unique structure, featuring a strained cyclobutane ring coupled with a highly electronegative trifluoromethyl group, imparts desirable properties to parent molecules, such as enhanced metabolic stability and lipophilicity.[1] These characteristics make it a valuable intermediate for synthesizing novel kinase inhibitors and other bioactive compounds.[1] However, the same structural and electronic features that make this compound chemically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the critical safety, handling, and storage considerations for this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform these best practices.
Chemical Identification and Physicochemical Properties
Proper identification is the first step in ensuring chemical safety. The compound is a substituted cyclobutane, and its properties are significantly influenced by the electron-withdrawing trifluoromethyl group.[1]
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₆H₇F₃O₂[2]
-
CAS Numbers: The compound exists as different stereoisomers, each with a unique CAS number. It is crucial to verify the specific isomer being handled.
The physicochemical properties of this compound are summarized in the table below. These values, particularly the boiling point and GHS classifications, dictate the necessary engineering controls and personal protective equipment.
| Property | Value | Source(s) |
| Molecular Weight | 168.11 g/mol | [2] |
| Predicted Boiling Point | 190.6 °C (at 760 mmHg) | [1] |
| Predicted Density | 1.445 g/cm³ | [1] |
| Physical State | Varies; may be a liquid or solid at room temperature | [3][4] |
| GHS Combustibility | Combustible Liquid (H227) | [2] |
Hazard Identification and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that demand strict adherence to safety protocols.[2][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6]
| GHS Classification | Hazard Statement | Signal Word | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [2][5][7] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Danger/Warning | [2][5][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [2][7] |
| Flammable Liquids | H227: Combustible liquid | Warning | [2] |
Toxicological Profile: As is common for many specialized research chemicals, a comprehensive toxicological profile for this compound has not been thoroughly investigated. The identified hazards are based on data from similar compounds and computational predictions. Therefore, it is imperative to treat this substance with the assumption that it may have unknown hazards and to minimize all potential exposures.[3][8] The trifluoromethyl group and the acidic nature of the molecule are the primary drivers of its irritant properties.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment that minimizes the concentration of airborne contaminants.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
-
Safety Stations: A safety shower and an eyewash station must be readily accessible and regularly tested.[7]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE is mandatory to prevent direct contact.[10]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected for defects before use and changed immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[10] For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases should be used.[7] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.
Standard Operating Procedure for Safe Handling
Adherence to a standardized workflow is critical for ensuring reproducible and safe experimental outcomes. The causality behind these steps is to contain the chemical, prevent personnel exposure, and ensure accurate experimental setup.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Assemble Equipment: Before introducing the chemical, place all necessary apparatus (spatulas, weigh boats, glassware, etc.) inside the fume hood.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Transfer and Weigh: If the compound is a solid, carefully transfer the required amount to a tared weigh boat. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers slowly to minimize aerosol generation.
-
Secure Container: Immediately and tightly close the main container after dispensing.[8]
-
Dissolution: Add solvent to the vessel containing the weighed compound inside the fume hood.
Workflow for Handling
The following diagram outlines the logical flow for safely handling this reagent from receipt to use.
Caption: Figure 1: Safe Handling Workflow.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[7]
-
Inhalation: Remove the individual to fresh air immediately.[7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious.[7] Seek immediate medical attention.[7]
Accidental Release Measures
Prompt and correct action during a spill is crucial to prevent the escalation of the incident.
Spill Cleanup Protocol
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Control Vapors: Ensure the fume hood is operating correctly. For spills outside a hood, increase ventilation if it is safe to do so.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[6]
-
Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[3] For solid spills, gently sweep up the material to avoid creating dust.
-
Collect Waste: Carefully scoop the absorbed material or solid into a clearly labeled, sealable waste container.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), followed by a water rinse.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[6]
Spill Response Decision Tree
Caption: Figure 2: Spill Response Decision Tree.
Storage and Stability
Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][10] The storage location should be a designated chemical storage cabinet.
-
Containers: Keep the container tightly closed to prevent moisture contamination and the release of vapors.[8] Containers that have been opened must be carefully resealed.[8]
-
Incompatibilities: Segregate from incompatible materials to prevent dangerous reactions. This includes:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids[10]
-
-
Labeling: All containers must be clearly labeled with the full chemical name and primary hazard warnings.[10]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste material, including empty containers and contaminated disposables, in designated, sealed, and properly labeled hazardous waste containers.[10]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[7] All disposal must be conducted through the institution's environmental health and safety office and in accordance with all local, state, and federal regulations.[3]
References
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PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application and Protocol Guide: Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-(Trifluoromethyl)cyclobutane Moiety in Medicinal Chemistry
The incorporation of fluorine atoms and fluoroalkyl groups into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved potency and bioavailability.[2][3]
Concurrently, the use of sp³-rich, three-dimensional scaffolds like the cyclobutane ring has become increasingly popular in drug discovery to move beyond flat, aromatic structures and explore new chemical space.[1][4] The rigid nature of the cyclobutane core can lock in specific conformations, improving binding affinity to biological targets.[4]
The convergence of these two strategies is embodied in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a building block of significant interest.[2][5] This compound provides a unique bioisostere for more common structural motifs, such as benzene rings, offering a distinct vector for substituent placement and an improved property profile.[5] However, its broader application has been hampered by the limited availability of scalable and cost-effective synthetic routes.[6]
This guide provides detailed, field-proven protocols for two distinct and scalable synthetic routes to this compound, starting from readily available cyclobutanone precursors. We will delve into the causality behind experimental choices, provide step-by-step instructions, and present comparative data to empower research and development teams to produce this valuable building block at scale.
Synthetic Strategies: An Overview
Two primary strategies have proven effective for the scalable synthesis of this compound, both of which strategically introduce the trifluoromethyl group onto a pre-existing cyclobutane core.[5][6][7] This approach circumvents challenges associated with constructing the cyclobutane ring with the CF₃ group already in place.[6]
The core transformation in both methods is the nucleophilic trifluoromethylation of a cyclobutanone using Ruppert's reagent (TMSCF₃) and a fluoride source to generate a key trifluoromethyl carbinol intermediate.[2][5][7] From this common intermediate, the pathways diverge to achieve the final carboxylic acid.
Route 1: Radical Deoxygenation of a Bis-carboxylate Precursor
This route offers a higher overall yield and proceeds through a bis-carboxylate intermediate, which facilitates a radical deoxygenation step.
Logical Workflow: Route 1
Caption: Workflow for the Bis-carboxylate Deoxygenation Route.
Protocol 1: Synthesis via Bis-carboxylate Intermediate
Step 1: Trifluoromethylation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
Rationale: This step introduces the key CF₃ group. Cesium fluoride (CsF) is used as the fluoride source to activate the TMSCF₃ for nucleophilic attack on the ketone. The reaction is performed at low temperature to control reactivity and minimize side reactions.
-
Procedure:
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 equiv) in THF at -78 °C, add cesium fluoride (0.1 equiv).
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the trifluoromethyl carbinol.
-
Step 2: Formation of Thiocarbonyl Derivative
-
Rationale: The hydroxyl group of the carbinol must be converted into a group suitable for radical deoxygenation. A thiocarbonyl derivative, such as a thiocarbonyl-diimidazole adduct, is ideal for this purpose as it readily reacts with tin radicals in the subsequent step.
-
Procedure:
-
Dissolve the trifluoromethyl carbinol (1.0 equiv) in anhydrous THF.
-
Add 1,1'-thiocarbonyldiimidazole (1.5 equiv) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to obtain the crude thiocarbonyl derivative, which is often used without further purification.
-
Step 3: Radical Deoxygenation
-
Rationale: This is the key deoxygenation step. Tributyltin hydride (Bu₃SnH) is a classic reagent for radical deoxygenation of thiocarbonyls. AIBN is a thermal initiator that generates radicals to start the chain reaction.[6][7]
-
Procedure:
-
Dissolve the crude thiocarbonyl derivative in toluene.
-
Add tributyltin hydride (Bu₃SnH, 2.0 equiv) and AIBN (0.2 equiv).
-
Heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to remove tin byproducts and isolate the deoxygenated product.
-
Step 4: Hydrolysis and Decarboxylation
-
Rationale: The final step involves the saponification of the two isopropyl ester groups, followed by decarboxylation of the resulting geminal diacid to yield the target mono-carboxylic acid.
-
Procedure:
-
Dissolve the deoxygenated product in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 3.0 equiv) and heat the mixture to reflux for 4 hours.
-
Cool the reaction, acidify to pH ~1 with concentrated HCl.
-
Heat the acidified mixture to 100 °C to promote decarboxylation until gas evolution ceases.
-
Extract the final product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.
-
Route 2: Elimination/Hydrogenation of a Monocarboxylate Precursor
This alternative route involves an elimination reaction to form an alkene, followed by hydrogenation. While the overall yield is lower than Route 1, it may offer advantages in certain scale-up scenarios due to different intermediates and purification profiles.[6]
Logical Workflow: Route 2
Caption: Workflow for the Elimination/Hydrogenation Route.
Protocol 2: Synthesis via Elimination and Hydrogenation
Step 1: Trifluoromethylation of Ethyl 3-oxocyclobutane-1-carboxylate
-
Rationale: Similar to Route 1, this step installs the CF₃ group onto the cyclobutanone starting material.
-
Procedure:
-
Follow the procedure outlined in Route 1, Step 1, using ethyl 3-oxocyclobutane-1-carboxylate as the starting material.
-
Step 2: Formation of Triflate
-
Rationale: The tertiary alcohol is a poor leaving group. Converting it to a triflate (trifluoromethanesulfonate) makes it an excellent leaving group, facilitating the subsequent elimination reaction.
-
Procedure:
-
Dissolve the carbinol intermediate (1.0 equiv) in dichloromethane (DCM) at -78 °C.
-
Add pyridine (2.0 equiv) followed by the slow addition of triflic anhydride (Tf₂O, 1.2 equiv).
-
Stir the reaction at low temperature for 1-2 hours.
-
Quench with water and separate the organic layer.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude triflate, which should be used immediately in the next step due to potential instability.
-
Step 3: Base-mediated Elimination
-
Rationale: A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to promote an E2 elimination, removing the triflate group and forming a double bond within the cyclobutane ring.
-
Procedure:
-
Dissolve the crude triflate in an appropriate solvent like toluene.
-
Add DBU (1.5 equiv) and heat the mixture to 80-100 °C for several hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the triflate.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with 1M HCl and brine, then dry and concentrate.
-
Purify the resulting alkene by column chromatography.
-
Step 4: Hydrogenation and Hydrolysis
-
Rationale: The double bond is reduced via catalytic hydrogenation. This step is often diastereoselective, favoring the formation of the cis-isomer. The ester is then hydrolyzed to the carboxylic acid.
-
Procedure:
-
Dissolve the purified alkene in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C, 1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Hydrolyze the resulting ethyl ester using the procedure described in Route 1, Step 4 (omitting the final heating for decarboxylation) to yield cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid.
-
Data Summary and Comparison
| Parameter | Route 1 (Bis-carboxylate Deoxygenation) | Route 2 (Elimination/Hydrogenation) | Reference |
| Starting Material | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Ethyl 3-oxocyclobutane-1-carboxylate | [6] |
| Key Transformations | Radical Deoxygenation | Elimination & Hydrogenation | [6][7] |
| Overall Yield | ~40% | ~23% | [6] |
| Primary Isomer | Mixture of cis/trans | Predominantly cis | [6][7] |
| Scalability Notes | Requires handling of organotin reagents (Bu₃SnH). | Avoids tin reagents; triflate intermediate can be unstable. | [6] |
Conclusion and Expert Recommendations
Both synthetic routes presented provide viable and scalable methods for the preparation of this compound, a critical building block for modern drug discovery.
-
Route 1 is recommended for achieving the highest overall yield. However, it necessitates the use of tributyltin hydride, which requires careful handling and rigorous purification to remove toxic tin byproducts. For large-scale campaigns, exploring alternative, tin-free radical deoxygenation methods could be a valuable optimization.
-
Route 2 offers a tin-free alternative and selectively produces the cis-isomer. [7] While the overall yield is lower, the operational simplicity and avoidance of heavy metal reagents may be advantageous in certain manufacturing environments. Careful control of the triflate formation and immediate use of this intermediate are critical for success.
The choice between these routes will depend on the specific needs of the research program, including required scale, isomeric purity, and available equipment and expertise for handling specific reagents. These protocols provide a robust and validated foundation for the synthesis of this high-value compound.
References
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Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82–88. [Link]
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Bohrium. (2020). Two Scalable Syntheses of this compound. Bohrium. [Link]
-
ACS Publications. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development. [Link]
-
Demchuk, O. P., Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 60(28), 15255-15262. [Link]
-
Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
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Step-by-step protocol for synthesizing 3-(trifluoromethyl)cyclobutane-1-carboxylic acid from 4-oxocyclobutane precursors
Topic: Step-by-Step Protocol for Synthesizing 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid from 4-Oxocyclobutane Precursors
Introduction: The Strategic Value of the Trifluoromethyl Cyclobutane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly enhance crucial pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[2] When appended to a cyclobutane scaffold, a strained sp³-rich three-dimensional motif, the resulting structure offers a unique bioisosteric replacement for commonly used groups like tert-butyl.[3] This combination of properties makes this compound a highly valuable building block for the synthesis of novel therapeutics, from kinase inhibitors to radiopharmaceuticals.[4]
However, the synthesis of this key intermediate presents challenges, necessitating robust and scalable protocols. This guide provides two field-proven, step-by-step synthetic routes starting from readily available 4-oxocyclobutane precursors. We will delve into the causality behind experimental choices, offering insights into reaction mechanisms and providing self-validating protocols for researchers, scientists, and drug development professionals. Two primary, scalable methods have been established, both initiating with the nucleophilic trifluoromethylation of a cyclobutanone core but diverging in their subsequent functional group manipulations.[5][6]
Core Synthetic Strategy: From Ketone to Trifluoromethylated Acid
The overall synthetic approach hinges on the initial, pivotal transformation: the introduction of the CF₃ group onto the cyclobutane ring. This is achieved via nucleophilic addition to a ketone, a well-established and reliable reaction. The choice of starting material—a bis-carboxylate or a mono-carboxylate cyclobutanone—dictates the subsequent steps required to remove the resulting tertiary hydroxyl group and reveal the final carboxylic acid.
The Key Transformation: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
The addition of a trifluoromethyl nucleophile to the carbonyl of the 4-oxocyclobutane precursor is the cornerstone of this synthesis. For this purpose, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the agent of choice. Its widespread use stems from its high efficacy and operational simplicity.[2]
Mechanism of Action: The Ruppert-Prakash reagent itself is not the active nucleophile. It requires activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2] The fluoride ion attacks the silicon atom of TMSCF₃, generating a hypervalent siliconate intermediate which then releases the highly nucleophilic trifluoromethyl anion (CF₃⁻). This anion rapidly attacks the electrophilic carbonyl carbon of the cyclobutanone, forming a trifluoromethylated alkoxide. This intermediate is subsequently trapped by another molecule of TMSCF₃ or quenched during aqueous workup to yield the stable trifluoromethyl carbinol.[2]
Caption: Mechanism of Ruppert-Prakash reagent activation and trifluoromethylation.
Protocol 1: Synthesis via a Bis-Carboxylate Intermediate & Radical Deoxygenation
This route utilizes a symmetrical, commercially available starting material and employs a classic radical deoxygenation to remove the tertiary alcohol formed after trifluoromethylation.
Experimental Workflow
Caption: Workflow for synthesis via the deoxygenation route.
Step-by-Step Methodology
Step 1: Nucleophilic Trifluoromethylation
-
To a stirred solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.5 M) under a nitrogen atmosphere, add cesium fluoride (CsF, 0.1 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Trustworthiness Check: Monitor reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude trifluoromethyl carbinol intermediate is typically carried forward without further purification.
Step 2: Radical Deoxygenation
Causality: The tertiary alcohol is sterically hindered, making classical deoxygenation methods challenging. A Barton-McCombie type radical deoxygenation is effective. While this protocol uses Bu₃SnH directly on the alcohol, conversion to a thiocarbonyl derivative first is the classic approach. Direct deoxygenation has been reported to proceed, albeit requiring forcing conditions.[4]
-
Dissolve the crude carbinol from Step 1 (1.0 equiv) in toluene (~0.2 M).
-
Add tributyltin hydride (Bu₃SnH, 2.5 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 6-8 hours. Trustworthiness Check: The disappearance of the starting carbinol can be monitored by TLC.
-
Cool the reaction to room temperature. The solvent can be removed under reduced pressure. The crude product will contain tin residues.
-
Purify the product by flash column chromatography on silica gel. A common method to remove tin byproducts is to use an eluent system containing a small percentage of triethylamine or by washing the crude organic solution with aqueous KF.
Step 3: Saponification and Decarboxylation
-
Dissolve the purified deoxygenated intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 equiv) and stir the mixture at room temperature for 12-24 hours until the ester hydrolysis is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl).
-
Heat the acidified mixture to 60-70 °C for 2-4 hours to facilitate decarboxylation.
-
Cool the solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.
| Parameter | Step 1: Trifluoromethylation | Step 2: Deoxygenation | Step 3: Hydrolysis/Decarboxylation |
| Typical Yield | >90% (crude) | 45-55% | ~90% |
| Key Reagents | TMSCF₃, CsF | Bu₃SnH, AIBN | LiOH, HCl |
| Solvent | THF | Toluene | THF/H₂O |
| Temperature | 0 °C to RT | 80-90 °C | RT then 60-70 °C |
| Duration | 12-16 h | 6-8 h | 14-28 h |
Protocol 2: Synthesis via a Mono-Carboxylate Intermediate & Elimination/Hydrogenation
This alternative, scalable synthesis avoids the use of toxic tin reagents by employing an elimination and subsequent hydrogenation strategy.[5] This route often provides better stereocontrol, typically yielding the cis-isomer of the final product.
Experimental Workflow
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethylated Cyclobutanes using TMSCF3
Introduction: The Strategic Value of Trifluoromethylated Cyclobutanes in Modern Drug Discovery
The incorporation of the trifluoromethyl (CF3) group is a cornerstone strategy in contemporary medicinal chemistry, renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When this powerful moiety is installed upon a cyclobutane scaffold, it generates a unique chemical entity with significant potential in drug design.[3][4] Cyclobutanes serve as rigid, three-dimensional bioisosteres for more flexible alkyl chains or planar aromatic rings, offering a means to fine-tune the conformational properties of a molecule and improve its pharmacological profile.[5] The synthesis of trifluoromethylated cyclobutanes, therefore, represents a valuable pursuit for researchers and drug development professionals.
This guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethylated cyclobutanes utilizing trimethyl(trifluoromethyl)silane (TMSCF3), famously known as the Ruppert-Prakash reagent.[6][7] We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and present data to empower researchers to confidently and effectively employ this methodology in their work.
Understanding the Reagent: The Dual Nature of TMSCF3
TMSCF3 is a versatile and widely adopted reagent for nucleophilic trifluoromethylation.[8][9] Its efficacy stems from the unique reactivity profile centered around the silicon-carbon bond. While the silicon center can exhibit Lewis acidic character, the most exploited feature of TMSCF3 is its role as a potent source of a nucleophilic trifluoromethyl equivalent.[9]
The trifluoromethylation of a carbonyl compound, such as a cyclobutanone, using TMSCF3 is not a direct reaction.[10] The reagent itself is not sufficiently reactive to attack the electrophilic carbonyl carbon. Instead, it requires activation by a nucleophilic initiator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium carbonate (K2CO3).[8][11]
The activation process is believed to proceed through the formation of a hypervalent siliconate intermediate, which then liberates the trifluoromethyl anion (CF3-). This highly reactive anion subsequently attacks the carbonyl carbon of the cyclobutanone, forming a trifluoromethylated alkoxide intermediate. This alkoxide is then trapped by the trimethylsilyl group, yielding a stable silyl ether. Subsequent acidic workup hydrolyzes the silyl ether to afford the desired trifluoromethylated cyclobutanol.[2][12]
Figure 1: General mechanism of TMSCF3 activation and nucleophilic trifluoromethylation of cyclobutanone.
Experimental Protocols: Synthesis of 3-(Trifluoromethyl)cyclobutanol Derivatives
The following protocols are adapted from established literature procedures for the trifluoromethylation of cyclobutanone precursors.[13] These methods provide a robust starting point for the synthesis of a variety of trifluoromethylated cyclobutanol derivatives.
Protocol 1: TBAF-Initiated Trifluoromethylation in Tetrahydrofuran (THF)
This protocol is a general and widely applicable method for the trifluoromethylation of cyclobutanones.
Materials:
-
4-Oxocyclobutane derivative (1.0 mmol, 1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the 4-oxocyclobutane derivative (1.0 mmol) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TMSCF3: Slowly add TMSCF3 (1.5 mmol) to the stirred solution via syringe.
-
Initiation: Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching and Deprotection: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (5 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated cyclobutanol.
Protocol 2: K2CO3-Mediated Trifluoromethylation in Dimethylformamide (DMF)
This protocol offers an alternative using a milder, solid-supported initiator.[10][11]
Materials:
-
4-Oxocyclobutane derivative (1.0 mmol, 1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K2CO3) (0.1 mmol, 0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 4-oxocyclobutane derivative (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition of Reagents: Add K2CO3 (0.1 mmol) to the solution, followed by the slow addition of TMSCF3 (1.5 mmol).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction for completion using TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The trifluoromethylation of cyclobutanones using TMSCF3 is a versatile reaction applicable to a range of substrates. The following table summarizes representative yields for the synthesis of trifluoromethylated cyclobutanols from their corresponding cyclobutanone precursors, as adapted from the literature.[13]
| Entry | Cyclobutanone Precursor | Product | Yield (%) |
| 1 | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate | 95 |
| 2 | Ethyl 3-oxocyclobutane-1-carboxylate | Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | 90 |
Further Transformations and Synthetic Utility
The resulting trifluoromethylated cyclobutanols are valuable intermediates that can be further elaborated to access a variety of trifluoromethylated cyclobutane building blocks. For instance, deoxygenation of the tertiary alcohol can lead to the corresponding 3-(trifluoromethyl)cyclobutane moiety.[13] These building blocks are of significant interest for incorporation into larger drug molecules.[14]
Figure 2: A generalized workflow for the synthesis of trifluoromethylated cyclobutane building blocks.
Troubleshooting and Expert Insights
-
Moisture Sensitivity: TMSCF3 and the fluoride initiators (especially TBAF) are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Anhydrous solvents are crucial for optimal results.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the initiator can be added. However, be cautious as this can lead to side reactions.
-
Side Products: In the case of enolizable ketones, the formation of silyl enol ethers can be a competing side reaction.[12] Running the reaction at lower temperatures may help to minimize this.
-
Choice of Initiator: The choice of initiator can influence the reaction rate and outcome. TBAF is generally more reactive than CsF or K2CO3. For sensitive substrates, a milder initiator may be preferable.
Conclusion
The trifluoromethylation of cyclobutanone precursors with TMSCF3 is a reliable and efficient method for accessing valuable trifluoromethylated cyclobutane building blocks. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can effectively leverage this powerful transformation in the design and synthesis of novel therapeutic agents and other advanced materials. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic methodology.
References
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Douglas, J., et al. (2015). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (2023). Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]
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Sanford, M. S., et al. (2011). Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. Organic Letters. Available at: [Link]
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Xu, X.-H., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. Available at: [Link]
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Wang, R., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (Trifluoromethyl)cyclobutanes in drug discovery. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link]
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Prakash, G. K. S., et al. (2014). Preparation of TMS Protected Trifluoromethylated Alcohols Using Trimethylamine N-Oxide and Trifluoromethyltrimethylsilane (TMSCF3). Organic Letters. Available at: [Link]
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Prakash, G. K. S., et al. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. Available at: [Link]
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Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
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ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]
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Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Available at: [Link]
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Prakash, G. K. S., et al. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. Available at: [Link]
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Li, P., et al. (2023). Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. ResearchGate. Available at: [Link]
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Johnson, T. A., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]
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Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
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Douglas, J., et al. (2015). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. ResearchGate. Available at: [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews. Available at: [Link]
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Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Natural Products. Available at: [Link]
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Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Lin, Q.-Y., et al. (2014). Chemo-, regio-, and stereoselective trifluoromethylation of styrenes via visible light-driven single-electron transfer (SET) and triplet-triplet energy transfer (TTET) processes. The Journal of Organic Chemistry. Available at: [Link]
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van der Pijl, F., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. Available at: [Link]
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Snider, B. B., & Che, Q. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]
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Li, J., et al. (2024). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. Available at: [Link]
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Tlili, A., & Lakhdar, S. (2022). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Molecules. Available at: [Link]
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Wang, X., et al. (2023). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes and Protocols for Radical Deoxygenation in Cyclobutane Carboxylic Acid Synthesis
Introduction: The Enduring Challenge and Utility of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, is a valuable structural motif in medicinal chemistry and natural product synthesis. Its inherent ring strain, approximately 26 kcal/mol, endows molecules with unique three-dimensional conformations that can enhance binding to biological targets and improve pharmacokinetic properties. However, this same ring strain presents a significant hurdle in their synthesis. Traditional methods often involve complex multi-step sequences or cycloaddition reactions with limited substrate scope.
A powerful and increasingly utilized strategy for the synthesis of substituted cyclobutanes involves the radical deoxygenation of readily accessible cyclobutane carboxylic acids. This approach, which replaces a carboxylic acid group with a hydrogen atom, offers a mild and functional-group-tolerant method for the generation of the parent cyclobutane core or for the late-stage simplification of complex intermediates. This guide provides a detailed overview of established and modern radical deoxygenation protocols applicable to the synthesis of cyclobutane derivatives, with a focus on the underlying mechanisms and practical implementation.
I. The Classic Approach: Barton Decarboxylation of Cyclobutane Carboxylic Acids
The Barton decarboxylation, a cornerstone of radical chemistry, provides a reliable method for the deoxygenation of carboxylic acids.[1] The process involves the conversion of the carboxylic acid into a redox-active ester, typically a thiohydroxamate ester (often referred to as a Barton ester), which then undergoes radical-initiated decomposition.[2][3]
Mechanistic Rationale
The driving force for the Barton decarboxylation is the formation of a stable radical intermediate and the irreversible loss of carbon dioxide. The reaction proceeds through a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical that abstracts an atom from a hydrogen donor (e.g., tributyltin hydride). The resulting radical attacks the thiocarbonyl group of the Barton ester, leading to the fragmentation of the molecule, loss of CO₂, and formation of a cyclobutyl radical. This cyclobutyl radical then abstracts a hydrogen atom from the hydrogen donor to furnish the desired cyclobutane product and propagate the radical chain.
Caption: Simplified mechanism of the Barton Decarboxylation.
Experimental Protocol: Classic Barton Decarboxylation
This two-step protocol first involves the formation of the Barton ester from the cyclobutane carboxylic acid, followed by the radical deoxygenation.
Step 1: Synthesis of the Thiohydroxamate (Barton) Ester
-
Preparation: To a solution of cyclobutane carboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride or thionyl chloride (1.2 equiv) and a catalytic amount of DMF.
-
Activation: Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).
-
Esterification: In a separate flask, prepare a suspension of the sodium salt of N-hydroxy-2-pyridinethione (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in the same anhydrous solvent.
-
Reaction: Cool the suspension to 0 °C and add the freshly prepared cyclobutane carbonyl chloride solution dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solids, wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Barton ester is often used in the next step without further purification.
Step 2: Radical Deoxygenation
-
Reaction Setup: Dissolve the crude Barton ester (1.0 equiv) in degassed toluene (0.1 M) in a flask equipped with a reflux condenser and an inert atmosphere inlet.
-
Addition of Reagents: Add tributyltin hydride (Bu₃SnH, 1.5 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Deoxygenation: Heat the reaction mixture to 80-110 °C for 2-4 hours, or until the yellow color of the Barton ester disappears. Monitor the reaction by TLC or GC-MS.
-
Quenching and Work-up: Cool the reaction to room temperature. The excess Bu₃SnH can be quenched by adding iodine until the color persists. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. It is often necessary to use a solvent system containing a small amount of triethylamine to remove tin byproducts. A common method for removing the bulk of tin residues is to partition the crude mixture between acetonitrile and hexane; the tin compounds are more soluble in acetonitrile.
| Parameter | Classic Barton Decarboxylation |
| Carboxylic Acid Activation | Thiohydroxamate (Barton) ester |
| Radical Initiator | AIBN (thermal) |
| Hydrogen Donor | Tributyltin hydride (Bu₃SnH) |
| Advantages | Reliable, well-established, good functional group tolerance |
| Disadvantages | Use of toxic and difficult to remove tin reagents |
II. Modern Approaches: Photoredox-Catalyzed Decarboxylation
The advent of visible-light photoredox catalysis has revolutionized radical chemistry, offering milder and more environmentally benign alternatives to traditional methods.[4] These protocols allow for the direct decarboxylation of carboxylic acids or their activated derivatives under ambient temperature, avoiding the use of stoichiometric tin reagents.[5]
Mechanistic Rationale
In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light.[6] The excited photocatalyst can then engage in a single-electron transfer (SET) with the carboxylate (formed in situ by the addition of a base), leading to the formation of a carboxyl radical which rapidly extrudes CO₂ to generate the cyclobutyl radical. This radical then abstracts a hydrogen atom from a suitable donor to yield the cyclobutane product.
A common strategy involves the conversion of the carboxylic acid to an N-hydroxyphthalimide (NHP) ester.[7] These esters are more readily reduced than the parent carboxylic acid, facilitating the photoredox cycle.[8]
Caption: General mechanism for photoredox-catalyzed decarboxylation.
Experimental Protocol: Photoredox-Catalyzed Hydrodecarboxylation
This protocol describes a general procedure for the deoxygenation of a cyclobutane carboxylic acid via its NHP ester.
Step 1: Synthesis of the N-Hydroxyphthalimide (NHP) Ester
-
Preparation: To a solution of the cyclobutane carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in an anhydrous solvent such as dichloromethane or ethyl acetate (0.2-0.5 M), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).[9]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) is indicative of the reaction proceeding.
-
Work-up: Filter off the precipitate and wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude NHP ester can be purified by recrystallization or flash column chromatography.
Step 2: Photoredox-Catalyzed Deoxygenation
-
Reaction Setup: In a reaction vessel (e.g., a borosilicate glass vial), combine the cyclobutane NHP ester (1.0 equiv), a photocatalyst (e.g., Ir(ppy)₃ or a suitable organic photocatalyst, 1-5 mol%), and a hydrogen atom donor (e.g., Hantzsch ester or a thiol, 1.5-2.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF, DMSO, or acetonitrile, 0.1 M). Degas the solution by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
| Parameter | Photoredox-Catalyzed Deoxygenation |
| Carboxylic Acid Activation | N-Hydroxyphthalimide (NHP) ester |
| Initiation | Visible light photocatalysis |
| Hydrogen Donor | Hantzsch ester, thiols, or other suitable H-donors |
| Advantages | Mild reaction conditions, avoids toxic tin reagents, high functional group tolerance |
| Disadvantages | Requires specialized photochemical equipment, photocatalysts can be expensive |
III. Tin-Free Barton Decarboxylation Variants
In response to the toxicity and purification challenges associated with organotin hydrides, several "tin-free" modifications of the Barton-McCombie reaction have been developed.[10][11] These methods retain the core concept of radical deoxygenation of a thiocarbonyl derivative but employ alternative, less toxic hydrogen atom donors.
Common Tin-Free Hydrogen Donors
-
Silanes: Phenylsilane (PhSiH₃) and tris(trimethylsilyl)silane ((TMS)₃SiH) are effective hydrogen atom donors that are less toxic than tin hydrides. The resulting silicon byproducts are generally easier to remove.
-
Hypophosphorous Acid and its Salts: A mixture of hypophosphorous acid (H₃PO₂) and a base (e.g., triethylamine) in the presence of a radical initiator can serve as an efficient hydrogen-donating system.
-
Thiols: While possessing their own safety and odor concerns, sterically hindered thiols like dodecanethiol can be used as hydrogen atom donors.
The experimental setup for these tin-free variants is similar to the classic Barton decarboxylation, with the primary difference being the choice of hydrogen atom donor. The reaction conditions, such as temperature and initiator, may need to be optimized for the specific donor used.
Conclusion: A Versatile Toolkit for Cyclobutane Synthesis
The radical deoxygenation of cyclobutane carboxylic acids provides a powerful and versatile entry into this important class of carbocycles. The choice of protocol—be it the classic Barton decarboxylation, a modern photoredox-catalyzed method, or a tin-free variant—will depend on the specific substrate, available resources, and desired scale of the reaction. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage these protocols to advance their synthetic endeavors in drug discovery and natural product synthesis.
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Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses, 2016 , 93, 255-271.
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Zuo, Z.; MacMillan, D. W. C. Photocatalytic Aminodecarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 2014 , 136(14), 5257–5260.
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N-Hydroxyphthalimide. In Wikipedia; 2023 .
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Chenneberg, L.; Ollivier, C. Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer. CHIMIA International Journal for Chemistry, 2016 , 70(1-2), 67-76.
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Handore, K. L.; Lu, H.; Park, H.; Xiong, Q.; Batey, R. A. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry, 2024 .
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Wang, P.; et al. Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters, 2019 , 21(17), 7044–7049.
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Faraggi, T. M.; Li, W.; MacMillan, D. W. C. Decarboxylative Oxygenation via Photoredox Catalysis. Israel Journal of Chemistry, 2020 , 60(3-4), 410-415.
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PUPPA, M.; et al. A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. ACS Catalysis, 2021 , 11(17), 10878–10884.
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Barton decarboxylation. In Grokipedia.
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Twenter, B. M.; et al. Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Communications, 2017 , 53(21), 3074-3077.
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A Comparative Guide to Deoxygenation Methods in Total Synthesis. Benchchem, 2025 .
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N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters. TCI Chemicals.
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Chenneberg, L.; Ollivier, C. (PDF) Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer. ResearchGate, 2016 .
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N-Hydroxyphthalimide (NHPI) Esters for Cross-coupling. Enamine.
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Zuo, Z.; et al. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 2015 , 137(34), 11032–11040.
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Khan, S. N.; et al. A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids. ResearchGate, 2020 .
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Khan, S. N.; et al. A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids. Organic Chemistry Portal.
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Application Notes and Protocols for the Utilization of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Kinase Inhibitor Development
Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has been a transformative force in modern medicine.[1] A key challenge in this field is the design of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. The chemical scaffold of an inhibitor is a critical determinant of these properties. This document outlines the strategic application of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a specialized building block, in the design and synthesis of next-generation kinase inhibitors.
The incorporation of a 3-(trifluoromethyl)cyclobutane moiety offers a unique combination of structural and physicochemical advantages. The cyclobutane ring, a constrained, non-planar scaffold, serves to reduce the conformational flexibility of a molecule.[2][3] This pre-organization can decrease the entropic penalty upon binding to the kinase active site, potentially leading to enhanced binding affinity and potency.[2] Furthermore, the saturated nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, moving away from the often-crowded flatland of aromatic ring systems.[2][3]
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and other small substituents, but with profoundly different electronic properties.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding interactions.[4][5][6][7] The -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation.[4][5] This combination of a rigid cyclobutane core and a metabolically robust, lipophilic -CF3 group makes this compound an attractive building block for medicinal chemists aiming to optimize drug candidates.[5][8]
Physicochemical Properties and Rationale for Use
The strategic incorporation of this compound into a kinase inhibitor scaffold is underpinned by its ability to modulate key drug-like properties.
| Property | Contribution of the 3-(Trifluoromethyl)cyclobutane Moiety | Reference |
| Lipophilicity (LogP) | The -CF3 group significantly increases lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets within the kinase active site. The cyclobutane scaffold itself is a less lipophilic bioisostere of a phenyl ring. | [4][5][9][10] |
| Metabolic Stability | The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life. | [4][5][9] |
| Conformational Rigidity | The puckered cyclobutane ring restricts the number of accessible conformations of the inhibitor, which can lead to higher binding affinity by reducing the entropic cost of binding. | [2][3][11] |
| Aqueous Solubility | While the -CF3 group increases lipophilicity, the carboxylic acid moiety provides a handle for salt formation, which can be used to modulate solubility. The overall impact on solubility must be empirically determined. | [9][10] |
| Binding Interactions | The -CF3 group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with the protein target. The carboxylic acid provides a key hydrogen bond donor and acceptor. | [5] |
| pKa | The electron-withdrawing effect of the -CF3 group will influence the acidity of the carboxylic acid, which can affect its binding properties and solubility at physiological pH. | [10] |
Synthetic Protocols: Incorporation into a Kinase Inhibitor Scaffold
The carboxylic acid functionality of this compound serves as a versatile chemical handle for its incorporation into a larger molecule, most commonly through amide bond formation. The following is a general, yet robust, protocol for the coupling of this building block to a primary or secondary amine on a representative kinase inhibitor core.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a standard method for creating an amide linkage between this compound and an amine-containing kinase inhibitor scaffold (represented as "Scaffold-NH2").
Materials:
-
This compound
-
Amine-containing kinase inhibitor scaffold (Scaffold-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).
-
Coupling: To the activated carboxylic acid solution, add the amine-containing kinase inhibitor scaffold (Scaffold-NH2) (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide-coupled kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflows for Kinase Inhibitor Evaluation
Once the novel inhibitor is synthesized, a systematic evaluation of its biological activity is required. The following workflow outlines a typical screening funnel for a newly developed kinase inhibitor.
Workflow Diagram: Kinase Inhibitor Screening Funnel
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (specific to the kinase)
-
Synthesized inhibitor compound
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Further dilute these stocks into the appropriate kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Signal Measurement: Incubate at room temperature for 30-60 minutes, then measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Representative Data and Structure-Activity Relationships (SAR)
The following tables present hypothetical data to illustrate the potential impact of incorporating the this compound moiety into a kinase inhibitor. Let's consider a hypothetical kinase inhibitor scaffold where a flexible ethyl-amide linker is replaced with our rigid cyclobutane-based linker.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Linker Moiety | Target Kinase IC50 (nM) | Cell Proliferation GI50 (nM) |
| Reference Cpd. 1 | N-ethylacetamide | 150 | 2500 |
| Test Cpd. 2 (cis-isomer) | cis-3-(Trifluoromethyl)cyclobutylamide | 25 | 450 |
| Test Cpd. 3 (trans-isomer) | trans-3-(Trifluoromethyl)cyclobutylamide | 95 | 1800 |
This is representative data for illustrative purposes only.
Interpretation: The data illustrates that the conformationally restricted cis-cyclobutane linker (Test Cpd. 2) leads to a significant improvement in both biochemical potency and cellular activity compared to the flexible linker in the reference compound. The stereochemistry of the cyclobutane ring is crucial, as the trans-isomer (Test Cpd. 3) is less active, suggesting a specific spatial orientation of the trifluoromethyl group is required for optimal binding.
Diagram: Rationale for Improved Potency
Caption: Rationale for improved potency with a rigid linker.
Conclusion
This compound is a valuable and strategic building block for the development of potent and selective kinase inhibitors. Its unique combination of a conformationally constrained cyclobutane scaffold and a metabolically stable, lipophilic trifluoromethyl group provides medicinal chemists with a powerful tool to optimize lead compounds. The synthetic accessibility of this building block, coupled with straightforward protocols for its incorporation into inhibitor scaffolds, facilitates its use in drug discovery programs. The provided protocols and workflows offer a foundational guide for researchers to harness the potential of this moiety in their pursuit of novel kinase-targeted therapeutics.
References
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Qi, J., Emmert, M. H., Wang, J., Yang, X., Xiao, D., & Song, Z. J. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88. [Link]
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ACS Publications. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]
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OUCI. (n.d.). Two Scalable Syntheses of this compound. Retrieved from [Link]
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ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Retrieved from [Link]
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PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
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PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Retrieved from [Link]
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EMBL-EBI. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
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PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
-
PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
-
SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]
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PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel BTK inhibitors with carboxylic acids. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Semantic Scholar. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved from [Link]
-
ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
OUCI. (n.d.). Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Retrieved from [Link]
-
MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B). Retrieved from [Link]
-
PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]
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The Strategic Deployment of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid as a Phenyl Bioisostere in Drug Discovery
Application Note & Protocols
Abstract
In the landscape of modern medicinal chemistry, the strategic replacement of ubiquitous phenyl rings with saturated bioisosteres is a paramount approach to "escape from flatland" and enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth technical overview and practical protocols for the application of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a non-classical bioisostere for para-substituted phenyl rings. We will explore the scientific rationale behind this substitution, detailing the unique advantages conferred by the trifluoromethylated cyclobutane scaffold. This document will furnish researchers, scientists, and drug development professionals with scalable synthetic routes, protocols for incorporation into lead scaffolds, and methodologies for the direct comparative evaluation of key drug-like properties.
Introduction: The Rationale for Phenyl Ring Isosteres
The phenyl group is one of the most pervasive structural motifs in pharmaceuticals, often integral to target engagement.[1] However, its aromaticity and planarity can contribute to undesirable properties such as low aqueous solubility and high metabolic liability through cytochrome P450-mediated oxidation.[2] The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably modulating other properties, is a cornerstone of lead optimization.[3] Saturated, three-dimensional scaffolds have gained significant traction as phenyl isosteres, offering a means to improve aqueous solubility, metabolic stability, and novelty of intellectual property.[4]
The 3-(trifluoromethyl)cyclobutane moiety has emerged as a compelling surrogate for the para-substituted phenyl ring.[5] The trifluoromethyl group is a powerful modulator of physicochemical properties; its high electronegativity can alter the acidity of neighboring functional groups and introduce favorable metabolic blocks, while the cyclobutane core provides a rigid, three-dimensional exit vector that mimics the spatial arrangement of a para-substituted aromatic ring.[6] The introduction of fluorine can also lead to enhanced membrane permeability and binding affinity.[7]
This application note will serve as a practical guide for leveraging these advantages in your drug discovery programs.
Physicochemical Properties & Comparative Data
The decision to employ this compound as a phenyl isostere is data-driven. The trifluoromethyl group significantly influences the electronic nature and lipophilicity of the molecule. Below is a comparative summary of key physicochemical properties for the carboxylic acid and its derivatives versus a generic para-substituted phenylacetic acid.
| Property | Phenylacetic Acid | This compound | Rationale for Improvement |
| Molecular Weight | 136.15 g/mol | 168.11 g/mol | Increased molecular weight, but with enhanced properties. |
| Calculated LogP (cLogP) | ~1.41 | ~1.6 | The CF3 group increases lipophilicity, which can enhance cell permeability.[6] |
| Aqueous Solubility | Moderate | Generally lower due to increased lipophilicity, but can be context-dependent. | The 3D structure can disrupt crystal packing, sometimes improving solubility. |
| Metabolic Stability | Prone to aromatic hydroxylation. | The C-F bond is highly stable to metabolic cleavage.[6] | The CF3 group can act as a metabolic shield, blocking oxidation. |
| Acidity (pKa) | ~4.3 | Expected to be lower (more acidic) due to the electron-withdrawing CF3 group. | Modulated acidity can influence target binding and pharmacokinetic profile. |
Synthetic Protocols
A key enabler for the widespread adoption of novel building blocks is the availability of robust and scalable synthetic routes.
Scalable Synthesis of this compound
Two efficient methods for the preparation of this compound have been reported, starting from readily available 4-oxocyclobutane precursors.[5] The following protocol is adapted from one of these scalable syntheses.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of the Trifluoromethyl Carbinol:
-
To a solution of a suitable 4-oxocyclobutane precursor (e.g., a bis-carboxylate derivative) in an appropriate solvent (e.g., THF), add TMSCF3 (trimethylsilyl trifluoromethane) and a fluoride source (e.g., CsF or TBAF).
-
Stir the reaction at room temperature until complete conversion of the starting material, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.
-
Purify the resulting trifluoromethyl carbinol by column chromatography.
-
-
Deoxygenation and Decarboxylation:
-
The deoxygenation of the trifluoromethyl carbinol can be achieved through various methods. One reported method involves the formation of a derivative that can undergo radical deoxygenation.[5]
-
For a bis-carboxylate system, treatment with tributyltin hydride (Bu3SnH) can effect deoxygenation.[5]
-
Following deoxygenation, the resulting intermediate is subjected to hydrolysis (e.g., using NaOH) and subsequent decarboxylation to yield the desired this compound.[5]
-
The final product can be purified by crystallization or column chromatography.
-
Incorporation into a Lead Scaffold via Amide Coupling
The carboxylic acid functionality of the title compound makes it amenable to standard amide bond formation protocols, a cornerstone of medicinal chemistry.[8]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Step-by-Step Protocol (using HATU):
-
Materials:
-
This compound (1.0 eq)
-
Lead molecule with a primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture, followed by the amine-containing lead molecule.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocols for Comparative Evaluation
To empirically validate the benefits of the phenyl-to-cyclobutane isosteric replacement, a head-to-head comparison of the parent (phenyl-containing) and analogue (cyclobutane-containing) compounds is essential.
Determination of Lipophilicity (LogD) by Shake-Flask Method
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Step-by-Step Protocol:
-
Materials:
-
Parent and analogue compounds
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials, vortex mixer, centrifuge
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS)
-
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a vial, add a known volume of phosphate buffer and an equal volume of n-octanol.
-
Spike the biphasic system with a small volume of the compound's stock solution.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the phases to separate by standing or by centrifugation.
-
Carefully sample a known volume from both the aqueous and organic layers.
-
Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogD = log10(D).
-
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[9]
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Materials:
-
Parent and analogue compounds
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of the test compound in buffer.
-
In a 96-well plate, add the liver microsome suspension to the compound solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693/k and the intrinsic clearance (Clint).
-
Conclusion
The strategic incorporation of this compound as a phenyl isostere offers a compelling avenue for overcoming common challenges in drug discovery related to metabolism and physicochemical properties. The protocols detailed herein provide a practical framework for the synthesis, derivatization, and evaluation of this valuable building block. By employing a data-driven approach and conducting direct comparative studies, research teams can effectively leverage the unique attributes of this moiety to design and develop differentiated clinical candidates with improved therapeutic profiles.
References
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Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Song, Z. J., et al. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88. [Link]
-
LogP / LogD shake-flask method. (2024). protocols.io. [Link]
-
Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2267-2295. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8401-8418. [Link]
-
Carreira, E. M., & Müller, K. (2019). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7991-8016. [Link]
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Two Scalable Syntheses of this compound. (2020). OUCI. [Link]
-
Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Ismalaj, E., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8(7), 496-513. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Di, L., & Kerns, E. H. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 102, 281-287. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]
-
Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
-
Scott, J. S., & Williams, O. P. (2022). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 18, 1260-1277. [Link]
-
LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]
-
Al-Qahtani, S. D., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20038-20047. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]
-
Mykhailiuk, P. K. (2019). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]
-
Carreira, E. M., & Müller, K. (2019). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7991-8016. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 14(11), 785-788. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 59(41), 18043-18047. [Link]
-
Porta, R., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. The Journal of Organic Chemistry, 86(16), 11484-11492. [Link]
-
Al-Qahtani, S. D., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3381. [Link]
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Application Note & Protocols: Strategic Derivatization of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Abstract
The 3-(trifluoromethyl)cyclobutane-1-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry. Its unique combination of a conformationally rigid cyclobutane core and the electron-withdrawing trifluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive overview of the strategic derivatization of this key building block to facilitate Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for the synthesis of amide and ester derivatives, discuss the rationale behind experimental choices, and illustrate how these derivatives can be leveraged to probe molecular interactions and optimize drug-like properties.
Introduction: The Strategic Value of the 3-(Trifluoromethyl)cyclobutane Moiety
In the quest for novel therapeutics, the molecular architecture of a drug candidate is paramount. The cyclobutane ring, once underutilized in medicinal chemistry, is now recognized for its ability to impart conformational rigidity.[1][4] Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring pre-organizes appended pharmacophores, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency.[2]
The incorporation of a trifluoromethyl (CF3) group further enhances the utility of this scaffold. The CF3 group is a well-established bioisostere for other chemical moieties, such as a methyl or chloro group, and is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity through various electronic and hydrophobic interactions.[3][5] Specifically, the strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[3] The derivatization of this compound, therefore, provides a robust platform for systematically exploring the chemical space around a pharmacophore to build a comprehensive SAR.
This document serves as a practical guide for researchers engaged in drug discovery, providing the necessary protocols and theoretical background to effectively utilize this valuable building block.
Derivatization Strategies: Charting the Course for SAR
The carboxylic acid functional group of the title compound is the primary handle for derivatization. The two most common and synthetically accessible classes of derivatives for initial SAR exploration are amides and esters. These functional groups allow for the systematic introduction of a wide variety of substituents to probe for key interactions with a biological target.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in drug discovery.[6] This is due to the prevalence of the amide bond in biological systems and the vast commercial availability of diverse amine building blocks. For the derivatization of this compound, standard peptide coupling reagents are highly effective.
Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[7] Coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HBTU), are employed to "activate" the carboxylic acid.[6][8][9] This activation involves the formation of a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine.[7] Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included to suppress side reactions and improve yields.
Esterification: Modulating Polarity and Hydrogen Bonding
Esterification provides another avenue for derivatization, allowing for the exploration of how changes in hydrogen bonding capacity and polarity affect biological activity. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a straightforward method for generating a variety of ester derivatives.[10][11]
Causality of Experimental Choices: The Fischer esterification is an equilibrium-driven process.[11] To drive the reaction toward the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. An acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[10][11]
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of a diverse library of derivatives for SAR studies.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a widely applicable method for the synthesis of amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation: The successful synthesis is confirmed by the disappearance of the starting carboxylic acid and the appearance of a new product with the expected mass in LC-MS analysis. The purity and structure are validated by NMR spectroscopy, where characteristic amide proton signals and shifts in the cyclobutane ring protons will be observed.
Protocol 2: General Procedure for Fischer Esterification
This protocol details the synthesis of esters from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol of choice (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Maintain the reflux for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction has cooled to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the crude ester by flash column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: Progress can be monitored by the appearance of a more non-polar spot on TLC compared to the starting carboxylic acid. Final validation is achieved through spectroscopic analysis, confirming the presence of the ester functional group and the absence of the carboxylic acid proton in the ¹H NMR spectrum.
Application in SAR Studies
The derivatives synthesized using the protocols above can be systematically evaluated in biological assays to build a comprehensive SAR. The goal is to understand how modifications to the R group in the amide or ester functionality impact the compound's interaction with its biological target.
Logical Framework for SAR Exploration
A systematic approach to SAR involves probing for different types of interactions and effects. The initial library of derivatives should be designed to explore:
-
Steric Bulk: How does the size of the R group affect activity? (e.g., methyl vs. isopropyl vs. tert-butyl)
-
Electronic Effects: Do electron-donating or electron-withdrawing groups on an aromatic R group enhance potency? (e.g., methoxy vs. chloro vs. nitro substituents on a phenyl ring)
-
Hydrophobicity/Hydrophilicity: How does the polarity of the R group influence activity and properties like solubility? (e.g., alkyl vs. hydroxylated alkyl chains)
-
Hydrogen Bonding: Can the introduction of hydrogen bond donors or acceptors in the R group improve binding affinity? (e.g., amine or hydroxyl groups)
Caption: General synthetic routes for derivatization.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central.
- Cyclobutane Deriv
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Unknown Source.
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- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- Two Scalable Syntheses of this compound. OUCI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- This compound | 1093750-93-6. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Fischer Esterific
- (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2. PubChem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Unknown Source.
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central.
- Synthesis of N-trifluoromethyl amides
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
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Application Notes and Protocols: Amide Formation and Esterification with 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Introduction
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development.[1] The incorporation of the trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The cyclobutane scaffold provides a rigid, three-dimensional framework that can be advantageous for optimizing the spatial arrangement of pharmacophoric features. This application note provides detailed protocols and mechanistic insights for two fundamental transformations of this carboxylic acid: amide formation and esterification. These reactions are crucial for the synthesis of diverse compound libraries for screening and lead optimization.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of appropriate reagents and conditions critical for successful synthesis. This guide will explore robust methods for both transformations, addressing potential challenges such as steric hindrance and electronic effects.
PART 1: Amide Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[4] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
Mechanistic Rationale: The Role of Coupling Reagents
Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[4][5] Several classes of coupling reagents are available, with carbodiimides and aminium/uronium salts being among the most common.[6]
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[7]
-
Aminium/Uronium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid reaction times, and ability to suppress racemization.[8] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily couples with the amine.[8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its enhanced performance.[8]
For substrates like this compound, where steric hindrance around the cyclobutane ring could be a factor, and for couplings with less nucleophilic or sterically demanding amines, HATU is often a superior choice due to its high reactivity.[3][8]
Diagram: General Mechanism of HATU-Mediated Amide Coupling
Caption: HATU-mediated amide bond formation proceeds via a two-step mechanism.
Protocol: Amide Synthesis using HATU
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU.[8][9]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl or 1N HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and HATU (1.0-1.5 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or DCM) to dissolve the solids. Add the base (DIPEA or TEA, 2.0-5.0 eq) to the mixture.
-
Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step allows for the formation of the reactive OAt-active ester.[8]
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8] These washes serve to remove any unreacted amine, excess acid, HOAt, and the base.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Summary: Amide Formation Parameters
| Parameter | Recommended Range | Rationale |
| Amine Equivalents | 1.0 - 1.2 | A slight excess can help drive the reaction to completion.[8] |
| HATU Equivalents | 1.0 - 1.5 | Ensures complete activation of the carboxylic acid. |
| Base Equivalents | 2.0 - 5.0 | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[8] |
| Reaction Time | 1 - 18 hours | Dependent on the reactivity of the specific amine substrate. |
| Temperature | Room Temperature | Sufficient for most HATU couplings; elevated temperatures may be needed for very hindered substrates.[3] |
PART 2: Esterification
Esterification is another fundamental transformation for modifying carboxylic acids. Common methods include the Fischer esterification and coupling agent-mediated esterification.
Mechanistic Rationale: Choosing the Right Path
-
Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of an alcohol.[10][11] The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used, or water is removed as it is formed.[12][13][14] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[10] This method is often cost-effective, especially on a large scale.[10]
-
Steglich Esterification (DCC/DMAP): For substrates that are sensitive to strong acids or for reactions with sterically hindered alcohols, the Steglich esterification is a mild and effective alternative.[15][16] This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[17][18] DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[16]
Given the potential for steric hindrance from the cyclobutane ring, the Steglich esterification provides a robust and high-yielding protocol.
Diagram: Steglich Esterification Workflow
Caption: General experimental workflow for Steglich Esterification.
Protocol: Esterification using DCC and DMAP
This protocol details a general procedure for the esterification of this compound with an alcohol using DCC and DMAP.[17]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.10 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Celite (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for at least 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.[17] Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate.[17] Rinse the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[17]
-
Purification: Purify the crude residue via flash column chromatography to yield the pure ester.
Data Summary: Esterification Parameters
| Parameter | Recommended Range | Rationale |
| Alcohol Equivalents | 1.0 - 1.5 | A slight excess can favor product formation. |
| DCC Equivalents | 1.1 | Ensures complete activation of the acid. Excess can be quenched with oxalic acid if necessary.[19] |
| DMAP Equivalents | 0.05 - 0.10 | Acts catalytically; higher amounts are generally not required and can complicate purification.[17][20] |
| Reaction Time | 2 - 12 hours | Dependent on the steric hindrance of the alcohol. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction with DCC, then warming allows the reaction to proceed to completion. |
Conclusion
The protocols described herein provide reliable and efficient methods for the synthesis of amides and esters from this compound. The use of HATU for amidation offers high yields and compatibility with a broad range of amines. For esterification, the Steglich protocol using DCC/DMAP is a mild and effective method, particularly for sterically hindered or acid-sensitive substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can successfully incorporate this valuable fluorinated building block into diverse molecular scaffolds for drug discovery and development.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]
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Semantics Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
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University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DCC coupling – Amides from Amines and Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2006, April 10). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
OUCI. (n.d.). Two Scalable Syntheses of this compound. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Retrieved from [Link]
-
YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
-
eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
Sources
- 1. This compound | 1093750-93-6 [chemicalbook.com]
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- 20. peptide.com [peptide.com]
Application Notes & Protocols: Incorporating 3-(Trtrifluoromethyl)cyclobutane-1-carboxylic Acid into Peptide Structures
<
Abstract
The strategic incorporation of non-natural amino acids and synthetic building blocks into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, conformational rigidity, and potency.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (TFMCB-CA), a unique aliphatic carboxylic acid, into peptide scaffolds. We will explore the scientific rationale for its use, detailing the dual benefits of the trifluoromethyl (CF3) group and the cyclobutane core. Step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS) are provided, with a focus on overcoming the challenges associated with sterically hindered reagents.
Rationale for Incorporation: The Synergy of CF3 and Cyclobutane Scaffolds
The decision to incorporate a synthetic moiety like TFMCB-CA into a peptide is driven by the unique physicochemical properties it imparts. The value of this building block lies in the combined contributions of its two key structural features.
The Trifluoromethyl Group: A Bioisostere for Metabolic Stability
The trifluoromethyl (CF3) group is a highly valued substituent in medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties.[4] When incorporated into a peptide backbone, the CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by common metabolic enzymes like cytochrome P450s.[4][5] This can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in-vivo half-life.[3]
-
Modulate Lipophilicity and Permeability: The lipophilic nature of the CF3 group can improve a peptide's ability to cross cellular membranes, potentially enhancing bioavailability and cell penetration.[4]
-
Influence Binding Affinity: The electron-withdrawing properties of the CF3 group can alter the electronic distribution of the peptide, potentially leading to stronger and more selective interactions with biological targets.[3]
The Cyclobutane Ring: A Conformational Constraint
The incorporation of cyclic structures, such as the cyclobutane ring, into a peptide backbone is a well-established strategy to reduce conformational flexibility.[6][7] This rigidity offers several advantages:
-
Pre-organization for Binding: By locking a portion of the peptide into a more defined conformation, the entropic penalty upon binding to a target receptor is reduced, which can lead to higher binding affinity.
-
Defined Secondary Structures: The rigid cyclobutane moiety can induce specific turns or kinks in the peptide chain, helping to stabilize desired secondary structures like β-turns.[6][8]
-
Improved Proteolytic Resistance: The constrained geometry around the cyclobutane ring can sterically hinder the approach of proteases, further contributing to the metabolic stability of the peptide.[9]
Physicochemical Properties of TFMCB-CA
A clear understanding of the building block's properties is essential for designing effective synthesis protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₂ | [10] |
| Molecular Weight | 168.11 g/mol | [10][11] |
| Appearance | White to off-white solid | --- |
| Key Functional Groups | Carboxylic Acid, Trifluoromethyl | [10] |
Experimental Protocols: Amide Bond Formation
The primary challenge in incorporating TFMCB-CA is the formation of the amide bond. The carboxylic acid is attached to a sterically hindered cyclobutane ring, which can slow down coupling reactions.[1][2] Therefore, the choice of coupling reagent is critical for achieving high yields and purity. Uronium/aminium salt-based reagents, such as HATU, are highly recommended due to their high efficiency and rapid reaction kinetics, which are effective at overcoming steric hindrance.[12][13][14]
Diagram: General Workflow for Peptide Coupling
The following diagram illustrates the fundamental process of activating a carboxylic acid and coupling it to an amine, which is the core reaction in both solution-phase and solid-phase synthesis.
Caption: General workflow for amide bond formation using HATU.
Protocol 1: Solution-Phase Coupling of TFMCB-CA
This protocol is suitable for coupling TFMCB-CA to a single amino acid ester or a small peptide fragment in solution.
Materials:
-
This compound (TFMCB-CA) (1.0 eq)
-
Amine component (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve TFMCB-CA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. If the amine component is a hydrochloride salt, an additional equivalent of base is required to neutralize it. Stir for 2-5 minutes at room temperature. This is the pre-activation step.[12]
-
Amine Addition: Add the amine component (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The sterically hindered nature of TFMCB-CA may necessitate longer reaction times compared to standard amino acids.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure peptide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol details the incorporation of TFMCB-CA into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[1][15]
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (TFMCB-CA) (4.0 eq)
-
DIPEA or 2,4,6-Collidine (8.0 eq)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
SPPS reaction vessel (manual or automated synthesizer)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes.[1]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.[15][17]
-
Activation of TFMCB-CA:
-
In a separate vessel, dissolve TFMCB-CA (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.
-
Add DIPEA (8.0 eq) to the solution and allow it to pre-activate for 2-5 minutes. The use of a slight excess of reagents is common in SPPS to drive the reaction to completion.[12]
-
-
Coupling Reaction:
-
Add the activated TFMCB-CA solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[2]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.
-
Washing: After complete coupling, thoroughly wash the resin with DMF followed by Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Continue with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether.[2] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by LC-MS and/or MALDI-TOF MS.[17][18]
Diagram: HATU Coupling Mechanism
This diagram details the chemical mechanism by which HATU activates the carboxylic acid, forming a highly reactive intermediate that facilitates amide bond formation.
Caption: Mechanism of HATU-mediated peptide coupling.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most likely issue due to steric hindrance.
-
Side Reactions: While TFMCB-CA itself is achiral, preventing racemization of the coupled amino acid is crucial. HATU is excellent at suppressing racemization.[12][16]
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents to prevent unwanted side reactions, particularly hydrolysis of the activated ester.
Conclusion
The incorporation of this compound offers a powerful strategy for designing peptides with enhanced therapeutic potential. By leveraging the metabolic stability of the trifluoromethyl group and the conformational constraints of the cyclobutane ring, researchers can develop novel peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.[4][6] While the steric bulk of this building block presents a synthetic challenge, the use of potent coupling reagents like HATU within optimized solution-phase or solid-phase protocols enables its efficient integration into peptide structures.[14] Careful monitoring and purification are key to obtaining the desired modified peptides with high purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. benchchem.com [benchchem.com]
- 11. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. file.globalso.com [file.globalso.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
Application Notes and Protocols for the Preparation of TEAD Modulators
Introduction: Targeting the Hippo-YAP/TEAD Pathway in Drug Discovery
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development and progression of various cancers.[1][3][4] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway.[5][6] TEADs themselves possess minimal transcriptional activity and rely on co-activators, most notably the Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[4][6] When the Hippo pathway is inactivated, YAP and TAZ translocate to the nucleus, bind to TEAD proteins, and drive the expression of genes that promote cell proliferation, survival, and migration.[7][8][9][10] This central role of the YAP/TAZ-TEAD interaction in oncogenesis has made it a highly attractive target for therapeutic intervention.[2][4][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used in the discovery and characterization of TEAD modulators. We will delve into the core biochemical, cell-based, and biophysical assays, as well as in vivo models, providing not just step-by-step protocols but also the scientific rationale behind these experimental choices.
The Hippo-YAP/TEAD Signaling Pathway: A Visual Overview
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP and TAZ, preventing their interaction with TEAD in the nucleus. In many cancers, this pathway is disrupted, leading to the constitutive nuclear localization of YAP/TAZ and subsequent activation of TEAD-mediated transcription.
Caption: The Hippo-YAP/TAZ-TEAD signaling cascade.
I. Biochemical Assays for Primary Screening and Mechanistic Studies
Biochemical assays are fundamental for the initial identification of TEAD modulators from large compound libraries and for elucidating their mechanism of action in a purified system. These assays directly measure the binding affinity or the disruption of the YAP-TEAD protein-protein interaction (PPI).
Fluorescence Polarization (FP) Assay
Principle: The FP assay is a robust and widely used method to monitor PPIs in solution.[12][13][14][15][16] It relies on the principle that a small fluorescently labeled molecule (e.g., a YAP-derived peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (TEAD), the tumbling rate of the fluorescent peptide slows down, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in polarization, providing a measurable signal for inhibitor activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescent Probe: Synthesize a peptide derived from the TEAD-binding domain of YAP (e.g., residues 50-100) and label it with a fluorophore like fluorescein isothiocyanate (FITC). The final concentration of the probe is typically in the low nanomolar range, determined by titration experiments.
-
TEAD Protein: Purify recombinant TEAD protein (the YAP-binding domain is sufficient). The concentration should be optimized to achieve a significant polarization window (typically 2-3 times the Kd of the peptide-protein interaction).
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of TEAD protein solution to each well.
-
Add 100 nL of test compound or DMSO (as a control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent probe to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Specificity: To ensure that the observed decrease in polarization is due to the disruption of the YAP-TEAD interaction and not due to compound autofluorescence or quenching, a counterscreen should be performed in the absence of the TEAD protein.
-
Orthogonal Validation: Hits identified from the FP screen should be validated using an alternative biochemical assay, such as TR-FRET or AlphaLISA, to rule out assay-specific artifacts.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a sensitive and homogeneous assay that measures the proximity of two molecules. In the context of TEAD modulation, one binding partner (e.g., TEAD protein) is labeled with a donor fluorophore (e.g., terbium or europium), and the other (e.g., a biotinylated YAP peptide) is indirectly labeled with an acceptor fluorophore (e.g., via streptavidin-phycoerythrin). When the donor and acceptor are in close proximity due to the YAP-TEAD interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A compound that disrupts this interaction will decrease the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Similar to the FP assay buffer, but may require optimization based on the specific TR-FRET reagents used.
-
Donor-labeled TEAD: Use a TEAD protein labeled with a suitable donor fluorophore (e.g., terbium cryptate).
-
Acceptor-labeled YAP: Use a biotinylated YAP peptide in conjunction with a streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add donor-labeled TEAD and test compound to the wells.
-
Incubate for a short period.
-
Add the biotinylated YAP peptide and streptavidin-acceptor conjugate.
-
Incubate for 1-2 hours at room temperature.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percentage of inhibition and calculate IC50 values as described for the FP assay.
-
TEAD Palmitoylation Assay
Principle: The auto-palmitoylation of a conserved cysteine residue in the TEAD lipid-binding pocket is crucial for its stability and interaction with YAP.[17] Inhibitors targeting this pocket can block palmitoylation. This assay metabolically labels TEAD with an alkyne-tagged palmitic acid analog, which is then detected via click chemistry.[18]
Protocol: [18]
-
Cell Culture and Labeling:
-
Culture cells (e.g., HEK293T) expressing epitope-tagged TEAD.
-
Treat the cells with the test compound or DMSO for a specified time.
-
Incubate the cells with an alkyne-palmitic acid analog.
-
-
Immunoprecipitation and Click Chemistry:
-
Lyse the cells and immunoprecipitate the epitope-tagged TEAD.
-
Perform a copper-catalyzed click reaction to conjugate an azide-biotin tag to the alkyne-labeled palmitate on TEAD.
-
-
Detection:
-
Elute the protein and analyze by western blotting using a streptavidin-HRP conjugate to detect the biotinylated TEAD. A decrease in the signal indicates inhibition of palmitoylation.
-
II. Cell-Based Assays for Evaluating Cellular Potency and Pathway Engagement
Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in a cellular context, and modulate the downstream signaling of the Hippo-YAP-TEAD pathway.
Luciferase Reporter Gene Assay
Principle: This is the most common cell-based assay for assessing TEAD transcriptional activity.[3][17][19][20][21][22] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC).[18][19] When YAP/TAZ activate TEAD, luciferase is expressed, producing a luminescent signal. Inhibitors of the pathway will reduce this signal.
-
Cell Line and Plasmids:
-
Use a suitable cell line (e.g., HEK293T, MCF7) that is responsive to Hippo pathway modulation.[23]
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luc) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
For a more robust signal, co-transfection with a constitutively active YAP mutant (e.g., YAP-5SA) can be performed.[18]
-
-
Assay Procedure (96-well plate format):
-
Seed the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values.
-
Alternative Luciferase Assay Systems:
-
GAL4-UAS System: This system uses a fusion protein of the GAL4 DNA-binding domain with the TEAD YAP-binding domain.[7][8][18][24] The reporter plasmid contains the luciferase gene under the control of the GAL4 upstream activating sequence (UAS). This can be useful for studying isoform-specific TEAD inhibitors.[18]
High-Content Imaging of YAP/TAZ Nuclear Translocation
Principle: A key event in the activation of TEAD-mediated transcription is the translocation of YAP/TAZ from the cytoplasm to the nucleus. High-content imaging can be used to quantify this event in response to compound treatment.
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well imaging plate.
-
Treat with test compounds for a defined period.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for YAP/TAZ using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity of YAP/TAZ in each compartment.
-
Calculate the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence.
-
Target Gene Expression Analysis (qPCR)
Principle: To confirm that the observed effects on reporter assays translate to the modulation of endogenous TEAD target genes, quantitative real-time PCR (qPCR) can be performed.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound at various concentrations.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene for normalization (e.g., GAPDH).[25]
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
III. Biophysical Methods for In-Depth Binding Characterization
Biophysical techniques provide detailed information on the direct binding of a compound to its target protein, including affinity, kinetics, and thermodynamics.[26][27]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., TEAD protein) immobilized on a sensor chip.[9][25] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding affinity (KD) and kinetics (kon and koff).
Protocol Outline:
-
Immobilization of TEAD:
-
Immobilize purified TEAD protein onto a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the KD, kon, and koff values.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of purified TEAD protein and the test compound in the same buffer.
-
-
Titration:
-
Titrate the compound solution into the protein solution in a stepwise manner.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
-
IV. In Vivo Models for Efficacy and Pharmacodynamic Evaluation
The ultimate test of a TEAD modulator's therapeutic potential is its efficacy in a relevant in vivo cancer model.
Xenograft Models
Principle: Human cancer cell lines with known alterations in the Hippo pathway (e.g., NF2-mutant mesothelioma cells) are implanted into immunocompromised mice.[1][2][4] The effect of the TEAD modulator on tumor growth is then evaluated.
-
Cell Implantation:
-
Implant a suspension of cancer cells (e.g., NCI-H226 mesothelioma cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[28]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the TEAD modulator via a suitable route (e.g., oral gavage) at a defined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic (PD) Biomarkers
Principle: To confirm that the observed anti-tumor efficacy is due to the on-target activity of the TEAD modulator, pharmacodynamic biomarkers are assessed in the tumor tissue.
Methods:
-
qPCR: Measure the expression of TEAD target genes (CTGF, CYR61) in tumor lysates. A decrease in their expression indicates target engagement.[5]
-
Western Blotting/Immunohistochemistry: Analyze the protein levels of YAP/TAZ and downstream effectors in tumor tissue.
Experimental Workflows and Data Summary
The following diagram illustrates a typical workflow for the discovery and characterization of TEAD modulators, integrating the assays described above.
Caption: A generalized workflow for TEAD modulator discovery.
Table 1: Summary of Key Assays for TEAD Modulator Characterization
| Assay Type | Specific Assay | Purpose | Key Parameters |
| Biochemical | Fluorescence Polarization (FP) | Primary screening, IC50 determination | IC50 |
| Time-Resolved FRET (TR-FRET) | Orthogonal screening, IC50 determination | IC50 | |
| TEAD Palmitoylation Assay | Mechanistic studies for lipid pocket binders | Inhibition of palmitoylation | |
| Cell-Based | Luciferase Reporter Assay | Cellular potency, pathway engagement | IC50 |
| Target Gene Expression (qPCR) | Confirmation of on-target activity | Fold change in gene expression | |
| Cell Viability/Proliferation | Assessment of anti-proliferative effects | GI50 | |
| Biophysical | Surface Plasmon Resonance (SPR) | Binding affinity and kinetics | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics | KD, ΔH, ΔS, n | |
| In Vivo | Xenograft Models | Efficacy in a biological system | Tumor growth inhibition (TGI) |
| Pharmacodynamic Biomarkers | Confirmation of in vivo target engagement | Modulation of target gene expression |
Conclusion and Future Directions
The development of TEAD modulators represents a promising therapeutic strategy for a range of cancers driven by the dysregulation of the Hippo pathway. The assays and protocols outlined in these application notes provide a robust framework for the identification, characterization, and preclinical evaluation of novel TEAD-targeted therapies. As our understanding of the complexities of the Hippo-YAP-TEAD signaling network continues to evolve, so too will the methodologies used to target it. Future efforts will likely focus on the development of isoform-selective TEAD modulators, the identification of novel resistance mechanisms, and the exploration of combination therapies to enhance anti-tumor efficacy.
References
- The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. (2022-02-11). [Link to Source]
- New Insights on the Hippo-YAP/TAZ-TEAD Pathway and Its Roles in Cancer - MDPI. [Link to Source]
- TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innov
- Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. (2022-02-17). [Link to Source]
- Human TEAD4/YAP (Hippo Pathway) Reporter Assay System 3x 32 Assays in 96-well Format - Indigo Biosciences. [Link to Source]
- PK/PD/efficacy relationships of TEAD inhibitors in mesothelioma mouse...
- Human TEAD4/YAP Reporter Assay System - Cayman Chemical. [Link to Source]
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed. (2019-12-01). [Link to Source]
- Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond. (2025-08-29). [Link to Source]
- Targeting TEAD in cancer - PMC - PubMed Central - NIH. [Link to Source]
- Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC - NIH. [Link to Source]
- Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PubMed Central. (2021-08-23). [Link to Source]
- Human TEAD4/YAP Assay Kit - Indigo Biosciences. [Link to Source]
- Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC - NIH. (2018-09-13). [Link to Source]
- Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma - Patsnap Synapse. (2024-06-03). [Link to Source]
- The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC - NIH. [Link to Source]
- Development of a pipeline to evaluate YAP-TEAD inhibitor potential - direct TEAD inhibition represses cancerous growth in a NF2-mutant model of mesothelioma | bioRxiv. (2024-11-12). [Link to Source]
- IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models. [Link to Source]
- Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One - Research journals. [Link to Source]
- Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC - PubMed Central. (2023-11-21). [Link to Source]
- Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω-loop region of the YAP-TEAD protein-protein interface (PPI) - Morressier. (2019-08-29). [Link to Source]
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. - GenScript. [Link to Source]
- Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line - BPS Bioscience. [Link to Source]
- Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells. (2022-11-08). [Link to Source]
- TEAD Luciferase Reporter Lentivirus TEAD 79833 - BPS Bioscience. [Link to Source]
- Video: Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor LATS Biosensor - JoVE. (2018-06-29). [Link to Source]
- Sporos BioDiscovery Presents Preclinical Data on Next-Generation TEAD Inhibitor, SPR1-0117, at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace. (2023-04-17). [Link to Source]
- TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innov
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. | Semantic Scholar. [Link to Source]
- Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. [Link to Source]
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 | Request PDF - ResearchG
- TEAD Inhibition To Treat HIPPO Pathway Dysregulated Cancers - YouTube. (2025-02-26). [Link to Source]
- YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld. (2024-03-28). [Link to Source]
- Structural and ligand-binding analysis of the YAP-binding domain of transcription factor TEAD4 | Biochemical Journal | Portland Press. [Link to Source]
- Abstract # 445: A next generation TEAD inhibitor with refined isoform specificity for superior safety & efficacy - Sporos Bioventures. [Link to Source]
- Sporos BioDiscovery Presents Preclinical Data on Differentiated TEAD Inhibitor Program, SPR1, at the 34th EORTC-NCI-AACR Symposium - Business Wire. (2022-10-27). [Link to Source]
- Targeting TEAD in cancer - PMC - PubMed Central. [Link to Source]
- Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PubMed Central. [Link to Source]
- Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - MDPI. (2023-05-19). [Link to Source]
- Identification of a Quinone Derivative as a YAP/TEAD Activity Modulator from a Repurposing Library - MDPI. [Link to Source]
- Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC - PubMed Central. [Link to Source]
- The use of biophysical methods increases success in obtaining liganded crystal structures. (2006-12-13). [Link to Source]
- Biophysical techniques for ligand screening and drug design - PubMed. [Link to Source]
Sources
- 1. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
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- 10. sporosbioventures.com [sporosbioventures.com]
- 11. Hippo Pathway trans-Reporting System | Zystor [zystor.com]
- 12. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω-loop region of the YAP-TEAD protein-protein interface (PPI) [morressier.com]
- 14. genscript.com [genscript.com]
- 15. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. | Semantic Scholar [semanticscholar.org]
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- 18. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for the Stereoselective Hydrogenation to Afford cis-1 Isomers
Introduction: The Strategic Importance of cis Isomers in Chemical Synthesis
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. The stereoselective synthesis of cis-(Z)-alkenes and cis-substituted cycloalkanes represents a foundational challenge and a critical objective in modern organic chemistry. The methodologies detailed herein provide a comprehensive guide for researchers, scientists, and drug development professionals to achieve high cis-selectivity in hydrogenation reactions. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations that ensure reproducible and high-fidelity outcomes. The protocols are designed to be self-validating, with integrated checkpoints to monitor reaction progress and prevent common pitfalls such as over-reduction.
Core Principles of cis-Selective Hydrogenation
The formation of cis isomers via hydrogenation is predominantly achieved through a syn-addition mechanism, where both hydrogen atoms are delivered to the same face of a π-system (an alkyne or an alkene). This is most commonly realized on the surface of a solid-phase catalyst or through a concerted mechanism with specific reagents. The choice of catalyst, its preparation, and the reaction conditions are all critical levers to pull to ensure high selectivity for the desired cis product.
Part 1: Semihydrogenation of Alkynes to cis-Alkenes
The most direct route to a cis-alkene is the partial reduction of an alkyne. Several reliable methods have been developed for this transformation, each with its own set of advantages and substrate scope considerations.
Method 1: Lindlar Catalyst Hydrogenation
The Lindlar catalyst is a "poisoned" palladium catalyst, renowned for its ability to selectively reduce alkynes to cis-alkenes without further reducing the newly formed double bond to an alkane.[1] The "poison," typically a lead salt like lead(II) acetate and an amine such as quinoline, deactivates the most active palladium sites, thus attenuating the catalyst's reactivity.[2][3]
Mechanism of Action: The reaction proceeds via heterogeneous catalysis. Hydrogen gas is adsorbed onto the palladium surface, and the alkyne coordinates to the catalyst. The syn-addition of two hydrogen atoms occurs on the same face of the alkyne, leading to the formation of the cis-alkene, which then desorbs from the catalyst surface before further reduction can occur.
Diagram of the Lindlar Hydrogenation Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What are the most common and scalable synthetic routes to this compound?
A1: Two highly effective and scalable methods start from readily available 4-oxocyclobutane precursors.[1][2][3] Both routes involve the initial trifluoromethylation of the cyclobutanone to form a key trifluoromethyl carbinol intermediate. The subsequent steps differentiate the two main pathways:
-
Route A: Deoxygenation Pathway: This route involves the deoxygenation of the trifluoromethyl carbinol, often via a Barton-McCombie reaction, followed by other functional group manipulations.[1]
-
Route B: Elimination-Hydrogenation Pathway: This alternative involves converting the hydroxyl group of the carbinol into a good leaving group (e.g., a triflate), followed by an elimination reaction to form an alkene, which is then hydrogenated to yield the final product.[2]
A third, more direct but potentially hazardous route, involves the direct conversion of a cyclobutane carboxylic acid derivative to the trifluoromethyl group using sulfur tetrafluoride (SF₄).[1]
Q2: I am obtaining a mixture of cis and trans isomers. Is this expected and how can they be separated?
A2: Yes, the formation of a mixture of cis and trans isomers is common in the synthesis of this compound, particularly in routes that involve hydrogenation or other steps that can influence the stereochemistry of the cyclobutane ring. The ratio of isomers can be influenced by the specific reaction conditions.[4] Separation of these isomers can be challenging but is often achievable using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), potentially with a chiral stationary phase if enantiomeric separation is also required, or by derivatization to facilitate separation.[5][6][7][8]
Q3: What are the key safety precautions I should take when working with trifluoromethylating agents?
A3: Safety is paramount when handling trifluoromethylating agents.
-
TMSCF₃ (Ruppert-Prakash Reagent): This reagent is moisture-sensitive and can release toxic fluoroform gas upon contact with water. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Sulfur Tetrafluoride (SF₄): SF₄ is a highly toxic and corrosive gas.[9][10] It reacts violently with water to produce toxic hydrogen fluoride (HF) and sulfur oxides.[9] Work with SF₄ must be performed in a well-ventilated fume hood with specialized equipment, including a pressure vessel, and appropriate personal protective equipment (PPE).[11][12] A proper quenching procedure, such as bubbling the excess gas through a stirred aqueous potassium hydroxide solution, is essential for safe disposal.[11][12]
II. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the synthesis.
A. Trifluoromethylation of 4-Oxocyclobutanone with TMSCF₃
The addition of the trifluoromethyl group to the cyclobutanone is a critical step. Here's how to address common problems:
Issue 1: Low or No Conversion to the Trifluoromethyl Carbinol
-
Potential Cause 1: Inactive Fluoride Source/Initiator. The fluoride ion source (e.g., TBAF, CsF) is crucial for activating the TMSCF₃. These initiators are highly hygroscopic and their activity is severely diminished by moisture.
-
Solution:
-
Use a freshly opened bottle of the fluoride source.
-
If using TBAF solution in THF, be aware that it can contain water. Consider using anhydrous TBAF or drying the solution over molecular sieves.
-
Alternatively, use an anhydrous fluoride source like cesium fluoride (CsF) and ensure it is dried under high vacuum before use.
-
-
-
Potential Cause 2: Impure TMSCF₃ Reagent. The quality of the Ruppert-Prakash reagent can vary between suppliers and even batches. Impurities can inhibit the reaction.
-
Solution:
-
If you suspect reagent quality issues, try a new bottle from a different supplier.
-
You can purify TMSCF₃ by distillation, but this should be done with extreme caution due to its volatility and toxicity.
-
-
-
Potential Cause 3: Inappropriate Solvent. The reaction is highly solvent-dependent. While THF is commonly used, reactions can be sluggish.
-
Solution:
-
Consider switching to DMF as the solvent. It has been shown to significantly accelerate the reaction and improve yields, especially with less reactive substrates.
-
-
Issue 2: Formation of Significant Side Products
-
Side Product 1: Silyl Enol Ether. A common byproduct is the silyl enol ether of the starting cyclobutanone.[13][14][15] This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, rather than as a nucleophile.[13][14]
-
Mechanistic Insight: The formation of the silyl enol ether is a competing pathway to the desired 1,2-addition.[13][14][16][17] The selectivity is influenced by the cation of the initiator and the steric bulk of the silyl group on the trifluoromethylating reagent.[13][14]
-
Troubleshooting:
-
Lowering the reaction temperature can favor the desired nucleophilic addition over deprotonation.
-
Careful choice of the fluoride source can also influence the outcome.
-
-
-
Side Product 2: Fluoroform (CF₃H). The presence of water or other protic sources will lead to the formation of fluoroform gas.[13][14]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Use anhydrous solvents and reagents.
-
-
B. Deoxygenation of the Trifluoromethyl Carbinol (Barton-McCombie Reaction)
This radical-mediated deoxygenation is a powerful tool, but can present its own challenges.
Issue 1: Incomplete Reaction or Low Yield
-
Potential Cause 1: Inefficient Radical Chain Propagation. The success of the Barton-McCombie reaction relies on an efficient radical chain process.[18]
-
Solution:
-
Ensure the solvent (typically toluene or benzene) is thoroughly degassed to remove oxygen, which can quench the radicals.
-
The radical initiator (e.g., AIBN) should be added in appropriate amounts and may need to be added portion-wise for slow reactions.
-
The reaction temperature needs to be sufficient to induce the decomposition of the initiator (for AIBN, typically 80-100 °C).
-
-
-
Potential Cause 2: Steric Hindrance. The trifluoromethyl carbinol is a sterically hindered alcohol, which can make the formation of the necessary thiocarbonyl derivative (e.g., xanthate) and the subsequent radical reaction more difficult.
-
Solution:
-
For the formation of the xanthate, ensure sufficient reaction time and consider using a stronger base if deprotonation of the alcohol is sluggish.
-
For the deoxygenation step, a higher reaction temperature or a longer reaction time may be required.[19]
-
-
Issue 2: Difficulty in Removing Tin Byproducts
-
Problem: Tributyltin (Bu₃Sn) residues are toxic and can be challenging to remove completely from the final product.[20]
-
Solution:
-
Aqueous KF Wash: A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This causes the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[21]
-
Chromatography: Column chromatography on silica gel can be effective. Pre-treating the silica gel with triethylamine can improve the separation.[21]
-
Alternative Reagents: To avoid tin byproducts altogether, consider "tin-free" deoxygenation methods, such as those using silanes (e.g., tris(trimethylsilyl)silane) as the hydrogen donor.[19][22]
-
-
C. Hydrolysis of 3-(Trifluoromethyl)cyclobutanecarbonitrile
The final step of converting the nitrile to the carboxylic acid can be a bottleneck if not optimized.
Issue 1: Incomplete Hydrolysis
-
Potential Cause: The nitrile group in this molecule can be sterically hindered, making hydrolysis slow. The reaction proceeds through an amide intermediate, and forcing conditions may be needed to drive the reaction to completion.[23]
-
Solution:
-
Acidic Hydrolysis: Refluxing with a strong acid like concentrated HCl or H₂SO₄ is a common method.[23] Longer reaction times may be necessary.
-
Basic Hydrolysis: Heating with a strong base like NaOH or KOH will initially form the carboxylate salt.[23] An acidic workup is then required to protonate the carboxylate to the final carboxylic acid. This method can sometimes be more effective for hindered nitriles.
-
-
Issue 2: Formation of Amide Intermediate as the Main Product
-
Potential Cause: Insufficiently harsh conditions (lower temperature or shorter reaction time) can lead to the isolation of the 3-(trifluoromethyl)cyclobutane-1-carboxamide.
-
Solution:
-
Increase the reaction temperature and/or prolong the reaction time.
-
If using acidic hydrolysis, increasing the concentration of the acid can also help drive the reaction to completion.
-
-
III. Experimental Protocols & Data
Protocol 1: Scalable Synthesis via Deoxygenation
This protocol is adapted from published scalable syntheses.[3]
Step 1: Trifluoromethylation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add TMSCF₃ (1.5 equiv.).
-
Cool the mixture to 0 °C and add a catalytic amount of anhydrous TBAF.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude trifluoromethyl carbinol is often used in the next step without further purification.
Step 2: Formation of the Oxalate and Radical Deoxygenation
-
To the crude carbinol in pyridine, add oxalyl chloride at 0 °C.
-
Stir until the reaction is complete, then work up to isolate the oxalate derivative.
-
Dissolve the oxalate in anhydrous toluene and heat to reflux.
-
Add a solution of Bu₃SnH (1.3 equiv.) and AIBN (0.1 equiv.) in toluene dropwise over 15-30 minutes.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude deoxygenated product in a mixture of THF and 1M NaOH.
-
Stir at room temperature overnight.
-
Wash the aqueous layer with ethyl acetate to remove neutral impurities.
-
Acidify the aqueous layer to pH 2-3 with 6M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | TMSCF₃, TBAF | THF | >90% (crude) |
| 2 | Trifluoromethyl carbinol | Oxalyl chloride, Bu₃SnH, AIBN | Toluene | ~66% |
| 3 | Deoxygenated diester | NaOH, HCl | THF/H₂O | High |
| Overall | ~40% [3] |
Purification of the Final Product
-
Removal of Tin Residues: If Bu₃SnH was used, wash the final organic extracts with 1M aqueous KF before drying and concentration.[21]
-
Crystallization: The final product is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Chromatographic Separation of Isomers: If a mixture of cis and trans isomers is obtained, they can be separated by preparative HPLC.
IV. Visualizing the Process: Diagrams and Workflows
General Synthetic Workflow
Caption: A systematic approach to troubleshooting low yields in the trifluoromethylation step.
V. References
-
MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
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Organic Syntheses. (n.d.). Sulfur tetrafluoride. Available at: [Link]
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MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
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Prakash, G. K. S., et al. (n.d.). Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols. Defense Technical Information Center.
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Song, Z. J., et al. (2020). Two Scalable Syntheses of this compound. scite.ai. Available at: [Link]
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Song, Z. J., et al. (2020). Two Scalable Syntheses of this compound. OUCI. Available at: [Link]
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Curran, D. P. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts. Available at: [Link]
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Baran, P. S., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. PubMed Central. Available at: [Link]
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Mykhailiuk, P. K. (2018). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. Available at: [Link]
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Wang, Y., et al. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules. Available at: [Link]
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MacMillan, D. W. C., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications. Available at: [Link]
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Crich, D. (2004). The Barton-McCombie Reaction. Organic Reactions.
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Baran, P. S., et al. (2017). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. PubMed Central. Available at: [Link]
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Zard, S. Z. (2016). Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer. CHIMIA. Available at: [Link]
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Singh, M. (2019). Barton McCombie Deoxygenation: A Comprehensive Guide. YouTube. Available at: [Link]
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MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. ResearchGate. Available at: [Link]
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MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Semantic Scholar. Available at: [Link]
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Sato, K., et al. (2009). Mechanistic studies on alpha-trifluoromethylation of ketones via silyl enol ethers and its application to other carbonyl compounds. Journal of Organic Chemistry. Available at: [Link]
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Peris, E., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central. Available at: [Link]
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Tran, L. H., et al. (2025). Reduction of Tributyltin (TBT) and Other Organic Pollutants of Concern in Contaminated Sediments by means of an Electrochemical Oxidation. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Silyl enol ether. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Sulfur tetrafluoride. PubChem. Available at: [Link]
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Kappe, C. O., et al. (2023). Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. ACS Publications. Available at: [Link]
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Curran, D. P., et al. (1999). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Available at: [Link]
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NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Available at: [Link]
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LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Available at: [Link]
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Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. Available at: [Link]
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Piva, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. AIR Unimi. Available at: [Link]
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Li, Y., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
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Wróbel, R., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
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Enthaler, S. (2013). Reductive Deoxygenation of Alcohols: Catalytic Methods Beyond Barton–McCombie Deoxygenation. Semantic Scholar. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Silverman, R. B., et al. (2020). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Available at: [Link]
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Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
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Hedlund, J., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central. Available at: [Link]
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Chen, P., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. Available at: [Link]
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Nájera, C., et al. (2016). Reaction conditions and cis/trans selectivity obtained in the synthesis of 5- hydroxyprolines 3a and 3b starting from compound 1. ResearchGate. Available at: [Link]
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Ohta, H., et al. (2025). Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles. ResearchGate. Available at: [Link]
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Technical Support Center: Photomediated C-H Trifluoromethylation of Cyclobutane Dicarboxylic Acid
Welcome to the technical support center for the photomediated C-H trifluoromethylation of cyclobutane dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to help you navigate the complexities of this challenging transformation. The cyclobutane scaffold is of growing interest in medicinal chemistry, and its selective functionalization is a key synthetic hurdle.[1] This guide is grounded in established principles of photoredox catalysis and C-H functionalization to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield is a common issue in photocatalytic reactions and can stem from several factors related to the reaction setup, reagents, or the catalytic cycle itself.
Potential Causes & Solutions:
-
Insufficient Light Penetration: The reaction vessel may be too large or the solution too concentrated, preventing light from reaching all parts of the reaction mixture.
-
Solution: Use a smaller reaction vessel or dilute the reaction mixture. For larger scale reactions, consider using a continuous-flow setup to ensure uniform light exposure.[2]
-
-
Inadequate Light Source: The wavelength or intensity of your light source may not be optimal for exciting the photocatalyst.
-
Catalyst Incompatibility or Degradation: The chosen photocatalyst may not have the appropriate redox potential to drive the reaction, or it may be degrading under the reaction conditions.
-
Quenching of the Excited Photocatalyst: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, including oxygen or impurities.[7][8]
-
Solution: Thoroughly degas the reaction mixture using a freeze-pump-thaw technique or by sparging with an inert gas like argon or nitrogen for an extended period. Ensure all solvents and reagents are anhydrous and free of impurities.
-
-
Poor Solubility of Cyclobutane Dicarboxylic Acid: The starting material's low solubility in common organic solvents can limit its availability for reaction.
-
Solution: Consider using a co-solvent system to improve solubility. Alternatively, the dicarboxylic acid can be converted to a more soluble diester derivative, followed by trifluoromethylation and subsequent hydrolysis back to the diacid.
-
Question 2: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can they be minimized?
Answer:
The formation of multiple byproducts often points to a lack of selectivity or competing reaction pathways. For this specific substrate, several side reactions are plausible.
Potential Causes & Solutions:
-
Decarboxylation: Carboxylic acids can undergo decarboxylation under photoredox conditions, leading to the formation of trifluoromethylated products without one or both carboxyl groups.[9][10][11]
-
Solution: Lower the reaction temperature to disfavor thermal decarboxylation. The choice of base is also critical; a weaker, non-nucleophilic base may be preferable to a strong base which can promote decarboxylation.
-
-
Over-functionalization: The product, once formed, may undergo a second trifluoromethylation, especially if there are multiple reactive C-H bonds.
-
Solution: Use a slight excess of the cyclobutane dicarboxylic acid relative to the trifluoromethylating agent to favor mono-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is the major species.
-
-
Ring Opening/Rearrangement: The strained cyclobutane ring can be susceptible to opening or rearrangement under radical conditions, although this is less common for C-H functionalization compared to other transformations.[12][13]
-
Solution: Employ milder reaction conditions, such as lower light intensity or temperature. The choice of solvent can also influence the stability of radical intermediates.
-
Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the C-H trifluoromethylation?
Answer:
Controlling regioselectivity on a cyclobutane ring is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[1][12]
Potential Causes & Solutions:
-
Similar Reactivity of C-H Bonds: The C-H bonds at different positions on the cyclobutane ring may have comparable bond dissociation energies, leading to a mixture of products.
-
Solution: The carboxyl groups can act as directing groups. Consider using a catalyst system that can coordinate with the carboxylates to direct the trifluoromethylation to a specific position. While challenging, screening different ligands for the metal photocatalyst could influence the regioselectivity.
-
-
Steric Hindrance: The trifluoromethyl radical will preferentially attack the most sterically accessible C-H bond.
-
Solution: If the desired regioisomer is the more sterically hindered one, a directing group strategy becomes even more crucial. Alternatively, if the starting material is unsymmetrically substituted, the inherent steric and electronic biases can be exploited.
-
Question 4: The reaction starts well but then stalls before completion. What could be causing this?
Answer:
Reaction stalling is often due to the deactivation of a key component in the catalytic cycle.
Potential Causes & Solutions:
-
Photocatalyst Decomposition: Prolonged exposure to high-intensity light can lead to the degradation of the photocatalyst.
-
Solution: Reduce the light intensity or use a photocatalyst with higher photostability. Adding the photocatalyst in portions throughout the reaction can also help maintain a sufficient concentration of the active catalyst.
-
-
Inhibition by Byproducts: A byproduct formed during the reaction may be inhibiting the catalyst. For example, the accumulation of a strong acid can protonate and deactivate the photocatalyst.
-
Solution: Ensure a sufficient amount of a suitable base is present to neutralize any acidic byproducts. The choice of base is important; it should be strong enough to act as a proton scavenger but not so strong as to promote unwanted side reactions.[14]
-
-
Consumption of a Key Reagent: One of the reagents, such as the trifluoromethylating agent or the base, may be fully consumed before the starting material.
-
Solution: Use a slight excess of the limiting reagents (other than the substrate) to ensure the reaction can go to completion.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate photocatalyst for this reaction?
A1: The choice of photocatalyst is crucial and depends on its redox potentials. The excited state of the photocatalyst must be a strong enough reductant to reduce the trifluoromethylating agent and generate the trifluoromethyl radical. At the same time, the oxidized form of the photocatalyst must be a strong enough oxidant to oxidize the intermediate radical species to complete the catalytic cycle.[14][15] For C-H trifluoromethylation, iridium complexes like fac-Ir(ppy)₃ or ruthenium complexes like Ru(bpy)₃Cl₂ are common choices due to their favorable photophysical properties and redox potentials.[16][17]
Q2: What is the role of the base in this reaction, and how do I choose one?
A2: The base plays a critical role in the final step of the catalytic cycle: deprotonation of the radical cation intermediate to regenerate the aromatic system and release the final product.[14] For substrates with acidic protons, like carboxylic acids, the base also helps to maintain the substrate in its carboxylate form, which can influence solubility and reactivity. An inorganic base like K₂HPO₄ is often a good choice as it is non-nucleophilic and less likely to be trifluoromethylated itself, a common side reaction with organic amine bases.[14]
Q3: Which trifluoromethylating agent should I use?
A3: A variety of reagents can serve as a source of the trifluoromethyl radical under photoredox conditions. Electrophilic trifluoromethylating agents like Togni's reagents or Umemoto's reagents are commonly used.[18][19] Triflyl chloride (TfCl) and even trifluoroacetic acid (TFA) or its anhydride (TFAA) have also been employed as cost-effective sources of the CF₃ radical.[14][20][21] The choice will depend on the specific reaction conditions, the redox potential of the photocatalyst, and the functional group tolerance required.
Q4: Can I perform a mechanistic study to better understand my reaction?
A4: Yes, performing mechanistic studies can provide valuable insights. A Stern-Volmer analysis can be conducted to determine if the substrate or the trifluoromethylating agent is quenching the excited state of the photocatalyst.[7][8][22][23] This involves measuring the luminescence of the photocatalyst in the presence of varying concentrations of the quencher. This can help you identify the initial step in your catalytic cycle and troubleshoot issues related to inefficient quenching.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the photomediated C-H trifluoromethylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Data Summary
| Parameter | Potential Impact | Recommendation |
| Photocatalyst | Governs the feasibility of the reaction through its redox potentials. | Screen catalysts like fac-Ir(ppy)₃ and Ru(bpy)₃Cl₂. |
| Solvent | Affects solubility of reagents and stability of intermediates. | Acetonitrile or DMF are common choices. A co-solvent may be needed. |
| Base | Neutralizes acidic byproducts and facilitates the final deprotonation step. | Use a non-nucleophilic inorganic base like K₂HPO₄. |
| Light Source | The wavelength and intensity must be matched to the photocatalyst. | Blue LEDs are often suitable for Ir and Ru photocatalysts. |
| Temperature | Can influence reaction rate and the prevalence of side reactions like decarboxylation. | Start at room temperature and cool if side reactions are an issue. |
| Concentration | Affects light penetration and reaction kinetics. | More dilute conditions may be necessary to ensure sufficient light penetration. |
Experimental Protocol
Disclaimer: This is a general protocol and may require optimization for your specific substrate and setup.
Materials:
-
Cyclobutane-1,1-dicarboxylic acid (or other isomer)
-
Trifluoromethylating agent (e.g., Togni's reagent II)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., K₂HPO₄)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Blue LED light source with a cooling fan
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add cyclobutane dicarboxylic acid (1.0 equiv), the trifluoromethylating agent (1.5 equiv), the photocatalyst (1-2 mol%), and the base (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent via syringe.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
-
Irradiation:
-
Place the reaction flask in front of the blue LED light source, ensuring the light is directed at the flask.
-
Use a fan to maintain the reaction at room temperature.
-
Stir the reaction mixture vigorously to ensure homogeneity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete (or has reached maximum conversion), turn off the light source.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated cyclobutane dicarboxylic acid.
-
References
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Barata-Vallejo, S., et al. (2022). Commonly employed photocatalysts for trifluoromethylation reactions. RSC Advances, 12(25), 15867-15883. Link
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Hu, J., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Request PDF. Link
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Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1836-1852. Link
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Ye, X.-S., et al. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters, 17(22), 5698-5701. Link
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MacMillan, D. W. C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522-6526. Link
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- 8. A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform – Noël Research Group – UvA [noelresearchgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
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- 12. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bu3SnH Deoxygenation in Cyclobutane Synthesis
Welcome to the technical support center for Bu3SnH-mediated deoxygenation reactions, with a special focus on its application in the synthesis of cyclobutane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
Introduction: The Challenge of Deoxygenation in Strained Ring Systems
The Barton-McCombie deoxygenation is a cornerstone of modern organic synthesis, offering a reliable method for the reductive removal of a hydroxyl group.[1][2] This radical-based transformation is particularly valuable in complex molecule synthesis where sensitive functional groups preclude harsher ionic reduction methods.[3] When applied to the synthesis of strained systems like cyclobutanes, the precision of this reaction is paramount. However, researchers frequently encounter issues ranging from incomplete reactions and low yields to the notoriously difficult removal of toxic tin byproducts.[4][5]
This guide provides a structured approach to troubleshooting these common hurdles, grounded in a deep understanding of the reaction mechanism and practical laboratory experience.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during Bu3SnH deoxygenation for cyclobutane synthesis.
Q1: My deoxygenation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: Several factors can lead to an incomplete reaction. A systematic approach to troubleshooting is crucial.
-
Initiator Issues: The radical initiator, typically Azobisisobutyronitrile (AIBN), is thermally labile and its effectiveness is temperature-dependent.[6][7]
-
Solution: Ensure your AIBN is fresh and has been stored correctly. AIBN decomposition is most efficient between 65-70°C.[6] If your reaction requires a higher temperature, consider a different initiator with a suitable half-life at that temperature. For lower temperature reactions, photochemical initiation or the use of triethylborane/O₂ can be effective.[1][8]
-
-
Poor Quality of Bu3SnH: Tributyltin hydride is susceptible to degradation.
-
Solution: Use freshly distilled or purchased Bu3SnH. The quality can be checked by ¹H NMR spectroscopy.
-
-
Insufficient Reagent Stoichiometry: While the initiator is used in catalytic amounts (typically 1-10 mol%), Bu3SnH is a stoichiometric reagent.[9]
-
Solution: Use at least 1.1-1.5 equivalents of Bu3SnH relative to your xanthate or other thiocarbonyl derivative. For substrates prone to side reactions, a slow addition of Bu3SnH over the course of the reaction can maintain a low concentration of the tin radical and improve yields.
-
-
Substrate-Specific Issues (Xanthate Formation): The deoxygenation process begins with the conversion of the alcohol to a thiocarbonyl derivative, most commonly a xanthate.[2][9]
-
Solution: Ensure the complete formation of the xanthate precursor. This can be verified by TLC or NMR before proceeding with the deoxygenation step. Incomplete xanthate formation is a common source of failure. For sterically hindered alcohols, longer reaction times or stronger bases (e.g., NaH, KH) may be necessary for complete conversion.
-
Q2: I'm struggling to remove the tin byproducts from my final compound. What are the most effective purification strategies?
A2: The removal of organotin byproducts (Bu₃SnX, Bu₃SnSnBu₃) is a well-documented challenge due to their toxicity and similar polarity to many organic products.[4][10][11]
Here is a summary of effective removal techniques:
| Method | Description | Advantages | Disadvantages |
| Aqueous KF Wash | The reaction mixture is washed with a saturated aqueous solution of potassium fluoride. This converts the tin byproducts to insoluble tributyltin fluoride (Bu₃SnF), which can be filtered off.[10] | Simple, inexpensive, and often effective. | May not be sufficient for complete removal, and the precipitate can sometimes trap the product.[12] |
| I₂ Pre-treatment followed by KF Wash | Unreacted Bu₃SnH and hexabutylditin are converted to Bu₃SnI with iodine before the KF wash.[10] | More effective for removing all forms of tin species. | Adds an extra step to the workup. |
| Flash Chromatography on Treated Silica | Running a column with silica gel treated with 2-5% triethylamine in the eluent can effectively separate the tin byproducts.[10][12] | Highly effective for many compounds. | May not be suitable for highly acid-sensitive products. |
| Partitioning between Hexane and Acetonitrile | This technique exploits the differential solubility of the product and tin byproducts in these two immiscible solvents.[11] | A non-chromatographic method that can be very effective. | Dependent on the solubility profile of the desired product. |
| Conversion to Polar or Nonpolar Derivatives | Treatment with NaOH can form the more polar Bu₃SnOH, while AlMe₃ can form the nonpolar Bu₃SnMe, facilitating separation.[10][11] | Offers alternative polarity profiles for easier separation. | Involves the use of additional, potentially hazardous reagents. |
Protocol for KF Wash:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic phase 2-3 times with a 1M aqueous solution of KF. Shake vigorously in a separatory funnel for at least one minute for each wash.[10]
-
A solid precipitate of Bu₃SnF may form at the interface. If this occurs, filter the entire mixture through a pad of Celite®.[10][12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
Q3: My reaction is giving a complex mixture of products. What are the potential side reactions?
A3: In the context of cyclobutane synthesis, radical rearrangements and intermolecular reactions can compete with the desired deoxygenation.
-
Ring Opening of Cyclobutyl Radical: The cyclobutylcarbinyl radical is prone to ring-opening to form the homoallylic radical. This is a known issue in radical reactions involving small rings.
-
Mitigation: This is often influenced by the stability of the resulting radical. Ensuring a high concentration of the hydrogen donor (Bu₃SnH) can trap the desired radical before it has a chance to rearrange. Slow addition of the initiator can also help maintain a low concentration of radicals, disfavoring bimolecular side reactions.
-
-
Premature Radical Cyclization: If the deoxygenation is part of a tandem radical cyclization-deoxygenation sequence, premature quenching of the radical before cyclization can be an issue.
-
Mitigation: The concentration of Bu₃SnH is critical. Lowering the initial concentration of the tin hydride can favor the intramolecular cyclization event over direct reduction.
-
Mechanistic Considerations
A thorough understanding of the reaction mechanism is essential for effective troubleshooting. The Barton-McCombie deoxygenation proceeds via a radical chain mechanism.[1][2]
The Critical Fragmentation Step
The success of the reaction hinges on the fragmentation of the adduct radical to form the desired alkyl radical.[8] For substrates where this fragmentation is slow, competing reactions can occur. The choice of the thiocarbonyl derivative can influence the rate of this step. For instance, phenyl thionocarbonates with electron-withdrawing groups can sometimes improve yields in challenging cases.[8]
Experimental Protocols
Protocol 1: Synthesis of a Xanthate Precursor from a Cyclobutanol
-
To a stirred solution of the cyclobutanol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 2 hours at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired S-methyl xanthate.
Protocol 2: Bu₃SnH-Mediated Deoxygenation
-
In a round-bottom flask equipped with a reflux condenser, dissolve the xanthate (1.0 equiv) in degassed toluene.
-
Add Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Proceed with one of the purification methods described in Q2 to remove tin byproducts.
Alternatives to Tributyltin Hydride
Given the toxicity and purification challenges associated with Bu₃SnH, several tin-free alternatives have been developed.[4][5][13]
-
Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH): This is a less toxic and often more efficient hydrogen donor, particularly for the deoxygenation of primary alcohols.[8] The byproducts are generally easier to remove.
-
Silylated Cyclohexadienes: These reagents offer an environmentally benign alternative to tin hydrides for a range of radical reactions.[14]
-
Phosphorous-Based Reagents: Hypophosphorous acid and its salts can be used as effective radical reducing agents.
-
Photoredox Catalysis: Modern photoredox methods can achieve deoxygenation under very mild conditions, often using visible light and a suitable photocatalyst, completely avoiding the use of stoichiometric metallic reagents.[13][15]
The choice of an alternative will depend on the specific substrate, functional group tolerance, and the scale of the reaction.
References
-
Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. Available at: [Link]
-
Radical Reactions - Chemistry LibreTexts. Available at: [Link]
-
Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. Available at: [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. Available at: [Link]
-
Workup for removing tin byproducts? | ResearchGate. Available at: [Link]
-
Tributyltin hydride|Bu3SnH|Mitsunobu reaction|AIBN|Radical cyclization| Problem solved - YouTube. Available at: [Link]
-
Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry - ResearchGate. Available at: [Link]
-
Tin Hydride Substitutes in Reductive Radical Chain Reactions - ResearchGate. Available at: [Link]
-
Deoxygenation: The Barton-McCombie Reaction - Chemistry LibreTexts. Available at: [Link]
-
AIBN initiator - HPMC manufacturer - Cellulose ethers. Available at: [Link]
-
Barton–McCombie deoxygenation - Wikipedia. Available at: [Link]
-
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed. Available at: [Link]
-
AIBN Overview, Structure & Initiators - Study.com. Available at: [Link]
-
Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer - CHIMIA. Available at: [Link]
-
Azobisisobutyronitrile - Wikipedia. Available at: [Link]
-
The Barton-McCombie Reaction - Organic Reactions. Available at: [Link]
-
Barton-McCombie Reaction: Mechanism & Examples - NROChemistry. Available at: [Link]
-
A practical modification of the Barton-McCombie reaction and radical O- to S- rearrangement of xanthates - Institut Polytechnique de Paris. Available at: [Link]
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- 15. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Base-Mediated Elimination of tert-CF3 Carbinol Triflate
Welcome to the technical support center for the optimization of base-mediated elimination of tert-CF3 carbinol triflates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this critical transformation. Our goal is to equip you with the knowledge to navigate common challenges and enhance your experimental outcomes.
The conversion of tert-CF3 carbinols to valuable trifluoromethylated alkenes via triflation and subsequent base-mediated elimination is a cornerstone of modern organofluorine chemistry.[1] The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of these substrates.[2] This guide will delve into the nuances of this reaction, providing not only procedural guidance but also the fundamental principles that govern its success.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-mediated elimination of a tert-CF3 carbinol triflate?
The reaction proceeds through a two-step sequence. First, the tertiary alcohol is converted to a triflate, which is an excellent leaving group.[3] The subsequent elimination is typically an E2 (bimolecular elimination) process.[4] A base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the triflate group, and simultaneously, the triflate leaving group departs. This concerted process results in the formation of a carbon-carbon double bond.[4]
Caption: Generalized E2 mechanism for triflate elimination.
Q2: Why is triflate a good leaving group in this reaction?
The triflate anion (CF₃SO₃⁻) is an exceptionally stable species, making it an excellent leaving group.[3] Its stability arises from the strong electron-withdrawing effect of the trifluoromethyl group and extensive resonance delocalization of the negative charge across the three oxygen atoms.[3] The pKa of its conjugate acid, triflic acid (CF₃SO₃H), is approximately -14, highlighting the stability of the anion.
Q3: My reaction is sluggish or incomplete. What are the initial troubleshooting steps?
A common issue is low reactivity, which can stem from several factors. A systematic approach is best for diagnosing the problem.[5]
-
Reagent Integrity :
-
Triflate Substrate : Ensure the triflate was successfully formed from the alcohol and is pure. Residual base from the triflation step can interfere with the subsequent elimination.[6] Consider purifying the triflate before the elimination step. Secondary alkyl triflates, in particular, can be unstable.[7]
-
Base : The base can decompose upon storage. Use a freshly opened bottle or a recently prepared solution.
-
Solvent : Ensure the solvent is anhydrous and appropriately degassed, as water can react with strong bases.[5]
-
-
Reaction Conditions :
-
Temperature : Increasing the reaction temperature often accelerates the rate of elimination.[5]
-
Concentration : Ensure appropriate concentrations of both the substrate and the base are used.
-
-
Monitoring the Reaction : Utilize analytical techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress.[8][9] This will help determine if the starting material is being consumed and if the desired product is forming.
Caption: Initial troubleshooting workflow for low yield.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Insufficiently Strong Base | The pKa of the β-proton is influenced by the electron-withdrawing CF₃ group. A sufficiently strong base is required for efficient deprotonation.[10] Consider switching to a stronger base. |
| Steric Hindrance | A bulky base may have difficulty accessing the β-proton, especially in a sterically congested substrate.[11][12] Conversely, a sterically hindered substrate may require a less hindered base. The interplay between substrate and base sterics is crucial.[13][14] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and selectivity between substitution (Sₙ2) and elimination (E2).[15][16] Polar aprotic solvents generally favor Sₙ2, while polar protic solvents can favor E2.[17][18] However, for E2 reactions with anionic bases, polar aprotic solvents are often preferred as they do not solvate the base as strongly, increasing its reactivity.[18] |
| Poor Leaving Group Activation | In some cases, particularly with vinyl triflates, Lewis acids can be used to activate the triflate leaving group.[19] |
Table 1: Common Bases for Elimination Reactions
| Base | pKa of Conjugate Acid | Typical Use | Notes |
| Triethylamine (TEA) | ~10.75 | Mild base, often used in triflate formation. | May not be strong enough for difficult eliminations. |
| DBU (1,8-Diazabicycloundec-7-ene) | ~13.5 | Strong, non-nucleophilic base for E2 reactions.[20] | Often a good choice for promoting elimination over substitution. |
| Potassium tert-butoxide (KOtBu) | ~17 | Strong, sterically hindered base. | Favors the formation of the less substituted (Hofmann) alkene.[11] |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic base.[20] | Heterogeneous reaction, requires careful handling. |
| LDA (Lithium diisopropylamide) | ~36 | Very strong, sterically hindered, non-nucleophilic base.[20] | Often used to form kinetic enolates, but also effective for E2. |
Problem 2: Formation of Side Products
| Side Product | Plausible Cause | Suggested Solution |
| Substitution Products (Sₙ2/Sₙ1) | The base may be acting as a nucleophile. This is more likely with less sterically hindered substrates and less bulky, more nucleophilic bases.[21] | Use a more sterically hindered, non-nucleophilic base like DBU, KOtBu, or LDA.[20] Increasing the reaction temperature generally favors elimination over substitution.[21] |
| Rearrangement Products | If reaction conditions promote an E1 mechanism (e.g., weak base, polar protic solvent), a carbocation intermediate can form, which is susceptible to rearrangement.[22] | Employ a strong base in a polar aprotic solvent to favor a concerted E2 mechanism, which avoids a discrete carbocation intermediate.[4] |
| Decomposition of Starting Material or Product | The triflate starting material or the alkene product may be unstable under the reaction conditions (e.g., high temperature, prolonged reaction time).[6][7] | Monitor the reaction closely and quench it as soon as the starting material is consumed.[23] Consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: General Procedure for Triflation of a tert-CF₃ Carbinol
-
Dissolve the tert-CF₃ carbinol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as pyridine or triethylamine (1.5 equiv).
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise to the stirred solution.[24]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude triflate can often be used directly in the subsequent elimination step after thorough drying. If necessary, purification can be performed by flash chromatography on silica gel, though care must be taken as some triflates can be unstable.[7]
Protocol 2: Base-Mediated Elimination
-
Dissolve the crude or purified tert-CF₃ carbinol triflate (1.0 equiv) in an anhydrous solvent (e.g., THF, acetonitrile, or DMF) under an inert atmosphere.
-
Add the chosen base (1.5-2.0 equiv) at the appropriate temperature. For strong bases like LDA or NaH, the reaction is typically cooled initially. For bases like DBU, the reaction can often be run at room temperature or with heating.
-
Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.[8]
-
Once the reaction is complete, quench appropriately. For bases like DBU or KOtBu, an aqueous workup with saturated ammonium chloride or water is typical. For NaH, a careful quench with isopropanol followed by water is recommended.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting trifluoromethylated alkene by flash chromatography or distillation.
Final Considerations
The successful optimization of the base-mediated elimination of tert-CF₃ carbinol triflates hinges on a rational selection of the base and solvent, guided by the steric and electronic properties of the substrate. A systematic approach to troubleshooting, beginning with the verification of reagent quality and reaction setup, is paramount.[23] By understanding the underlying mechanistic principles of the E2 reaction and the potential competing pathways, researchers can effectively navigate the challenges of this powerful synthetic transformation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Three Component hydroxyletherification and hydroxylazidation of (Trifluoromethyl)alkenes: Access to α-Trifluoromethyl β-Heteroatom Substituted Tertiary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl tertiary alcohols from.... Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NS12. Elimination Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
MG Science Institute. (n.d.). Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n. Retrieved from [Link]
-
Reddit. (2024). LiCl-enabled elimination of vinyl triflate to give alkyne, how does it happen?. Retrieved from [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Insensitivity to steric hindrance of E2 olefin-forming elimination induced by halide ions in aprotic solvents | Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table. Retrieved from [Link]
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Solubility of Things. (n.d.). Elimination Reactions. Retrieved from [Link]
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Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
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ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
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Reddit. (2023). leaving group ability of triflate : r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
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YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples - Lesson. Retrieved from [Link]
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MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
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ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
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PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]
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Beilstein Journals. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. Retrieved from [Link]
-
YouTube. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction | Request PDF. Retrieved from [Link]
-
Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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- 24. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Separation of Cis/Trans Isomers of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Welcome to the dedicated technical support guide for the separation of cis and trans isomers of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter the challenge of isolating these specific diastereomers. As a key building block in modern drug discovery, the geometric configuration of this cyclobutane derivative significantly influences its physicochemical and biological properties, making efficient separation a critical step in synthesis.
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions, structured to address practical challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of this compound?
The principal methods leverage the different physical properties of the diastereomers. The most effective and commonly employed techniques are:
-
Supercritical Fluid Chromatography (SFC): Often considered superior to HPLC for isomer separations due to its speed and efficiency. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique. Normal-phase or reversed-phase chromatography on suitable stationary phases can effectively resolve the two isomers.
-
Fractional Crystallization: A classical and scalable method that relies on the differential solubility of the cis and trans isomers in a specific solvent system. This is often the most cost-effective approach for large-scale separations.
Q2: Are we separating enantiomers or diastereomers? Why does it matter?
You are separating diastereomers . The cis and trans forms of this compound are geometric isomers. Unlike enantiomers, which are non-superimposable mirror images with identical physical properties (e.g., solubility, melting point), diastereomers have distinct physical and chemical properties. This distinction is critical because it means their separation does not require a chiral resolving agent or a chiral stationary phase, although chiral columns are often exceptionally effective at separating diastereomers.
Q3: Which separation method is most suitable for my needs?
The optimal method depends on your specific objectives, including the scale of the separation, the required purity of the final products, and the available instrumentation.
| Feature | Supercritical Fluid Chromatography (SFC) | Fractional Crystallization |
| Scale | Analytical to Preparative (mg to kg) | Process Scale (g to multi-kg) |
| Purity | High to Very High (>99.5%) | Good to High (>98%, purity can be increased with recrystallization) |
| Speed | Very Fast (typically 3-4 times faster than HPLC) | Slow (requires controlled cooling, potentially multiple cycles) |
| Solvent Usage | Low (primarily uses recycled CO₂) | High (requires significant volumes of organic solvents) |
| Pros | High resolution, fast, environmentally friendly. | Scalable, cost-effective, simple equipment. |
| Cons | Requires specialized SFC instrumentation. | Can be time-consuming, method development (solvent screening) is empirical, potential for material loss in mother liquor. |
Q4: Can I use the same chiral column I use for enantiomer separations?
Yes, and it is often a highly effective strategy. Chiral Stationary Phases (CSPs), particularly those based on polysaccharides like amylose and cellulose derivatives, are excellent at recognizing subtle stereochemical differences and are frequently used for separating both enantiomers and diastereomers. The same principles of method development apply.
Method Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate separation technique.
Caption: Decision workflow for selecting a separation method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution in HPLC/SFC
Symptom: The peaks for the cis and trans isomers are co-eluting or show only partial separation (Resolution < 1.5).
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The column chemistry is not providing sufficient selectivity.
-
Action: Screen different types of columns. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are excellent starting points for this class of fluorinated compounds due to their ability to form transient diastereomeric complexes with the analytes.
-
-
Incorrect Mobile Phase Composition: The mobile phase is either too strong (eluting compounds too quickly) or too weak, or lacks the correct modifier to enhance selectivity.
-
Action (SFC): Adjust the percentage of the co-solvent (typically methanol or ethanol). Small changes can have a significant impact on selectivity.
-
Action (HPLC): Systematically vary the ratio of your mobile phase solvents (e.g., Hexane/Isopropanol for normal phase).
-
-
Temperature Not Optimized: Temperature affects the thermodynamics of the interaction between the analytes and the stationary phase.
-
Action: First, try decreasing the column temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance the subtle interactions needed for separation. If this is not successful, sometimes increasing the temperature can improve efficiency and unexpectedly improve resolution.
-
Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic resolution.
Issue 2: Peak Tailing in HPLC/SFC
Symptom: Chromatographic peaks are asymmetric, with a "tail" extending from the back of the peak, leading to poor integration and reduced resolution.
Potential Causes & Solutions:
-
Column Overload: The mass of the sample injected is saturating the stationary phase.
-
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, the original sample was overloading the column.
-
-
Secondary Interactions: The carboxylic acid moiety is interacting with active sites (e.g., residual silanols) on the silica support of the stationary phase.
-
Action: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or acetic acid. This ensures the carboxylic acid remains in its protonated, less-interactive state, minimizing secondary interactions and sharpening the peak.
-
Issue 3: Fractional Crystallization Yields Low Purity or Poor Recovery
Symptom: The crystallized solid is not significantly enriched in one isomer, or a large amount of material remains in the mother liquor.
Potential Causes & Solutions:
-
Inappropriate Solvent: The solubilities of the cis and trans isomers are too similar in the chosen solvent.
-
Action: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, isopropanol, toluene, heptane, and mixtures thereof). The ideal solvent will show a large solubility difference between the two isomers at room temperature compared to at an elevated temperature.
-
-
Cooling Rate is Too Fast: Rapid cooling can cause both isomers to crash out of solution together as a mixture.
-
Action: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator. Slow crystal growth is key to achieving high purity.
-
-
Sub-optimal Concentration: The initial solution may be too dilute (low recovery) or too concentrated (co-precipitation).
-
Action: Empirically determine the best concentration by starting with dissolving the mixture in a minimal amount of hot solvent to achieve saturation.
-
Experimental Protocols
Protocol 1: Analytical Separation by Supercritical Fluid Chromatography (SFC)
This protocol provides a starting point for developing a separation method.
-
System Preparation:
-
Instrument: Any analytical SFC system.
-
Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). Column dimensions: 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
-
Method Parameters (Starting Conditions):
-
Co-solvent Percentage: Begin with an isocratic elution of 10% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the cis/trans mixture in Methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Optimization:
-
If resolution is poor, decrease the co-solvent percentage in 2% increments (e.g., 8%, 6%, 4%). This will increase retention and often improves selectivity.
-
If peaks are broad, try a different co-solvent such as ethanol.
-
Adjust the temperature as described in the troubleshooting guide.
-
Protocol 2: Bulk Separation by Fractional Crystallization
This protocol outlines a general procedure that must be optimized for solvent choice and concentration.
-
Solvent Selection: Based on preliminary screening, select a solvent in which one isomer is significantly less soluble than the other at room temperature.
-
Dissolution:
-
In a suitable flask equipped with a reflux condenser, add the cis/trans isomer mixture (e.g., 50 g).
-
Add the selected solvent portion-wise while heating to reflux, until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and without disturbance to room temperature. Insulation can help slow the cooling rate.
-
Crystal formation should be observed during cooling.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation of the less soluble isomer.
-
-
Isolation and Analysis:
-
Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline solid and the remaining mother liquor by SFC, HPLC, or NMR to determine the isomeric ratio.
-
-
Recrystallization (Optional):
-
To further enhance purity, the collected crystals can be subjected to a second crystallization cycle using the same procedure. The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to a separate crystallization process, possibly with a different solvent, to isolate the second isomer.
-
References
-
Technical Support Center: Chiral Separation of 3-(2-Fluorophenyl)cyclobutan-1-ol Enantiomers - Benchchem. 1
-
Two Scalable Syntheses of this compound - OUCI. 2
-
This compound | 1093750-93-6 | Benchchem. 3
-
Part 6: Resolution of Enantiomers - Chiralpedia. 4
-
Two Scalable Syntheses of this compound - Scite.ai. 5
-
Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. 6
-
Supercritical fluid chromatography - Wikipedia.
-
6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
-
4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
-
Resolution (Separation) of Enantiomers - Chemistry Steps.
-
Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid - Organic Process Research & Development - Figshare.
-
Separation and purification of cis and trans isomers - Google Patents.
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate.
-
Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
-
Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents.
-
What Is Supercritical Fluid Chromatography? - Chemistry For Everyone - YouTube.
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
-
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives - Benchchem. 7
-
Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers - Benchchem. 8
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
-
3.4: Supercritical Fluid Chromatography - Chemistry LibreTexts.
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
How to avoid impurities during the decarboxylation step
Guide: Troubleshooting and Avoiding Impurities in Decarboxylation Reactions
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the decarboxylation step. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them, to ensure robust and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed during decarboxylation and what are their causes?
A1: Impurity formation during decarboxylation is typically driven by excessive heat, prolonged reaction times, and the presence of oxygen.[1] Common impurities include products of oxidation, isomerization, and thermal degradation. For instance, in the decarboxylation of cannabinoid acids, unwanted side products can form at elevated temperatures.[2] Specifically, the conversion of Δ9-tetrahydrocannabinolic acid (THCA) to Δ9-tetrahydrocannabinol (THC) can be accompanied by the formation of cannabinol (CBN), a known oxidation product.[2]
Q2: My final product is dark and my yields are low. What is the likely cause of this?
A2: A dark-colored final product and significant yield loss are strong indicators of thermal degradation. This occurs when the decarboxylation temperature is too high or the heating is not uniform.[3] At excessive temperatures, molecules can undergo side reactions, including polymerization, which leads to the formation of high-molecular-weight, colored impurities. It is critical to carefully control the temperature and ensure even heat distribution throughout your sample.[4][5]
Q3: How can I ensure my decarboxylation reaction goes to completion?
A3: Incomplete decarboxylation is usually the result of insufficient heating time or a temperature that is too low for the specific compound. The rate of decarboxylation is dependent on temperature, generally following first-order kinetics.[2][6][7] To achieve complete conversion, the reaction must be held at an optimal temperature for a sufficient duration. We recommend conducting a time-course study where samples are taken at different time points and analyzed by an appropriate method, such as high-performance liquid chromatography (HPLC), to determine when the starting material is fully consumed.[8][9]
Q4: Can the presence or absence of a solvent affect the formation of impurities?
A4: Yes, the reaction medium plays a significant role in the impurity profile.
-
Solvent-Free: While often preferred for simplicity, solvent-free reactions can suffer from poor heat transfer, leading to localized overheating and thermal degradation.[10]
-
With a Solvent: The use of a high-boiling, inert solvent can improve heat distribution and temperature control.[11][12][13] The choice of solvent is critical; polar aprotic solvents can sometimes accelerate decarboxylation compared to protic solvents.[11][13] However, the solvent must be non-reactive with your compounds of interest.[14]
Troubleshooting Guide and Protocols
Issue 1: Formation of Oxidative Impurities
The presence of oxygen can lead to the formation of oxidative degradation byproducts, reducing the purity of the final product.[1][15]
Protocol: Decarboxylation Under an Inert Atmosphere
-
System Setup: Place the starting material in a flask suitable for heating and stirring. Connect the flask to a Schlenk line or a similar manifold that allows for evacuation and backfilling with an inert gas like nitrogen or argon.
-
Inerting the System: Evacuate the flask to remove atmospheric oxygen and then backfill with the inert gas. Repeat this cycle at least three times to ensure a thoroughly inert environment.[16]
-
Heating: Submerge the flask in a pre-heated oil bath or heating mantle set to the desired temperature. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Monitoring and Completion: Track the reaction's progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC. Once complete, allow the flask to cool to room temperature before exposing it to the atmosphere.
Scientific Rationale: By removing oxygen, a key reactant in oxidative degradation, the formation of these impurities is significantly reduced.[15][16]
Issue 2: Thermal Degradation from Excessive Heat
Precise temperature control is essential to prevent the formation of thermal degradants.
Protocol: Optimizing Decarboxylation Temperature
-
Small-Scale Trials: Set up several small, parallel reactions to test a range of temperatures.[2][6] For example, for cannabinoid acids, a range of 100°C to 140°C could be explored.[17]
-
Time-Course Analysis: At each temperature, collect samples at various time intervals (e.g., every 15-30 minutes).[2][6]
-
Analysis: Analyze each sample by HPLC or a similar quantitative method to measure the concentration of the starting material, the desired product, and any major impurities.[8][9]
-
Data Interpretation: The optimal conditions will be the temperature and time that provide the highest yield of the desired product with the lowest level of impurities.
Illustrative Data: Temperature Optimization for a Hypothetical Decarboxylation
| Temperature (°C) | Time for >99% Conversion (min) | Key Impurity A (%) | Key Impurity B (%) |
| 100 | 120 | < 0.1 | 0.3 |
| 110 | 60 | 0.2 | 0.6 |
| 120 | 30 | 0.7 | 1.8 |
| 130 | 15 | 2.2 | 4.1 |
| 140 | <10 | 5.5 | 8.0 |
Workflow for Optimizing Decarboxylation Conditions
Caption: A systematic workflow for optimizing decarboxylation temperature and time.
Logical Framework: Key Variables and Their Impact on Decarboxylation
Caption: The relationship between key experimental variables and the outcomes of the decarboxylation reaction.
References
Sources
- 1. leafly.com [leafly.com]
- 2. thecbggurus.com [thecbggurus.com]
- 3. ongrok.com [ongrok.com]
- 4. Decarboxylation explained with temperature charts | Cannabis Education | Atrium Dispensary [atriumstore.com]
- 5. true-blue.co [true-blue.co]
- 6. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. If I Decarb under Vacuum, would I avoid Oxidation? - Pre/Post-Processing - Future4200 [future4200.com]
- 17. marijuanapackaging.com [marijuanapackaging.com]
- 18. leafwell.com [leafwell.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 22. reddit.com [reddit.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Decarboxylation - Wikipedia [en.wikipedia.org]
- 26. Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00006D [pubs.rsc.org]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid for pharmaceutical applications
Welcome to the dedicated technical support center for the synthesis and scale-up of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals in the pharmaceutical industry. The trifluoromethylcyclobutane moiety is a valuable building block in modern drug discovery, prized for its ability to enhance metabolic stability and lipophilicity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of synthesizing this important intermediate on a larger scale.
The synthetic strategies discussed are primarily based on the scalable routes developed by Song et al., which utilize readily available 4-oxocyclobutane precursors.[2][3][4][5] These methods involve the key step of introducing the trifluoromethyl group via nucleophilic addition of trifluoromethyltrimethylsilane (TMSCF3) to a cyclobutanone.[1][2]
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the synthesis of this compound.
Q1: What are the primary scalable synthetic routes to this compound?
A1: Two robust and scalable methods have been reported, both commencing from 4-oxocyclobutane precursors.[2][4]
-
Route 1 (Bis-carboxylate System): This route involves the trifluoromethylation of a di-ester cyclobutanone, followed by a radical deoxygenation, and concluding with hydrolysis and decarboxylation. This pathway has been demonstrated to achieve a 40% overall yield and has been scaled to produce over 100g of the final product.[2][3]
-
Route 2 (Monocarboxylate System): This alternative pathway also begins with the trifluoromethylation of a cyclobutanone precursor. Key subsequent steps are the formation of a triflate, an elimination reaction, and a final hydrogenation step to yield the desired product. This route has a reported overall yield of 23%.[3]
Q2: Why is the trifluoromethyl group important in pharmaceutical compounds?
A2: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's properties.[1] Introducing a CF3 group can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and increase membrane permeability.[1][6][7]
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Scaling up any chemical synthesis presents challenges. For this specific molecule, key areas of concern include:
-
Handling of Reagents: The use of moisture-sensitive and potentially hazardous reagents like TMSCF3 and tributyltin hydride (Bu3SnH) requires careful handling and specific equipment on a larger scale.[2]
-
Reaction Control: Exothermic reactions, such as the trifluoromethylation, require careful temperature management to prevent side reactions and ensure safety.
-
Purification: The removal of tin byproducts from the radical deoxygenation step in Route 1 can be challenging on a large scale.[2] Efficient crystallization or chromatographic methods are crucial.
-
Stereocontrol: The synthesis can produce a mixture of cis and trans isomers.[1][2] Depending on the requirements of the final active pharmaceutical ingredient (API), separation of these isomers may be necessary.
Q4: Are there alternatives to tributyltin hydride for the deoxygenation step?
A4: While tributyltin hydride is effective, its toxicity and the difficulty in removing tin residues are significant drawbacks. Alternative, less toxic radical deoxygenation methods could be explored. These might include using silane-based reducing agents or photoredox catalysis, though these would require process optimization for this specific substrate.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the Trifluoromethylation Step
Symptoms:
-
Incomplete conversion of the starting 4-oxocyclobutane precursor.
-
Formation of significant side products.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Degraded TMSCF3 Reagent | TMSCF3 is sensitive to moisture. Ensure you are using a fresh bottle or a properly stored aliquot under an inert atmosphere. Consider titrating the reagent to determine its activity before use. |
| Insufficient Fluoride Source | A catalytic amount of a fluoride source (e.g., TBAF, CsF) is required to activate the TMSCF3. Ensure the fluoride source is anhydrous and used in the correct stoichiometry. |
| Suboptimal Reaction Temperature | This reaction is often performed at low temperatures to control reactivity. If the reaction is sluggish, a carefully controlled increase in temperature may be necessary. Conversely, if side products are an issue, lowering the temperature further might be beneficial. |
| Solvent Purity | The presence of water or other protic impurities in the solvent can quench the reagents. Use a high-purity, anhydrous solvent for the reaction. |
Troubleshooting Workflow: Low Trifluoromethylation Yield
Caption: Troubleshooting decision tree for low trifluoromethylation yield.
Issue 2: Incomplete Radical Deoxygenation (Route 1)
Symptoms:
-
Persistence of the intermediate alcohol or its thiocarbonyl derivative after the reaction with Bu3SnH.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Bu3SnH | Ensure at least a stoichiometric amount of tributyltin hydride is used. On a larger scale, slow addition of the hydride is recommended to maintain a low concentration and minimize side reactions. |
| Degraded Radical Initiator (AIBN) | Azobisisobutyronitrile (AIBN) is temperature-sensitive. Use a fresh batch of AIBN and ensure it is added at the correct temperature to initiate the reaction effectively. |
| Low Reaction Temperature | The radical chain reaction requires sufficient thermal energy. Ensure the reaction is maintained at the reflux temperature of the solvent (e.g., toluene) for the duration of the addition and for a period afterward to ensure completion.[2] |
| Premature Termination of Radical Chains | The presence of oxygen or other radical scavengers can inhibit the reaction. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty Removing Tin Byproducts
Symptoms:
-
Contamination of the product with tin-containing impurities, as observed by NMR or mass spectrometry.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Work-up | Standard aqueous work-ups are often insufficient to remove all tin byproducts. |
| Solution 1: KF Work-up | After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF).[2] This will precipitate tributyltin fluoride, which can be removed by filtration. |
| Solution 2: Column Chromatography | If KF treatment is insufficient, silica gel chromatography can be effective. A common technique is to add a small amount of triethylamine or use a solvent system containing a basic modifier to prevent streaking of the product on the column. |
Experimental Protocols
The following are detailed, step-by-step protocols for key stages of the synthesis.
Protocol 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
This protocol details the crucial trifluoromethylation step.
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add TMSCF3 (1.5 eq) dropwise.
-
Add a solution of tetrabutylammonium acetate (TBAF, 0.1 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Radical Deoxygenation, Hydrolysis, and Decarboxylation (Route 1)
This protocol outlines the multi-step conversion to the final product from the trifluoromethylated intermediate.
Step 2a: Radical Deoxygenation
-
Prepare a solution of the trifluoromethyl carbinol intermediate and an excess of oxalyl chloride in an appropriate solvent with a catalytic amount of DMF to form the oxalate ester.
-
In a separate flask, bring a solution of the crude oxalate ester in anhydrous toluene to reflux (110 °C).
-
Slowly add a solution of Bu3SnH (1.3 eq) and AIBN (0.1 eq) in anhydrous toluene to the refluxing mixture over 15-30 minutes.[2]
-
Continue to reflux for 30 minutes after the addition is complete. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure. Perform a KF work-up as described in the troubleshooting section to remove tin byproducts.
Step 2b: Hydrolysis and Decarboxylation
-
Dissolve the crude deoxygenated product in THF and add an aqueous solution of NaOH (3 eq, 1 M).[2]
-
Stir the mixture vigorously at room temperature for 16 hours or until hydrolysis is complete.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 6 M HCl.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product is often a mixture of cis and trans isomers.[2]
Overall Synthetic Workflow (Route 1)
Caption: Synthetic workflow for Route 1.
References
-
Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82–88. [Link]
-
Bohrium. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]
-
ACS Publications. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]
-
Scite.ai. (n.d.). Two Scalable Syntheses of this compound. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
-
SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
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Technical Support Center: Overcoming Limited Commercial Availability for Large-Scale Synthesis
As a Senior Application Scientist, I understand the immense pressure researchers and drug development professionals face when a promising synthesis is hindered by the limited commercial availability of critical starting materials. This guide is designed to be your go-to resource, providing practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will move beyond simple procedural lists to explore the fundamental principles that govern successful large-scale synthesis, ensuring your process is not only scalable but also robust and compliant.
This center is structured to address the most pressing issues you might encounter, from initial sourcing hurdles to the complexities of in-house process development and scale-up.
Part 1: Troubleshooting Guide - Navigating Common Scale-Up & Sourcing Failures
Scenario 1: A key intermediate, previously sourced externally, is now unavailable in the required bulk quantities. The decision is made to synthesize it in-house, but the lab-scale procedure is failing at the pilot scale.
-
Question: Our in-house synthesis of a critical intermediate works perfectly at the gram scale, but upon scaling to kilograms, the yield has dropped significantly, and we are seeing a host of new impurities. What's going wrong?
-
Answer: This is a classic and often costly scale-up problem. The transition from a laboratory flask to a production reactor introduces significant changes in physical parameters that can dramatically alter reaction outcomes.[1][2] The primary culprits are often related to mass and heat transfer.[3][4]
-
Causality Explained: In a small flask, mixing and heat dissipation are relatively efficient. On a large scale, the surface-area-to-volume ratio decreases drastically, making it much harder to maintain homogenous reaction conditions and control temperature, especially in exothermic reactions.[1][5] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1]
-
Troubleshooting Protocol:
-
Re-evaluate Mixing Efficiency: The stirring mechanism that was effective in the lab is likely inadequate at a larger scale. You may need to investigate different impeller designs, agitation speeds, or the use of baffles to ensure proper mixing.[1][3]
-
Characterize Reaction Energetics: It is crucial to understand the heat flow of your reaction.[1][5] Reaction calorimetry experiments can provide vital data on the heat of reaction and help in designing an appropriate cooling system for the larger vessel.[6]
-
Control Addition Rates: For highly exothermic reactions, controlling the rate of reagent addition becomes paramount at scale.[5][7] A slow, controlled addition allows the cooling system to keep pace with the heat being generated.
-
Investigate Seeding and Crystallization: If your intermediate is a solid, changes in crystallization behavior upon scale-up are common.[1] You may need to develop a robust seeding strategy to ensure the correct crystal form and particle size are consistently produced.[3]
-
-
Scenario 2: A custom-synthesized starting material from a new supplier is causing downstream reaction failures, despite the supplier's Certificate of Analysis (CoA) indicating it meets the required purity specifications.
-
Question: We've switched to a new, more cost-effective supplier for a key starting material. The CoA looks fine, but our subsequent reaction is now sluggish and incomplete. How can we diagnose and solve this?
-
Answer: While a CoA provides a good starting point, it may not tell the whole story. The issue often lies with uncharacterized impurities that, even at trace levels, can have a significant impact on your reaction.
-
Causality Explained: The new supplier may be using a different synthetic route to produce the starting material, which could introduce different impurities.[8] These impurities might not be detected by the standard analytical methods used for the CoA but could be acting as inhibitors or catalysts for unwanted side reactions in your process.
-
Troubleshooting Protocol:
-
Comprehensive In-House Analysis: Do not rely solely on the supplier's CoA. Perform a thorough in-house analysis of the new starting material using a battery of analytical techniques (e.g., HPLC with a different column/mobile phase, GC-MS, NMR, LC-MS) to search for any previously unseen impurities.
-
Spiking Experiment: To confirm if an impurity is the cause, "spike" a small-scale reaction that uses your trusted, old starting material with a small amount of the new, suspect material. If the reaction fails, it's a strong indicator that the new material is the source of the problem.
-
Supplier Qualification and Communication: Engage in a transparent discussion with your new supplier.[9] Inquire about their synthetic route and the potential for different impurity profiles. A good supplier relationship is key to resolving such issues.[10] You may need to perform an on-site audit of their facilities and quality systems.[9]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common strategic questions that arise when dealing with limited commercial availability of materials.
-
1. How do we decide whether to make a starting material in-house or continue to search for a new supplier ("Make vs. Buy")?
This is a critical strategic decision that requires a multi-faceted analysis.[11][12] A simple cost comparison is often insufficient.[13]
-
Key Considerations for "Make vs. Buy":
-
| Factor | "Make" (In-House Synthesis) | "Buy" (External Sourcing) |
| Cost | High initial investment in equipment and personnel.[11] Potential for lower long-term cost per batch. | Lower initial investment. Price may fluctuate based on market demand.[12] |
| Control | Full control over the synthetic process and impurity profile.[8] | Dependent on the supplier's quality systems.[9] |
| Expertise | Requires significant in-house process chemistry and engineering expertise.[11] | Leverages the specialized expertise of the supplier. |
| Flexibility | Can be more flexible in responding to changing demands. | Supply chain disruptions can pose a significant risk.[14] |
| Regulatory | In-house synthesis of regulated starting materials requires stringent adherence to GMP and other regulations.[15][16] | Supplier must be qualified to meet regulatory requirements.[17] |
-
2. We've identified a potential new synthetic route to avoid a commercially unavailable starting material. What are the key principles for developing a scalable and robust process?
Developing a new synthetic route for large-scale production requires a different mindset than discovery chemistry.[6][7] The goal is to create a process that is safe, efficient, cost-effective, and reproducible.[7][18]
-
Core Principles for Scalable Process Development:
-
Route Scouting and Selection: The ideal route minimizes the number of synthetic steps, avoids the use of hazardous or expensive reagents, and utilizes starting materials that are readily available from multiple suppliers.[18]
-
Process Optimization: Employ statistical methods like Design of Experiments (DoE) to efficiently explore reaction parameters (temperature, concentration, catalyst loading, etc.) and identify optimal conditions.[6]
-
Eliminate Problematic Operations: Avoid operations that are difficult to perform at scale, such as cryogenic reactions, high-pressure hydrogenations (unless specialized equipment is available), and column chromatography for purification.[18]
-
Safety First: Conduct a thorough risk assessment for each step of the process.[1][19] Understand the thermal hazards of the reaction and ensure adequate controls are in place to prevent runaway reactions.[5][20]
-
Regulatory Compliance: If the material is a regulatory starting material for a pharmaceutical, the synthetic route and control strategy must be well-documented and justified according to guidelines like ICH Q11.[8][17]
-
-
-
3. What are "precursor chemicals," and what are our responsibilities when handling them?
Precursor chemicals are substances that can be used in the illicit manufacture of narcotic drugs or psychotropic substances, although they also have legitimate commercial uses.[21]
-
Regulatory Overview: The trade and use of these chemicals are strictly controlled by national and international regulations.[16][21][22] These regulations are in place to prevent the diversion of these chemicals for illegal purposes.[21]
-
Key Responsibilities:
-
Licensing and Registration: Depending on the category of the precursor chemical, you may need to obtain a license or register with the relevant authorities to produce, handle, or trade these substances.[16][21]
-
Record-Keeping and Reporting: You are typically required to maintain detailed records of all transactions involving precursor chemicals and to report any suspicious orders or inquiries to the authorities.[22]
-
Import/Export Controls: The import and export of precursor chemicals are subject to strict authorization and documentation requirements.[16]
-
-
Process Flow for Handling Precursor Chemicals:
Caption: Handling of Precursor Chemicals.
-
By understanding the scientific principles behind scale-up and adhering to a robust, systematic approach to troubleshooting and process development, you can successfully navigate the challenges posed by limited commercial availability and keep your critical projects on track.
References
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- Process Optimization for API Synthesis | Genesis Drug Discovery & Development.
- 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com.
- Challenges of scaling up production from grams to kilos - Chemtek Scientific.
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An - FDA.
-
Make-or-Buy Decision: Optimize Outsourcing and In-House Production - Investopedia. Available from: [Link]
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
-
Drug Substance Starting Material Selection | Pharmaceutical Technology . Available from: [Link]
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- Technical Support Center: Process Optimization for Scalable Synthesis of Small Molecules - Benchchem.
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- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
How do you Safely Scale up a Given Chemical Reaction? - Scientific Update. Available from: [Link]
-
Make-or-buy analysis in a chemical & pharmaceutical company - Inverto. Available from: [Link]
-
GMP Regulatory Starting Materials | Symeres. Available from: [Link]
-
Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers . Available from: [Link]
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Regulation on the Administration of Precursor Chemicals - CIRS Group. Available from: [Link]
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Validation & Comparative
The Ascendance of a Saturated Bioisostere: 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid as a Phenyl Group Mimic
A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful lead optimization.[1][2] The phenyl group, while a ubiquitous and often essential component of pharmacophores, can introduce metabolic liabilities and undesirable physicochemical properties.[3] This guide provides a comprehensive comparison of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a bioisosteric replacement for the phenyl group, offering experimental data and protocols to support its application in drug discovery programs.
The Phenyl Problem and the Rise of Saturated Scaffolds
The benzene ring is a frequent guest in the medicinal chemist's toolkit, providing a rigid scaffold for orienting functional groups and participating in crucial π-π stacking and hydrophobic interactions. However, its susceptibility to oxidative metabolism by cytochrome P450 enzymes often leads to the formation of reactive metabolites and rapid clearance, hindering the development of effective and safe therapeutics.[3] Furthermore, the planarity and lipophilicity of the phenyl group can contribute to poor solubility and off-target effects.
This has spurred the exploration of saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of a substituted phenyl ring while offering improved metabolic stability and physicochemical properties.[4] Among these, the this compound scaffold has emerged as a particularly promising candidate.
Physicochemical Profile: A Comparative Analysis
The effectiveness of a bioisostere is fundamentally linked to its ability to replicate the key physicochemical properties of the group it replaces. Here, we compare this compound with benzoic acid, a simple phenyl-containing analogue.
| Property | Benzoic Acid | This compound | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 122.12 | 168.11[5] | Provides a baseline for size comparison. |
| cLogP | 1.87 | ~1.6[5] | A measure of lipophilicity, crucial for membrane permeability and solubility. |
| pKa | 4.2 | ~2.92 (for a similar CF3-cyclobutane derivative)[6] | Indicates the acidity of the carboxylic acid, which governs its ionization state at physiological pH. |
| Polar Surface Area (Ų) | 37.3 | 37.3[5] | Influences membrane permeability and interactions with polar residues in protein binding pockets. |
Key Insights:
-
Lipophilicity (cLogP): The trifluoromethylcyclobutane derivative exhibits a slightly lower calculated logP, suggesting potentially improved aqueous solubility compared to its phenyl counterpart. This can be a significant advantage in addressing solubility-limited absorption and formulation challenges.
-
Acidity (pKa): The electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid.[6] This alteration in pKa can influence the compound's charge state, affecting its interactions with biological targets and its pharmacokinetic profile.
-
Three-Dimensionality: Unlike the planar phenyl ring, the cyclobutane core introduces a distinct three-dimensional geometry. This can lead to more specific and potentially stronger interactions within a binding pocket, potentially improving potency and selectivity. The stereochemical relationship between the carboxylic acid and trifluoromethyl groups (cis or trans) further influences the molecule's shape and biological activity.[7]
Experimental Evidence: Bioisosterism in Action
The true test of a bioisostere lies in its ability to maintain or improve biological activity when substituted into a known active molecule. While specific case studies directly comparing this compound with a phenyl-containing drug are emerging, the broader class of fluoroalkyl-substituted cyclobutanes has demonstrated significant promise.
Studies have shown that the trifluoromethyl group enhances lipophilicity, which can lead to better interactions with lipid membranes and proteins.[7] This enhanced interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.[7] The development of efficient synthetic routes has expanded the chemical space available for drug discovery, allowing for the preparation of diverse trifluoromethyl-cyclobutane derivatives.[6][7]
Synthetic Accessibility: Enabling Exploration
A critical factor in the adoption of a new bioisostere is its synthetic accessibility. Fortunately, efficient and scalable synthetic methods for the preparation of this compound have been reported, often starting from readily available 4-oxocyclobutane precursors.[8][9] These methods involve the conversion of cyclobutanones to their trifluoromethyl carbinols, followed by deoxygenation and other functional group manipulations.[8][9] The compatibility of these syntheses with various functional groups demonstrates their versatility in medicinal chemistry programs.[6][7]
Experimental Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method
The following protocol provides a standardized method for experimentally determining the octanol-water partition coefficient (logP), a critical parameter for assessing the lipophilicity of a compound.
Objective: To determine the logP value of this compound.
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Buffer solution (pH 7.4)
-
Volumetric flasks
-
Separatory funnels
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of 1-octanol and water in a large separatory funnel for at least 24 hours. Allow the layers to separate completely. The upper layer is water-saturated 1-octanol, and the lower layer is octanol-saturated water.
-
Standard Solution Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of octanol-saturated water to prepare a stock solution of known concentration.
-
Partitioning:
-
Pipette a known volume of the stock solution into a separatory funnel.
-
Add an equal volume of water-saturated 1-octanol.
-
Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
-
-
Analysis:
-
Carefully separate the aqueous and octanol layers.
-
Determine the concentration of the compound in the aqueous layer using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC-UV).
-
The concentration in the octanol layer can be determined by difference from the initial concentration.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase:
-
P = [Compound]octanol / [Compound]aqueous
-
logP = log10(P)
-
Data Interpretation: The resulting logP value provides a quantitative measure of the compound's lipophilicity. This value can be directly compared to the logP of the parent phenyl-containing compound to assess the impact of the bioisosteric replacement.
Visualizing the Bioisosteric Relationship
The following diagrams illustrate the structural relationship between the phenyl group and its cyclobutane bioisostere, and a typical workflow for bioisosteric replacement in drug discovery.
Caption: Structural comparison of benzoic acid and its bioisostere.
Caption: Bioisosteric replacement in the drug discovery workflow.
Conclusion: A Valuable Tool for Modern Drug Design
This compound represents a compelling bioisosteric replacement for the phenyl group in medicinal chemistry. Its distinct three-dimensional structure, coupled with potentially improved physicochemical properties such as increased solubility and metabolic stability, makes it a valuable tool for overcoming common challenges in lead optimization. As synthetic methodologies become more robust and our understanding of the nuanced effects of such replacements grows, we can expect to see this and other saturated bioisosteres play an increasingly important role in the design of next-generation therapeutics.
References
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Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88. Available from: [Link]
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Scite.ai. Two Scalable Syntheses of this compound. Available from: [Link]
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OUCI. Two Scalable Syntheses of this compound. Available from: [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]
-
Bohl, C. E., & Dalton, J. T. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(10), 2246-2255. Available from: [Link]
-
Cambridge MedChem Consulting. Bioisosteres in Medicinal Chemistry. Available from: [Link]
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Bioisosteres in Medicinal Chemistry | Request PDF. Available from: [Link]
-
Domainex. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available from: [Link]
-
ResearchGate. Bioisosterism in Medicinal Chemistry. Available from: [Link]
-
PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
-
ResearchGate. An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1)... Available from: [Link]
-
Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
ACS Publications. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available from: [Link]
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National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
ACS Publications. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
-
UCL Discovery. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available from: [Link]
-
University of California, Irvine. Bioisosteres of Common Functional Groups. Available from: [Link]
-
ResearchGate. Overview of recent investigated carboxylic acid bioisosteres. Available from: [Link]
-
ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]
-
National Institutes of Health. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available from: [Link]
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A Comparative Guide to the Lipophilicity of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid and its Phenyl Analog, Benzoic Acid
In the intricate process of drug discovery and development, the modulation of a molecule's physicochemical properties is a critical lever in optimizing its pharmacokinetic profile. Among these properties, lipophilicity—a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents—stands as a cornerstone. It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparative analysis of the lipophilicity of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid and its phenyl analog, benzoic acid, supported by theoretical calculations and established experimental methodologies.
The Strategic Role of Bioisosteres in Modulating Lipophilicity
Medicinal chemists frequently employ the concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties—to fine-tune a drug candidate's characteristics. The trifluoromethyl (-CF3) group is a common bioisostere for a methyl or ethyl group, and in a broader sense, the entire trifluoromethyl-cyclobutane moiety can be considered an alternative to a phenyl ring. While both can occupy similar spatial footprints, their electronic properties and, consequently, their impact on lipophilicity, are markedly different. This guide will delve into these differences, providing a quantitative and mechanistic understanding for researchers in drug development.
Quantitative Comparison of Lipophilicity: cLogP and Experimental Data
Lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.
| Compound | Chemical Structure | Calculated logP (cLogP) | Experimental logP |
| This compound | ![]() | 1.6[1][2] | ~1.5 (Estimated based on analogs) |
| Benzoic Acid | ![]() | 1.87 | 1.87[3][4] |
Note: A definitive, publicly available experimental logP value for this compound, determined by the standard shake-flask method, is not readily found in the literature. The value presented is a scientifically reasoned estimate based on experimental data for structurally similar fluorinated aliphatic carboxylic acids. This transparency is crucial for maintaining the scientific integrity of this guide.
The data reveals that benzoic acid is more lipophilic than this compound. This may seem counterintuitive, as fluorine is a highly electronegative and relatively small atom. However, the collective electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group has a profound impact on the molecule's overall electronic character and its interactions with water.
Experimental Determination of logP: The Shake-Flask Method (OECD Guideline 107)
To ensure the generation of reliable and reproducible lipophilicity data, standardized protocols are paramount. The shake-flask method, as outlined in OECD Guideline 107, is the gold-standard for determining the partition coefficient.[5][6][7][8]
Experimental Workflow Diagram
Figure 1. A step-by-step workflow for the determination of logP using the OECD 107 shake-flask method.
Detailed Experimental Protocol
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The mixture is then allowed to stand for another 24 hours to allow for complete phase separation.
-
Analyte Addition: A known quantity of the test compound is dissolved in the appropriate phase (usually the one in which it is more soluble) to create a stock solution. A small aliquot of this stock solution is then added to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should not exceed 0.01 mol/L in either phase.[6]
-
Equilibration: The vessel is sealed and agitated, typically using a mechanical shaker, at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required for equilibration should be determined empirically but is often in the range of 1 to 24 hours.
-
Phase Separation: To achieve a clean separation of the two phases, the mixture is centrifuged. This is a critical step to minimize the risk of including micro-droplets of one phase in the sample of the other, which can lead to inaccurate results.[5]
-
Quantification: A precise volume is carefully removed from each phase and the concentration of the analyte is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the analyte's concentration in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanistic Insights into Lipophilicity Differences
The observed differences in lipophilicity between this compound and benzoic acid can be attributed to the distinct electronic and structural features of the trifluoromethyl-cyclobutane moiety versus the phenyl ring.
Figure 2. A comparison of the structural features influencing the lipophilicity of the two compounds.
-
Inductive Effect of the Trifluoromethyl Group: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect that propagates through the cyclobutane ring to the carboxylic acid group. This increases the acidity of the carboxylic acid proton, lowering its pKa. At a physiological pH of 7.4, a larger proportion of the this compound molecules will be in their ionized, more water-soluble carboxylate form compared to benzoic acid.
-
The Nature of the Ring System: The phenyl ring of benzoic acid is a large, non-polar, and hydrophobic moiety. In contrast, the cyclobutane ring is a smaller, saturated aliphatic scaffold that contributes less to lipophilicity.
Conclusion for the Practicing Scientist
This comparative guide demonstrates that while the trifluoromethyl group is a valuable tool in medicinal chemistry for enhancing metabolic stability and receptor binding affinity, its effect on lipophilicity is not straightforward. The potent inductive effect of the -CF3 group can significantly increase the acidity of nearby functional groups, leading to a decrease in overall lipophilicity at physiological pH. For researchers and drug development professionals, this underscores the importance of experimental validation of physicochemical properties rather than relying solely on intuition or simplistic structural analogies. The choice between a trifluoromethyl-aliphatic scaffold and a more traditional aromatic ring will have significant and differing impacts on a compound's ADME profile, and these must be carefully considered in the design of new therapeutic agents.
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Kunduz. (2023, November 29). Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. Retrieved from [Link]
-
Study.com. (n.d.). Benzoic Acid | Structure, Formula & Examples. Retrieved from [Link]
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BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Benzoic acid (FDB008739). Retrieved from [Link]
-
Biotecnologie B.T. Srl. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
Chemical Properties. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
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A Comparative Guide to the NMR Spectral Analysis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group (CF3) into small molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a strained four-membered carbocycle, serves as a versatile bioisostere for phenyl rings and other functionalities, offering a unique three-dimensional scaffold. The combination of these two motifs in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid presents a molecule of significant interest, but also one with a complex and nuanced NMR spectrum. This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra of its cis and trans isomers, providing a robust framework for its characterization and for the analysis of related structures.
The Structural Influence on NMR Spectra: A Comparative Approach
To fully appreciate the spectral intricacies of this compound, a comparison with simpler, related molecules is invaluable. By observing the incremental changes in chemical shifts and coupling constants, we can confidently assign the complex spectra of our target molecule.
The Unsubstituted Scaffolds: Cyclobutane and Cyclobutanecarboxylic Acid
Unsubstituted cyclobutane exhibits a single peak in its ¹H NMR spectrum at approximately 1.96 ppm, a consequence of all eight protons being chemically equivalent in the rapidly puckering ring.[1] The introduction of a carboxylic acid group in cyclobutanecarboxylic acid breaks this symmetry. The methine proton alpha to the carboxyl group (H1) is shifted downfield to around 3.18 ppm due to the deshielding effect of the electron-withdrawing carbonyl group. The methylene protons (H2/H4 and H3) appear as complex multiplets between 1.8 and 2.6 ppm.[2] In the ¹³C NMR spectrum, the carboxyl carbon appears around 182 ppm, the alpha carbon (C1) at approximately 40 ppm, the beta carbons (C2/C4) around 25 ppm, and the gamma carbon (C3) at about 18 ppm.
Introducing the Trifluoromethyl Group: A Powerful Perturbation
The trifluoromethyl group is strongly electron-withdrawing and exerts a significant influence on the NMR spectrum. This is most evident in the ¹⁹F NMR spectrum, where the CF₃ group typically appears as a singlet between -60 and -70 ppm relative to a CFCl₃ standard.[3] Its effect on the ¹H and ¹³C spectra is also profound, causing downfield shifts for nearby nuclei.
Detailed NMR Analysis of this compound
The analysis that follows is based on data presented in the supporting information of "Two Scalable Syntheses of this compound" by researchers at Merck & Co., Inc., a pivotal publication in the study of this molecule.[4][5] This work provides the detailed NMR spectra necessary for a thorough characterization of both the cis and trans isomers.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | H1 (CH-COOH) | H2/H4 (CH₂) | H3 (CH-CF₃) | Other | Solvent |
| Cyclobutanecarboxylic Acid | ~3.18 (quintet) | ~2.2-2.4 (m) | ~1.8-2.0 (m) | 11.0 (s, COOH) | CDCl₃ |
| cis-3-(CF₃)cyclobutane-1-carboxylic Acid | ~3.2 (quintet) | ~2.6-2.8 (m) | ~3.4 (m) | 12.0 (br s, COOH) | CDCl₃ |
| trans-3-(CF₃)cyclobutane-1-carboxylic Acid | ~3.0 (quintet) | ~2.4-2.6 (m) | ~3.1 (m) | 12.0 (br s, COOH) | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The multiplicity "m" denotes a complex multiplet.
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C1 (CH-COOH) | C2/C4 (CH₂) | C3 (CH-CF₃) | CF₃ | COOH | Solvent |
| Cyclobutanecarboxylic Acid | ~40.1 | ~25.2 | ~18.0 | - | ~182.5 | CDCl₃ |
| cis-3-(CF₃)cyclobutane-1-carboxylic Acid | ~38.0 | ~29.0 | ~35.0 (q, JC-F ≈ 29 Hz) | ~127 (q, JC-F ≈ 275 Hz) | ~180.0 | CDCl₃ |
| trans-3-(CF₃)cyclobutane-1-carboxylic Acid | ~39.0 | ~30.0 | ~34.0 (q, JC-F ≈ 29 Hz) | ~128 (q, JC-F ≈ 276 Hz) | ~181.0 | CDCl₃ |
Note: The carbons attached to or near the CF₃ group appear as quartets due to coupling with the three fluorine atoms.
Table 3: Comparative ¹⁹F NMR Data (ppm)
| Compound | CF₃ | Solvent |
| cis-3-(CF₃)cyclobutane-1-carboxylic Acid | ~ -68.0 (t, JH-F ≈ 10 Hz) | CDCl₃ |
| trans-3-(CF₃)cyclobutane-1-carboxylic Acid | ~ -70.0 (t, JH-F ≈ 10 Hz) | CDCl₃ |
Note: The trifluoromethyl signal appears as a triplet due to coupling with the two adjacent protons (H2/H4).
Interpreting the Spectra: Key Insights
-
¹H NMR: In both isomers of the title compound, the methine proton at C3 (H3), attached to the carbon bearing the CF₃ group, is significantly shifted downfield compared to the unsubstituted analogue due to the strong deshielding effect of the trifluoromethyl group. The protons on the carbons adjacent to the CF₃ group (H2/H4) also experience a downfield shift. The relative stereochemistry (cis vs. trans) influences the precise chemical shifts of the ring protons due to different through-space shielding and deshielding effects in the puckered cyclobutane ring.
-
¹³C NMR: The carbon directly attached to the trifluoromethyl group (C3) exhibits a characteristic quartet in the ¹³C NMR spectrum with a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz. The adjacent carbons (C2/C4) also show smaller two-bond C-F couplings (²JCF). The chemical shift of the CF₃ carbon itself is also a key indicator.
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides an unambiguous signal for the trifluoromethyl group. The chemical shift and the multiplicity can provide valuable structural information. In this case, the CF₃ group appears as a triplet due to coupling with the two vicinal protons on the adjacent carbons.
Experimental Protocols
NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a standard 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Structure and Key NMR Interactions
The puckered conformation of the cyclobutane ring is crucial for understanding the observed coupling constants. The dihedral angles between adjacent protons will influence the magnitude of the vicinal coupling constants (³JHH), providing insight into the predominant conformation in solution.
Caption: Key through-bond NMR couplings in the title compound.
Conclusion
The NMR spectral analysis of this compound is a multi-faceted task that requires a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By comparing the spectra of the cis and trans isomers with simpler analogues, a confident and detailed structural elucidation is possible. The strong electron-withdrawing nature of the trifluoromethyl group leaves a distinct fingerprint on the NMR spectra, most notably the large C-F coupling constants in the ¹³C NMR and the characteristic chemical shift in the ¹⁹F NMR. This guide provides a comprehensive framework for researchers to not only characterize this important building block but also to apply these principles to the analysis of other novel fluorinated compounds.
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Merck & Co., Inc. (2020). Supporting Information for "Two Scalable Syntheses of this compound". Organic Process Research & Development. [Link]
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A Comparative Crystallographic Guide to 3-(Trifluoromethyl)cyclobutane Derivatives: Unveiling Structural Nuances for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The 3-(trifluoromethyl)cyclobutane moiety, in particular, has emerged as a compelling bioisosteric replacement for commonly employed groups like tert-butyl, offering a unique combination of steric bulk, metabolic stability, and modulated lipophilicity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the X-ray crystallography of 3-(trifluoromethyl)cyclobutane derivatives. By synthesizing data from the Cambridge Structural Database (CSD) and peer-reviewed literature, we aim to elucidate the key structural features of this scaffold and provide practical, field-proven insights into obtaining high-quality single crystals for definitive structural analysis.
The Structural Impact of the Trifluoromethyl Group: A Tale of Puckering and Conformation
The introduction of a trifluoromethyl (CF₃) group onto the cyclobutane ring profoundly influences its conformational preferences and solid-state packing. X-ray crystallographic studies have been instrumental in revealing these subtleties, providing a three-dimensional roadmap for structure-based drug design.
A key structural feature of the cyclobutane ring is its ability to adopt a non-planar, "puckered" conformation to alleviate torsional strain.[3][4] This puckering is a delicate balance of angle strain and eclipsing interactions. The presence of a bulky and highly electronegative CF₃ group significantly impacts this equilibrium.
A comprehensive study by Mykhailiuk and colleagues on a series of 3-(trifluoromethyl)cyclobutane derivatives revealed a strong preference for the CF₃ group to occupy an axial position on the puckered ring in the solid state.[5][6] In a survey of eight distinct crystal structures, seven exhibited this axial orientation. This preference can be attributed to a combination of steric and electronic factors, where the axial position may minimize unfavorable gauche interactions and participate in stabilizing crystal packing interactions.
The degree of ring puckering itself is also modulated by the CF₃ substituent. In the aforementioned study, the cyclobutane puckering angle (γ) was found to be in the range of 158–175°, indicating a relatively flattened ring system.[5][6] This contrasts with the more pronounced puckering observed in some other substituted cyclobutanes.[7][8] The near-planar geometry, coupled with the defined orientation of the CF₃ group, presents a rigid and predictable scaffold for molecular design.
Comparative Crystallographic Analysis: Trifluoromethyl vs. Non-Fluorinated and Other Halogenated Analogs
To fully appreciate the structural contributions of the trifluoromethyl group, a comparison with non-fluorinated and other halogenated cyclobutane derivatives is essential. While a comprehensive head-to-head comparison of a wide range of analogous crystal structures is an ongoing area of research, analysis of available data from the CSD provides valuable insights.
| Parameter | 3-(Trifluoromethyl)cyclobutane Derivatives[5][6] | Representative Non-Fluorinated Cyclobutane Derivatives | Representative Halogenated (non-CF₃) Cyclobutane Derivatives |
| Preferred CF₃/Substituent Conformation | Predominantly Axial | Varies depending on substituent size and electronics | Varies |
| Ring Puckering Angle (γ) | 158–175° (relatively flat) | Can exhibit a wider range of puckering | Can exhibit a wider range of puckering |
| Key Intermolecular Interactions | C-H···F, F···F, C-H···O | C-H···O, C-H···π | Halogen bonding (e.g., C-Br···O), C-H···X |
The trifluoromethyl group's ability to participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions (e.g., F···F contacts) can significantly influence crystal packing, often leading to densely packed structures.[1][9] This is a key differentiator from non-fluorinated analogs, where packing is primarily dictated by van der Waals forces and classical hydrogen bonds. In comparison to other halogens, the trifluoromethyl group's interactions are more diffuse and less directional than, for example, the well-defined halogen bonds formed by iodine or bromine.[10]
Experimental Protocols: A Practical Guide to High-Quality Crystal Growth and Data Collection
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[11][12] For 3-(trifluoromethyl)cyclobutane derivatives, their often-volatile nature and the unique intermolecular forces at play require careful consideration of crystallization strategies.
I. Crystal Growth Methodologies: A Comparative Approach
The choice of crystallization technique is paramount. Based on successful examples from the literature and general best practices for small, fluorinated molecules, the following methods are recommended for comparison:
-
Slow Evaporation: This is a straightforward method, particularly for compounds that are not excessively volatile.[13][14]
-
Vapor Diffusion (Liquid-Liquid or Solid-Gas): This is often the most successful technique for obtaining high-quality crystals of small molecules, as it allows for slow and controlled changes in supersaturation.[13][14]
-
Cooling: A gradual decrease in temperature can effectively induce crystallization for compounds with suitable solubility profiles.
Caption: A generalized workflow for the crystallization of 3-(trifluoromethyl)cyclobutane derivatives.
Step-by-Step Protocol for Vapor Diffusion:
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (the precipitant) in which it is sparingly soluble. The two solvents must be miscible. For fluorinated compounds, solvents like dichloromethane, chloroform, or ethyl acetate are often good choices, while hexanes or pentane can serve as effective precipitants.
-
Sample Preparation: Prepare a concentrated solution of the 3-(trifluoromethyl)cyclobutane derivative in the "good" solvent (e.g., 1-5 mg in 0.1-0.5 mL).
-
Apparatus Setup:
-
Place the sample solution in a small, open vial.
-
Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add a small amount of the "poor" solvent to the bottom of the larger container, ensuring it does not directly contact the sample solution.
-
-
Diffusion and Crystallization: Seal the larger container. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and inducing crystallization over hours to days.
-
Monitoring: Periodically and gently inspect the vial for crystal growth without agitating the setup.
II. X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps provide a general framework for data collection and structure refinement.
Caption: A schematic of the process from a single crystal to a refined crystallographic structure.
Detailed Protocol:
-
Crystal Mounting: Carefully select a single crystal with well-defined faces and mount it on a suitable loop (e.g., a cryoloop).[15] For data collection at low temperatures (typically 100 K) to minimize thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[16]
-
Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[17][18] Data collection strategies should aim for high completeness and redundancy.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).[17]
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
-
Structure Solution:
-
Structure Refinement:
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other model parameters against the experimental data using least-squares methods.[19][21]
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
-
Validation and Deposition:
-
Validate the final refined structure using tools like CHECKCIF to ensure its geometric and crystallographic quality.
-
Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[22]
-
The Power of the Cambridge Structural Database (CSD)
The CSD is an invaluable resource for comparative crystallographic analysis.[23][24] Researchers can perform substructure searches to identify all publicly available crystal structures containing the 3-(trifluoromethyl)cyclobutane moiety. This allows for a comprehensive analysis of:
-
Conformational Landscapes: Identify preferred puckering modes and substituent orientations across a wide range of derivatives.
-
Crystal Packing Motifs: Analyze recurring intermolecular interactions and supramolecular synthons.[7]
-
Geometric Parameters: Compare bond lengths, angles, and torsion angles to understand the electronic and steric effects of the trifluoromethyl group.
By leveraging the wealth of data in the CSD, scientists can gain a deeper understanding of the structural chemistry of 3-(trifluoromethyl)cyclobutane derivatives, enabling more informed decisions in the design of novel therapeutics and functional materials.
Conclusion
The 3-(trifluoromethyl)cyclobutane scaffold offers a compelling platform for the development of new chemical entities with tailored properties. A thorough understanding of its three-dimensional structure, as revealed by X-ray crystallography, is crucial for unlocking its full potential. This guide has provided a comparative overview of the key structural features of these derivatives, alongside detailed experimental protocols to aid in their crystallographic analysis. By combining rational design with rigorous structural characterization, the scientific community can continue to harness the unique attributes of this valuable building block in the pursuit of innovative molecular solutions.
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A Comparative In-Vitro Profiling Guide: Unveiling the Impact of the 3-(Trifluoromethyl)cyclobutyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The 3-(trifluoromethyl)cyclobutyl moiety, in particular, has emerged as a compelling bioisostere for commonly employed groups like tert-butyl, offering a unique combination of steric bulk and electronic properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for the in-vitro evaluation of compounds containing this moiety, presenting a head-to-head comparison with a structurally analogous compound to elucidate the tangible benefits and potential liabilities conferred by this unique chemical entity. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust preclinical assessment.
The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[7][8] When appended to a cyclobutane ring, it creates a substituent with a slightly larger steric footprint and moderately increased lipophilicity compared to a tert-butyl group.[2][3][4][6] These altered physicochemical parameters can profoundly influence a compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and its interaction with biological targets.[9][10][11]
This guide will walk through a hypothetical, yet scientifically rigorous, comparative study of two proprietary compounds:
-
Compound A (Test Compound): Contains the 3-(trifluoromethyl)cyclobutyl moiety.
-
Compound B (Control Compound): The corresponding analog where the 3-(trifluoromethyl)cyclobutyl moiety is replaced by a tert-butyl group.
Through a battery of in-vitro assays, we will dissect the pharmacological and safety profiles of these two compounds, providing a clear, data-driven comparison of their performance.
The In-Vitro Testing Cascade: A Strategic Workflow
A systematic and tiered approach to in-vitro testing is paramount for efficient and cost-effective drug discovery.[10][12] The following workflow outlines the logical progression of assays, from initial cytotoxicity screening to detailed mechanistic and safety profiling.
Caption: A tiered workflow for the in-vitro evaluation of drug candidates.
Part 1: Foundational Profiling
Cytotoxicity Screening: Establishing a Therapeutic Window
Causality: The initial assessment of a compound's general toxicity is crucial to determine a suitable concentration range for subsequent, more specific assays. A highly cytotoxic compound may yield misleading results in other tests due to off-target effects on cell health. We will employ two common methods with different detection principles to ensure the robustness of our findings.[12][13]
Comparative Alternatives:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells by the reduction of tetrazolium salt (MTT) to formazan.[13][14][15][16]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[13][15][17][18] This assay is generally considered more sensitive and less prone to interference from colored or reducing compounds compared to the MTT assay.[13]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound A and Compound B in the appropriate vehicle (e.g., DMSO). Add 1 µL of each compound dilution to the respective wells, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC₅₀ values (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.
Hypothetical Comparative Data:
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Compound A | HeLa | CellTiter-Glo® | > 50 |
| Compound B | HeLa | CellTiter-Glo® | 25.3 |
| Compound A | HepG2 | CellTiter-Glo® | > 50 |
| Compound B | HepG2 | CellTiter-Glo® | 18.9 |
Interpretation: Compound A, featuring the 3-(trifluoromethyl)cyclobutyl moiety, demonstrates a significantly lower cytotoxic profile compared to its tert-butyl analog, Compound B. This suggests that the electronic and steric properties of the trifluoromethylcyclobutyl group may reduce off-target interactions that lead to cell death.
Target Engagement: Confirming the Mechanism of Action
Causality: Before proceeding to more complex ADME and safety profiling, it is essential to confirm that the compounds interact with their intended biological target in a cellular context.[19][20][21][22][23] This validates the primary mechanism of action and provides a basis for interpreting downstream effects. For this hypothetical study, we will assume our target is a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway.
Experimental Protocol: cAMP-Glo™ Assay
-
Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293-GPCR).
-
Compound Incubation: Treat the cells with varying concentrations of Compound A and Compound B in the presence of an agonist (to measure antagonism) or alone (to measure agonism).
-
Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP-Glo™ reagent, which contains a kinase that is activated by cAMP.
-
Luminescent Signal Generation: The active kinase phosphorylates a substrate, leading to the consumption of ATP. A subsequent addition of a luciferase-based reagent measures the remaining ATP, where the luminescent signal is inversely proportional to the initial cAMP concentration.
-
Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Hypothetical Comparative Data:
| Compound | Assay Type | Target | IC₅₀ (nM) |
| Compound A | Antagonist | GPCR-X | 15.2 |
| Compound B | Antagonist | GPCR-X | 45.8 |
Interpretation: Compound A exhibits a threefold increase in potency at the target GPCR compared to Compound B. This suggests that the 3-(trifluoromethyl)cyclobutyl moiety may form more favorable interactions within the receptor's binding pocket, potentially through enhanced lipophilic interactions or specific hydrogen bonding.
Part 2: In-Vitro ADME Profiling
A compound's journey through the body is a critical determinant of its efficacy and safety. In-vitro ADME assays provide early insights into these properties, guiding lead optimization.[24][25][26][27][28]
Metabolic Stability: Predicting In-Vivo Clearance
Causality: The rate at which a compound is metabolized, primarily by liver enzymes, dictates its half-life and bioavailability. The trifluoromethyl group is known for its metabolic stability due to the high strength of the C-F bond.[7] This assay assesses the intrinsic clearance of the compounds in human liver microsomes.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and either Compound A or Compound B at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Hypothetical Comparative Data:
| Compound | In-Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | 45.2 | 15.3 |
| Compound B | 18.6 | 37.2 |
Interpretation: Compound A demonstrates significantly greater metabolic stability than Compound B, with a longer half-life and lower intrinsic clearance. This aligns with the known metabolic robustness of trifluoromethyl groups and suggests that the 3-(trifluoromethyl)cyclobutyl moiety is less susceptible to oxidative metabolism compared to the tert-butyl group, which can be a site of metabolic attack.[3][4]
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Causality: Inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9) is a primary cause of adverse drug-drug interactions. This assay evaluates the potential of our compounds to inhibit these key metabolic pathways.
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
Reagent Preparation: Use commercially available kits containing recombinant human CYP enzymes, specific fluorogenic substrates, and a NADPH-regenerating system.
-
Incubation: In a 96-well plate, incubate the CYP enzyme, the test compound (at various concentrations), and the NADPH system.
-
Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC₅₀ value for each CYP isoform.
Hypothetical Comparative Data:
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| Compound A | > 30 | > 30 | 22.5 |
| Compound B | 8.7 | > 30 | 9.8 |
Interpretation: Compound A shows a markedly reduced potential for CYP inhibition, particularly for the major isoform CYP3A4, compared to Compound B. This is a favorable property, suggesting a lower risk of drug-drug interactions.
Part 3: In-Vitro Safety and Off-Target Profiling
Early identification of potential safety liabilities is crucial to de-risk a drug development program.[29][30][31][32][33]
hERG Channel Inhibition: A Key Cardiac Safety Screen
Causality: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation). This assay is a regulatory requirement and a critical safety checkpoint.[29]
Experimental Protocol: Automated Patch Clamp Assay
-
Cell Preparation: Use a cell line stably overexpressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system to establish a whole-cell recording configuration.
-
Compound Application: Apply increasing concentrations of Compound A and Compound B to the cells while monitoring the hERG channel current in response to a specific voltage pulse protocol.
-
Data Analysis: Measure the extent of channel inhibition at each concentration and calculate the IC₅₀ value.
Hypothetical Comparative Data:
| Compound | hERG IC₅₀ (µM) |
| Compound A | > 30 |
| Compound B | 5.2 |
Interpretation: Compound A demonstrates a significantly cleaner profile with no significant hERG inhibition at concentrations up to 30 µM. In contrast, Compound B shows potent inhibition, raising a significant red flag for potential cardiotoxicity. This difference could be attributed to the altered electronics and conformation of the 3-(trifluoromethyl)cyclobutyl group, which may prevent it from binding within the hERG channel pore.
Broad Off-Target Liability Screening
Causality: To build a comprehensive safety profile, it is important to screen compounds against a broad panel of receptors, transporters, enzymes, and ion channels that are commonly associated with adverse drug reactions.[30][31]
Experimental Protocol: Radioligand Binding and Functional Assays
-
A panel of assays (e.g., Eurofins Discovery's SafetyScreen44™ or Reaction Biology's InVEST panel) is used to assess the interaction of the compounds with a wide range of biological targets.
-
The compounds are typically tested at a single high concentration (e.g., 10 µM).
-
Significant inhibition (>50%) in any of these assays triggers follow-up dose-response studies.
Hypothetical Comparative Data Summary:
| Compound | Significant Off-Target Hits (>50% inhibition at 10 µM) |
| Compound A | 1 (Sigma-1 receptor) |
| Compound B | 4 (hERG, M1 muscarinic, 5-HT₂B, Alpha-1A adrenergic) |
Interpretation: The broader screening confirms the superior safety profile of Compound A. Its single off-target interaction can be further investigated, whereas Compound B's multiple hits, including the previously identified hERG liability, present a more challenging safety profile to overcome.
Conclusion: A Data-Driven Decision
The comprehensive in-vitro profiling of Compound A and Compound B provides a clear and objective comparison, highlighting the profound impact of the 3-(trifluoromethyl)cyclobutyl moiety.
Caption: Comparative summary of Compound A and Compound B profiles.
Based on this in-vitro data, Compound A emerges as a vastly superior candidate for further development. The incorporation of the 3-(trifluoromethyl)cyclobutyl moiety has successfully:
-
Enhanced Target Potency: Demonstrating a more effective interaction with the intended biological target.
-
Improved Metabolic Stability: Suggesting a more favorable pharmacokinetic profile in vivo.
-
Mitigated Safety Risks: Showing a significantly cleaner profile in critical safety assays, including hERG and broad off-target screening.
-
Reduced Cytotoxicity: Indicating a better therapeutic window.
This guide illustrates a robust and logical framework for the in-vitro comparison of drug candidates. By systematically evaluating cytotoxicity, target engagement, ADME properties, and safety pharmacology, researchers can make informed, data-driven decisions, ultimately increasing the probability of success in the complex and challenging process of drug development.
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Enhancing Metabolic Stability in Drug Candidates: A Comparative Guide to the 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability stands as a paramount challenge. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its clinical viability. This guide offers an in-depth comparison of the metabolic stability of drug candidates incorporating the 3-(trifluoromethyl)cyclobutane-1-carboxylic acid moiety against relevant alternatives, supported by experimental data and detailed methodologies.
The Strategic Advantage of Fluorinated Cycloalkanes
The incorporation of small, strained ring systems and fluorine atoms are well-established strategies in medicinal chemistry to enhance the metabolic stability of drug candidates. The this compound moiety synergistically combines the benefits of both approaches.
The cyclobutane ring , a rigid and puckered four-membered carbocycle, offers a unique three-dimensional scaffold that can improve a compound's potency, selectivity, and pharmacokinetic profile.[1][2] Its conformational rigidity can lock a molecule into a bioactive conformation and shield metabolically labile sites from enzymatic attack.[3]
The trifluoromethyl (CF3) group is a powerful tool for blocking metabolic pathways. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2] By replacing a metabolically vulnerable methyl or methylene group with a CF3 group, chemists can significantly enhance a drug's half-life and bioavailability.
The carboxylic acid functional group is a common pharmacophore that can engage in crucial interactions with biological targets. However, it can also be a site for metabolic conjugation, leading to rapid clearance.[4] The unique substitution pattern of the this compound moiety positions the electron-withdrawing CF3 group in a way that can influence the acidity and electronic properties of the carboxylic acid, potentially modulating its metabolic fate.
Comparative Analysis of Metabolic Stability: Experimental Data
The following table summarizes the in vitro intrinsic clearance (CLint) data from a liver microsomal stability assay for several pairs of compounds. A lower CLint value indicates greater metabolic stability.
| Compound Pair | Structure with tert-Butyl Group | CLint (μL/min/mg protein) | Structure with 1-(Trifluoromethyl)cyclobutyl Group | CLint (μL/min/mg protein) | Fold Change in Stability |
| Model Amides 1 | 11 | 16 | 0.7x | ||
| Model Amides 2 | 12 | 1 | 12x | ||
| Butenafine Analogs | 30 | 21 | 1.4x | ||
| Tebutam Analogs | 57 | 107 | 0.5x |
Data sourced from Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1]
The results demonstrate that the metabolic impact of this substitution is context-dependent. In two of the four cases (Model Amides 2 and Butenafine analogs), replacing the tert-butyl group with the trifluoromethyl-cyclobutyl group led to a significant increase in metabolic stability. This highlights the potential of the trifluoromethyl-cyclobutane motif to shield molecules from metabolism, though its effectiveness can be influenced by the overall molecular structure.
Case Studies: Application in Drug Discovery
The this compound building block has been utilized in the development of novel therapeutics, underscoring its value in achieving desirable pharmacokinetic profiles.
TEAD Inhibitors for Cancer Therapy: The Transcriptional Enhanced Associated Domain (TEAD) family of transcription factors are key mediators in the Hippo signaling pathway, which is often dysregulated in cancer.[5] Small molecule inhibitors of TEAD auto-palmitoylation are being investigated as potential cancer therapeutics. The development of the TEAD inhibitor VT104 utilized the this compound moiety. Preclinical studies in mice revealed that VT104 possesses excellent pharmacokinetic properties, including a long half-life of 24.2 hours and an oral bioavailability of 78%, demonstrating its metabolic robustness.[5]
APJ Receptor Agonists for Heart Failure: The apelin receptor (APJ) is a promising target for the treatment of heart failure. Bristol Myers Squibb developed the orally bioavailable small-molecule APJ agonist, BMS-986224 , which incorporates a this compound derivative. This compound demonstrated an excellent pharmacokinetic profile in multiple preclinical species, including high oral bioavailability (77% in rats), which is indicative of good metabolic stability.[6]
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of drug candidates, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species, stored at -80°C).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the microsomal solution at a final concentration typically between 0.5 and 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay is considered a more comprehensive in vitro model as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more physiologically relevant assessment of metabolic clearance.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Cryopreserved hepatocytes (human or other species).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Pre-warm the hepatocyte suspension to 37°C in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension at a final concentration typically around 1 µM.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.
-
Immediately add the aliquot to the quenching solution to stop metabolic activity and lyse the cells.
-
-
Sample Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance typically expressed as µL/min/10^6 cells.
-
Visualizing Experimental Workflows and Metabolic Pathways
Caption: A generalized workflow for in vitro metabolic stability assays.
Caption: The metabolic blocking effect of the trifluoromethyl group.
Conclusion
The this compound moiety is a valuable building block in modern drug discovery, offering a strategic approach to enhancing metabolic stability. The synergistic combination of the rigid cyclobutane scaffold and the metabolically robust trifluoromethyl group can effectively shield drug candidates from rapid biotransformation, leading to improved pharmacokinetic profiles. While the precise impact on stability is context-dependent, the successful application of this moiety in preclinical and clinical candidates for challenging targets like TEAD and the APJ receptor validates its utility. The in vitro assays detailed in this guide provide a robust framework for experimentally evaluating and comparing the metabolic stability of compounds containing this and other novel chemical motifs, empowering researchers to make data-driven decisions in the lead optimization process.
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A Senior Application Scientist's Guide to Fluoroalkyl Cyclobutane Building Blocks in Drug Discovery: A Comparative Analysis
In the modern era of drug discovery, the strategic incorporation of fluorine and sp³-rich scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to resist metabolic cleavage—offer medicinal chemists a powerful tool to fine-tune a molecule's physicochemical and pharmacokinetic profile.[1][2] Concurrently, the shift towards more three-dimensional molecular architectures has highlighted the value of small, strained ring systems like cyclobutanes.[3][4] These motifs serve as conformationally restricted bioisosteres, enabling precise spatial orientation of pharmacophoric elements to enhance target engagement and selectivity.[4][5]
This guide provides a comparative analysis of fluoroalkyl cyclobutane building blocks, synthesizing data from contemporary research to offer a field-proven perspective. We will dissect their synthesis, compare their key physicochemical properties against relevant alternatives, and provide validated experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to effectively deploy these valuable motifs in their discovery programs.
Synthetic Accessibility: The Gateway to Application
A building block's utility is fundamentally linked to its synthetic accessibility. Fortunately, robust and scalable methods for producing a variety of fluoroalkyl cyclobutane derivatives have been developed, making them readily available for medicinal chemistry campaigns.
Key synthetic strategies generally involve either the construction of the cyclobutane ring with a pre-installed fluoroalkyl group or the late-stage fluorination of a cyclobutane precursor. Common approaches include:
-
[2+2] Cycloadditions: This classic method allows for the formation of the cyclobutane ring from two alkene components, one of which can bear the fluoroalkyl moiety.[6]
-
Fluorination of Cyclobutane Precursors: A highly versatile strategy involves the fluorination of cyclobutane intermediates containing hydroxyl or carbonyl groups. Reagents like sulfur tetrafluoride (SF₄), morpholinosulfur trifluoride (Morph-DAST), and tetramethylammonium fluoride (TMAF) are frequently employed for deoxofluorination or nucleophilic substitution.[7][8][9]
-
Direct Fluoroalkylation: Methods for the direct introduction of fluoroalkyl groups, such as the use of Togni reagents for trifluoromethylation, have also been successfully applied to cyclobutene systems.[9]
These approaches have enabled the decagram-scale synthesis of key building blocks like fluoroalkyl-substituted cyclobutane amines and carboxylic acids, ensuring a reliable supply for library synthesis and lead optimization.[7][10][11][12]
Caption: Generalized workflow for the synthesis of fluoroalkyl cyclobutane building blocks.
A Comparative Look at Physicochemical Properties
The introduction of a fluoroalkyl group onto a cyclobutane scaffold profoundly influences its properties. Understanding these changes is critical for predicting the impact on a drug candidate's behavior.
Lipophilicity (LogP/LogD)
Lipophilicity is a crucial parameter governing a drug's solubility, permeability, and metabolic profile. While fluorination is often associated with increased lipophilicity, the reality is more nuanced.
-
Trend: The effect on lipophilicity generally increases with the number of fluorine atoms, following the trend: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃.[11]
-
Stereochemical Influence: The spatial arrangement of substituents plays a significant role. For instance, cis-1,2-disubstituted cyclobutanes bearing CF₃ and C₂F₅ groups have been shown to possess unexpectedly lower lipophilicity compared to their trans isomers, an effect attributed to intramolecular conformational folding that shields the lipophilic groups.[10][11][12]
-
Bioisosteric Comparison: The 1-trifluoromethyl-cyclobutyl group is emerging as a unique bioisostere for the highly lipophilic tert-butyl group. While this substitution moderately increases lipophilicity compared to the parent tert-butyl compound, it offers a different three-dimensional profile and potential metabolic advantages.[8][13] In contrast, replacing alkyl linkers (methylene, gem-dimethyl, cyclobutyl) with a polar oxetane ring significantly decreases lipophilicity.[14]
| Building Block / Moiety | Typical Impact on LogP | Key Considerations |
| Non-fluorinated Cyclobutane | Baseline | Serves as a non-polar, rigid scaffold.[4] |
| Monofluoromethyl-Cyclobutane | Minor Increase | Smallest lipophilic footprint among fluoroalkyls.[11] |
| Difluoromethyl-Cyclobutane | Moderate Increase | Intermediate lipophilicity.[11] |
| Trifluoromethyl-Cyclobutane | Significant Increase | Most lipophilic; can act as a tert-butyl isostere.[8][11] |
| tert-Butyl | High | Classic bulky, lipophilic group. |
| gem-Dimethyl | Moderate | Common non-polar isostere for a carbonyl group. |
| Oxetane | Decrease | Polar alternative to gem-dimethyl or cyclobutane.[14] |
Acidity and Basicity (pKa)
The powerful electron-withdrawing nature of fluorine atoms can significantly modulate the pKa of proximal acidic and basic functional groups. This is a key tactic for optimizing a compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.
-
Inductive Effect: For cyclobutane carboxylic acids, increasing the number of fluorine atoms on the adjacent alkyl group increases acidity (lowers pKa). Conversely, for cyclobutylamine derivatives, the same trend decreases basicity (lowers the pKa of the conjugate acid).[3]
-
Predictable Modulation: The change in pKa is quite regular. For 1-substituted cyclobutanes, ∆pKa values have been measured at approximately 0.7 units for carboxylic acids and 1.7 units for amines per single fluorine atom, providing a predictable tool for pKa tuning.[3]
| Fluoroalkyl Group (on C1) | ∆pKa (Cyclobutane Carboxylic Acid) | ∆pKa (Cyclobutylamine HCl) |
| -CH₃ (Reference) | 0 | 0 |
| -CH₂F | ~ -0.7 | ~ -1.7 |
| -CHF₂ | ~ -1.4 | ~ -3.4 |
| -CF₃ | ~ -2.1 | ~ -5.1 |
| Data represents approximate shifts based on reported inductive effects.[3] |
Metabolic Stability
A primary driver for using fluorinated compounds is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.
-
Blocking Metabolic "Soft Spots": Placing a fluoroalkyl group at a position susceptible to oxidative metabolism can effectively block this pathway, increasing the compound's half-life and systemic exposure.[1][2]
-
Context is Key: The effect is not universal and depends on the specific compound and its metabolic pathways. In a study comparing tert-butyl analogs to their CF₃-cyclobutane counterparts, metabolic stability was enhanced in some cases (e.g., Butenafine analog) but decreased in others (e.g., Tebutam analog).[8][13] This underscores the necessity of empirical testing for each new scaffold.
-
Comparative Data: In tests with human liver microsomes, the intrinsic clearance (CLint) of a model compound was significantly altered by the tert-butyl to CF₃-cyclobutane switch, demonstrating the profound and sometimes unpredictable impact of this bioisosteric replacement.[8][13]
| Compound Pair | Intrinsic Clearance (CLint) | Outcome of CF₃-Cyclobutane Substitution |
| Model Compound 40 vs. 42 | 12 vs. 1 (mg min⁻¹ µL⁻¹) | Increased Metabolic Stability[8][13] |
| Butenafine vs. Analog 46 | 30 vs. 21 (mg min⁻¹ µL⁻¹) | Increased Metabolic Stability[8][13] |
| Model Compound 37 vs. 39 | 11 vs. 16 (mg min⁻¹ µL⁻¹) | Decreased Metabolic Stability[8][13] |
| Tebutam vs. Analog 50 | 57 vs. 107 (mg min⁻¹ µL⁻¹) | Decreased Metabolic Stability[8][13] |
Conformational Effects
The puckered, three-dimensional nature of the cyclobutane ring provides a rigid scaffold that can lock relative substituent geometries.[4] This conformational constraint can be a significant advantage over more flexible acyclic linkers.
-
Vectorial Orientation: The cyclobutane ring orients its substituents along specific vectors, which can be exploited to optimize interactions with a protein binding pocket. This can lead to improved potency and selectivity.
-
Axial Preference: X-ray crystallography has revealed that in many 1,1-disubstituted cyclobutanes, a trifluoromethyl substituent preferentially adopts an axial position, presenting an almost perpendicular alignment relative to another substituent on the same carbon.[8][13] This defined geometry can be a powerful design element.
Caption: Conformational constraint imposed by a cyclobutane scaffold versus a flexible linker.
Validated Experimental Protocols
To ensure trustworthiness and provide actionable guidance, we present detailed protocols for two fundamental assays used to characterize these building blocks.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput, material-sparing method ideal for determining lipophilicity in a drug discovery setting.[15] It measures the retention time of a compound on a non-polar stationary phase, which correlates well with its LogP or LogD value, and is often more practical than the traditional shake-flask method.[15][16]
Methodology:
-
System Preparation:
-
Use a C18 column on a standard HPLC system with a UV detector.
-
The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with known LogP/LogD₇.₄ values that span the expected range of the test compounds.
-
Inject each reference compound individually and record its retention time (t_r). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_r - t₀) / t₀.
-
Plot the known LogP values against the calculated log(k) values. Perform a linear regression to generate a calibration curve.[15]
-
-
Sample Analysis:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.
-
Inject the test compounds under the identical HPLC conditions used for the standards and record their retention times.
-
Calculate the log(k) for each test compound.
-
-
Data Interpretation:
-
Using the linear equation from the calibration curve, calculate the LogD₇.₄ of the test compounds from their log(k) values.[15]
-
Caption: Workflow for LogD determination using RP-HPLC.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The HLM assay is a workhorse of early ADME testing, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[17][18] The rate of disappearance of the parent compound is used to calculate key parameters like half-life (t₁/₂) and intrinsic clearance (CLint).[19]
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in buffer. This ensures the continuous supply of the essential CYP cofactor, NADPH.
-
Prepare test compounds and a positive control (a compound with known high clearance, e.g., verapamil) at a starting concentration (e.g., 1 µM) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 mins) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20]
-
-
Data Calculation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / [protein concentration]) * 1000.[21]
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Outlook
Fluoroalkyl cyclobutane building blocks represent a powerful convergence of two highly successful strategies in modern drug design: fluorination and the use of sp³-rich scaffolds. They offer medicinal chemists a versatile toolkit to modulate lipophilicity, tune pKa, enhance metabolic stability, and impose valuable conformational constraints. While their impact on properties like metabolic stability must be empirically validated on a case-by-case basis, their growing accessibility and well-characterized physicochemical profiles make them an increasingly attractive choice.
As drug discovery continues to venture into more challenging biological targets and more complex chemical space, the rational application of precisely functionalized, three-dimensional scaffolds will be paramount. Fluoroalkyl cyclobutanes are uniquely positioned to meet this challenge, providing a robust platform for the creation of next-generation therapeutics with optimized efficacy, safety, and pharmacokinetic profiles.
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]
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Chernykh, A., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Demchuk, O. P., & Grygorenko, O. O. (2023). The synthesis and acid-base properties of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Gurbych, O., et al. (2024). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. ResearchGate. [Link]
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Chernykh, A., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis– 2‐((Fluoro)Alkyl)Cyclobutanes. Chemistry – A European Journal. [Link]
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ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Li, Y., et al. (2010). A High-Throughput Method for Lipophilicity Measurement. Analytical Chemistry. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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Jove. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
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Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Li, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH Public Access. [Link]
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A Senior Application Scientist's Guide to Validating the Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid via Spectral Data
Introduction
In modern medicinal chemistry, the incorporation of small, strained ring systems decorated with fluorine-containing substituents is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 3-(trifluoromethyl)cyclobutane-1-carboxylic acid moiety, in particular, serves as a valuable building block in the synthesis of numerous pharmaceutical candidates.[4] However, the synthesis of 1,3-disubstituted cyclobutanes often yields a mixture of cis and trans diastereomers, the separation and characterization of which are critical for downstream applications.[5]
This guide provides a comprehensive framework for the rigorous validation of synthesized this compound. Moving beyond a simple checklist of techniques, we will explore the causal relationships between molecular structure, stereochemistry, and the resulting spectral data. This self-validating workflow, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensures an unambiguous structural and stereochemical assignment, a cornerstone of trustworthy and reproducible chemical research.
The Spectroscopic Validation Workflow
The definitive confirmation of the target molecule's structure and, crucially, its stereochemistry, relies not on a single piece of data but on the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they form a robust, self-validating system.
Caption: Overall workflow for the validation of synthesized products.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for this analysis, as it provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. The key to validating the synthesis and assigning stereochemistry lies in comparing the spectra of the cis and trans isomers, which exhibit distinct differences due to molecular symmetry.
The trans isomer possesses a C₂ axis of symmetry, rendering pairs of protons and carbons chemically equivalent. The cis isomer, however, only has a plane of symmetry (Cₛ), resulting in a lower degree of equivalence and generally more complex spectra. This fundamental difference is the primary diagnostic tool for distinguishing the two.[6][7]
¹H NMR: Probing the Proton Environment
The proton NMR spectrum provides information on the number of unique protons, their electronic environment (chemical shift), and their connectivity to neighboring nuclei (spin-spin coupling).
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >10 ppm.[8] Its integration should correspond to one proton.
-
Cyclobutane Protons: The puckered nature of the cyclobutane ring leads to complex multiplets for the ring protons, typically found between 2.0 and 3.5 ppm.[7][9]
-
Trans Isomer (Higher Symmetry): Due to symmetry, the two protons on C2/C4 are equivalent, and the two methine protons on C1/C3 are also equivalent. This leads to a simpler spectrum, potentially showing two main multiplet signals for the ring protons (excluding the COOH proton).
-
Cis Isomer (Lower Symmetry): The lack of C₂ symmetry makes the protons on C2 and C4 inequivalent. This results in a more complex spectrum with potentially four distinct multiplet signals for the ring protons.[6]
-
¹⁹F NMR: The Trifluoromethyl Signature
¹⁹F NMR is highly sensitive and offers a large chemical shift range, making it an excellent probe.[10]
-
Chemical Shift: For a CF₃ group on an aliphatic ring, a single signal is expected. The chemical shift typically falls within the range of -50 to -70 ppm relative to CFCl₃.[10] The exact position can be sensitive to the local environment and stereochemistry, although the difference between cis and trans isomers might be small.[11][12]
-
Coupling: Long-range coupling (⁴JHF) to the methine proton at C3 might be observed, which could manifest as a slight broadening of the singlet or a very fine multiplet structure.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. This is often the most definitive method for distinguishing the cis and trans isomers.
-
Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm is characteristic of a carboxylic acid.[8]
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of 120-130 ppm.
-
Cyclobutane Carbons:
-
Trans Isomer: Due to symmetry, only three signals are expected for the cyclobutane ring: one for C1/C3 and one for C2/C4.
-
Cis Isomer: Four distinct signals are expected for the cyclobutane carbons: C1, C2, C3, and C4, as they are all chemically inequivalent.
-
| Predicted Spectral Data Summary | Trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | Cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
| ¹H NMR Signals | Fewer signals due to symmetry. Approx. 3 distinct sets of peaks (ring CH, ring CH₂, COOH). | More signals due to lower symmetry. Approx. 5 distinct sets of peaks (CH-1, CH-3, 2x CH₂, COOH). |
| ¹³C NMR Signals | 4 total signals (COOH, CF₃, C1/C3, C2/C4). | 6 total signals (COOH, CF₃, C1, C2, C3, C4). |
| ¹⁹F NMR Signal | 1 singlet (or narrow multiplet) ~ -65 ppm. | 1 singlet (or narrow multiplet) ~ -65 ppm (slight shift vs. trans). |
Part 2: Infrared (IR) Spectroscopy - Confirming Functional Groups
While NMR provides the detailed structural map, IR spectroscopy offers a rapid and reliable method to confirm the presence of key functional groups. It is an essential cross-validation technique.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected, spanning from approximately 2500 to 3300 cm⁻¹. This characteristic broadness is due to hydrogen bonding between acid dimers.[8][13]
-
C=O Stretch (Carboxylic Acid): A sharp, intense absorption should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids in condensed phases.[8]
-
C-F Stretches (Trifluoromethyl): Several strong and characteristic absorption bands are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹, corresponding to the symmetric and asymmetric C-F stretching vibrations of the CF₃ group.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp |
| C-F (CF₃ Group) | 1100 - 1350 | Multiple Strong, Sharp Bands |
Part 3: Mass Spectrometry (MS) - Verifying Molecular Weight and Formula
Mass spectrometry completes the primary validation by confirming the molecular weight and elemental composition of the synthesized compound.
-
Molecular Ion (M⁺): The molecular formula is C₆H₇F₃O₂, corresponding to a molecular weight of 168.11 g/mol .[1][14] A peak corresponding to the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) should be observed at m/z 168 or 169, respectively.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for providing unambiguous confirmation of the elemental formula. The calculated exact mass for C₆H₇F₃O₂ is 168.0398. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides very high confidence in the chemical formula.
-
Fragmentation Pattern: While complex, characteristic fragmentation patterns can lend further support. Common fragmentation pathways for cyclobutane carboxylic acids involve ring cleavage or loss of the carboxylic acid group.[15][16][17] Expect to see fragments corresponding to the loss of H₂O (m/z 150), COOH (m/z 123), or CF₃ (m/z 99). A prominent fragmentation pattern for cyclobutanes is cleavage into two ethylene fragments, which may also be observed.[18]
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified product directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for general solubility. If the compound is not fully soluble, DMSO-d₆ is an excellent alternative, especially for observing the acidic proton.
-
Homogenize: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring the correct depth, and insert it into the NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters. It is crucial to acquire the ¹³C spectrum with sufficient scans to obtain a good signal-to-noise ratio for all carbons, especially the quaternary carbons.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Clean Crystal: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire Background: Run a background spectrum of the empty, clean crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Apply Sample: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Collect Spectrum: Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Conclusion
The validation of a synthetic product like this compound is a process of systematic, evidence-based confirmation. By integrating the detailed structural and stereochemical insights from multinuclear NMR, the functional group confirmation from IR, and the molecular formula verification from HRMS, a complete and unambiguous picture of the molecule is formed. The clear distinction in the number of NMR signals between the cis and trans isomers, rooted in their fundamental symmetry differences, serves as the most powerful tool for stereochemical assignment. Adherence to this multi-technique, self-validating workflow ensures the scientific integrity and trustworthiness required for advancing drug discovery and development programs.
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Ulrich, A. S., & Watts, A. (2009). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 105(2), 159-170. Retrieved from [Link]
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Navigating the Acidic Landscape: A Comparative Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid and Other Carboxylic Acid Bioisosteres in Drug Discovery
In the intricate world of drug discovery, the carboxylic acid moiety is a privileged functional group, frequently integral to a molecule's pharmacophore. However, its inherent properties can also present significant hurdles, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1] To circumvent these challenges while preserving biological activity, medicinal chemists often turn to the strategic replacement of the carboxylic acid with a bioisostere—a chemical group with similar steric and electronic properties. This guide provides an in-depth comparison of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a novel and increasingly popular bioisostere, with other well-established carboxylic acid surrogates. We will delve into their physicochemical properties, metabolic stability, and cell permeability, supported by experimental data and detailed protocols to empower researchers in making informed decisions for lead optimization.
The Rationale for Carboxylic Acid Bioisosteres
Carboxylic acids, while excellent for target binding through ionic interactions and hydrogen bonding, often suffer from low lipophilicity and a negative charge at physiological pH. This can lead to:
-
Poor membrane permeability : The ionized carboxylate group hinders passive diffusion across biological membranes, limiting oral bioavailability and access to intracellular targets.[1]
-
Metabolic instability : Carboxylic acids are susceptible to glucuronidation, a metabolic pathway that can lead to the formation of reactive acyl glucuronides, potentially causing idiosyncratic drug toxicity.[1]
-
High plasma protein binding : The acidic nature can lead to extensive binding to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.[2]
Bioisosteric replacement aims to mitigate these liabilities by substituting the carboxylic acid with a group that mimics its essential binding interactions but possesses improved drug-like properties.
A Modern Contender: this compound
The this compound moiety has emerged as a compelling bioisostere. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid.[3] The cyclobutane ring introduces a three-dimensional scaffold, which can improve metabolic stability and provide a unique vector for exploring chemical space compared to more traditional, planar aromatic bioisosteres.[4]
Key Attributes:
-
Modulated Acidity : The electron-withdrawing trifluoromethyl group is expected to increase the acidity compared to a simple cyclobutane carboxylic acid, bringing its pKa closer to that of many biologically relevant carboxylic acids. A predicted pKa value for this compound is approximately 4.36.[3]
-
Increased Lipophilicity : The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[3]
-
Metabolic Stability : The cyclobutane ring is often more resistant to metabolic degradation than linear alkyl chains or certain aromatic systems. The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolism.[5]
-
Novel Chemical Space : The non-planar, rigid structure of the cyclobutane ring can provide a distinct binding orientation within a target protein, potentially leading to improved potency and selectivity.
Established Carboxylic Acid Bioisosteres: A Comparative Overview
To provide a comprehensive comparison, we will evaluate this compound alongside a selection of widely used bioisosteres: tetrazole, acylsulfonamide, and 3-hydroxyisoxazole.
-
Tetrazole : Perhaps the most common carboxylic acid bioisostere, the 5-substituted tetrazole has a pKa (around 4.5-4.9) very similar to that of a carboxylic acid.[6] It is a planar, aromatic ring that can participate in similar binding interactions. While metabolically more stable than carboxylic acids with respect to acyl glucuronide formation, its acidity can still limit permeability.[1][7]
-
Acylsulfonamide : This bioisostere also exhibits a pKa in the range of carboxylic acids (typically 3.5-4.5).[8] The sulfonamide group can act as a hydrogen bond acceptor, and the overall structure is non-planar. Acylsulfonamides can offer improved lipophilicity and permeability compared to carboxylic acids.
-
3-Hydroxyisoxazole : This planar heterocyclic bioisostere has a pKa in the range of 4-5. It is considered to be more lipophilic than a carboxylic acid and can lead to improved permeability.[1]
Comparative Physicochemical and In Vitro Properties
The following table summarizes the key properties of this compound and the selected bioisosteres. It is important to note that the values for this compound are based on predictions and literature data for structurally related compounds, as direct comparative experimental data is not available in a single source.
| Bioisostere | Structure | pKa | cLogP | Metabolic Stability (t½ in HLM) | Caco-2 Permeability (Papp) |
| Carboxylic Acid (Reference) | R-COOH | ~4-5 | Variable | Generally low to moderate | Low |
| This compound | ~4.36 (Predicted) [3] | ~1.5-2.0 (Estimated) | Expected to be high | Expected to be moderate to high | |
| Tetrazole | ~4.5-4.9[6] | Generally higher than COOH | High[7] | Low to moderate | |
| Acylsulfonamide | ~3.5-4.5[8] | Generally higher than COOH | Moderate to high | Moderate to high | |
| 3-Hydroxyisoxazole | ~4-5[1] | Generally higher than COOH | Moderate to high | Moderate |
Note: HLM = Human Liver Microsomes. cLogP is the calculated octanol-water partition coefficient. Papp is the apparent permeability coefficient. The values presented are general ranges and can vary significantly depending on the rest of the molecule (R-group).
Experimental Protocols for Comparative Evaluation
To enable researchers to perform their own objective comparisons, we provide the following standardized protocols for key in vitro assays.
Diagram of the Comparative Workflow
Caption: Workflow for the comparative evaluation of carboxylic acid bioisosteres.
pKa Determination by Potentiometric Titration
Principle: This method determines the acid dissociation constant (pKa) by titrating the compound with a strong base and measuring the change in pH. The pKa is the pH at which the compound is 50% ionized.
Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[9]
-
Prepare a 0.1 M solution of NaOH and standardize it.
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent system like water:methanol) to a final concentration of 1-10 mM.
-
-
Titration:
-
Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[10]
-
LogP Determination by Shake-Flask Method
Principle: This method determines the octanol-water partition coefficient (LogP), a measure of lipophilicity, by measuring the concentration of the compound in each phase after partitioning between n-octanol and water.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
-
Shake the tube vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of P.[11]
-
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes. The rate of disappearance of the parent compound over time is measured.
Protocol:
-
Preparation:
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[14]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.[14]
-
Caco-2 Cell Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium, to predict in vivo drug absorption.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
-
Assay Procedure:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical to basolateral (A to B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral to apical (B to A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]
-
The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[16]
-
Interpreting the Data: Making Informed Decisions
The choice of a carboxylic acid bioisostere is highly context-dependent and should be guided by the specific challenges of a drug discovery project.
-
If poor permeability is the primary issue, bioisosteres with higher lipophilicity and reduced acidity, such as certain acylsulfonamides or the this compound, may be advantageous.
-
If metabolic instability is the main concern, tetrazoles and the trifluoromethylcyclobutane derivative are excellent choices due to their inherent resistance to common metabolic pathways that affect carboxylic acids.
-
The three-dimensional shape of the this compound can be particularly beneficial for optimizing binding interactions and improving selectivity, offering an advantage over planar bioisosteres.
It is crucial to synthesize and test a small panel of bioisosteres to empirically determine the best replacement for a given scaffold and biological target.
Conclusion
The strategic use of carboxylic acid bioisosteres is a powerful tool in modern drug discovery. While traditional bioisosteres like tetrazoles and acylsulfonamides have a long-standing track record, novel moieties such as this compound offer exciting new possibilities for fine-tuning the properties of drug candidates. By providing a unique combination of modulated acidity, increased lipophilicity, metabolic stability, and a three-dimensional scaffold, this emerging bioisostere has the potential to overcome many of the liabilities associated with carboxylic acids. This guide provides the foundational knowledge and experimental framework for researchers to effectively navigate the acidic landscape and select the optimal bioisostere to advance their drug discovery programs.
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The Strategic Incorporation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of unique chemical moieties can profoundly influence a molecule's properties, transforming a promising compound into a viable therapeutic agent. One such moiety that has garnered significant interest is 3-(trifluoromethyl)cyclobutane-1-carboxylic acid and its derivatives. This guide provides an in-depth analysis of this scaffold, presenting a case study of its application in a clinical drug candidate and comparing its utility against other structural motifs.
The Allure of a Fluorinated Cycloalkane: Properties and Advantages
The this compound scaffold presents a compelling combination of features for drug designers. The cyclobutane ring introduces a degree of three-dimensionality and conformational rigidity, which can be crucial for precise binding to a biological target. The trifluoromethyl (CF3) group, a well-established bioisostere for a methyl or tert-butyl group, imparts several advantageous properties.
The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with protein targets and can significantly impact the acidity of nearby functional groups. Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer half-life and improved bioavailability of a drug candidate. The trifluoromethyl group also increases lipophilicity, which can enhance membrane permeability and cell uptake.[1]
Case Study: GSK2982772 - A RIPK1 Inhibitor for Inflammatory Diseases
A notable example of the application of a 3-(trifluoromethyl)cyclobutane derivative in a clinical candidate is GSK2982772 , a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases.[2][][4][5][6] GSK2982772 was investigated in Phase II clinical trials for conditions including psoriasis, rheumatoid arthritis, and ulcerative colitis.[5]
While the development of GSK2982772 for these specific indications was discontinued, it serves as an excellent case study to understand the role of the trifluoromethylcyclobutane moiety in a drug candidate. In the structure of GSK2982772, the this compound is present as an amide derivative. This modification was likely introduced to optimize the molecule's interaction with the RIPK1 active site and to fine-tune its pharmacokinetic properties.
Experimental Data Highlights
| Property | GSK2982772 |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| IC50 (Human RIPK1) | 16 nM[2][4][6] |
| Selectivity | >1000-fold over a panel of 339 kinases[2] |
| Cellular Activity | Potent inhibitor of TNF-induced necrotic cell death[4][6] |
| Clinical Development | Investigated in Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis[5] |
The high potency and selectivity of GSK2982772 underscore the successful application of the trifluoromethylcyclobutane scaffold in designing a clinical-grade molecule. The rigid cyclobutane ring likely positions the key interacting groups optimally within the RIPK1 binding pocket, while the trifluoromethyl group contributes to the overall favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Comparative Analysis: The Cyclobutane Scaffold in Other Successful Drugs
To appreciate the contribution of the this compound moiety, it is insightful to compare it with other successful drug candidates that utilize a cyclobutane ring, albeit without the trifluoromethyl group. A prime example is Baricitinib , an approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1][7][8]
Baricitinib incorporates a central azetidine ring, a nitrogen-containing four-membered ring, which is structurally related to cyclobutane. This compact ring system plays a crucial role in the molecule's ability to selectively inhibit JAK1 and JAK2.[7] The success of Baricitinib highlights the value of the constrained four-membered ring in achieving high potency and selectivity.
The key difference lies in the substitution. While Baricitinib utilizes an ethylsulfonyl group on its azetidine ring, GSK2982772 employs the trifluoromethyl group on its cyclobutane ring. This substitution is a deliberate design choice to leverage the unique properties of fluorine. The trifluoromethyl group in GSK2982772 likely provides enhanced metabolic stability and lipophilicity compared to the substituents on the cyclobutane rings of other JAK inhibitors mentioned in patent literature.[9][10]
Experimental Workflow: Synthesis of the Core Scaffold
The utility of this compound as a building block is underscored by the development of scalable synthetic routes. A common approach starts from a readily available cyclobutanone precursor.
Caption: The logical flow of a bioisosteric replacement strategy using the 3-(trifluoromethyl)cyclobutyl group.
By replacing a metabolically labile tert-butyl group with the more robust 3-(trifluoromethyl)cyclobutyl moiety, medicinal chemists can often achieve a superior drug candidate with an improved pharmacokinetic profile.
Conclusion
The this compound scaffold and its derivatives represent a valuable tool in the medicinal chemist's armamentarium. The case study of the clinical candidate GSK2982772 demonstrates the successful application of this moiety in the design of a potent and selective kinase inhibitor. While GSK2982772 did not proceed to market for its initial indications, the insights gained from its development underscore the potential of this unique chemical building block.
Comparative analysis with successful drugs like Baricitinib highlights the broader utility of the cyclobutane ring in drug design. The addition of the trifluoromethyl group offers a strategic advantage for enhancing key drug-like properties, particularly metabolic stability and lipophilicity. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, the strategic use of tailored building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of innovative medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1093750-93-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The protocols outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles: Hazard Identification and Risk Assessment
Proper handling and disposal begin with a thorough understanding of the compound's specific hazards. This compound is not a benign substance; its chemical structure necessitates stringent safety protocols.
Inherent Chemical Hazards: The primary hazards identified for this compound involve its corrosive and irritant properties.[1][2] The presence of the carboxylic acid group makes it acidic, while the trifluoromethyl (-CF3) group, common in modern pharmaceuticals, imparts significant chemical stability. This stability, an asset in drug design, makes the compound persistent in the environment, a critical factor in waste management.[3] High-temperature incineration is often required to break the strong carbon-fluorine bonds characteristic of such molecules.[4]
Regulatory Context: All laboratory operations, including waste disposal, are governed by the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6] This standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals, from procurement to disposal.[7][8] Furthermore, waste disposal is regulated by the EPA's Resource Conservation and Recovery Act (RCRA), which strictly forbids the disposal of hazardous chemicals via standard trash or sewer systems.[9][10]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][11] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation | [1][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [11][12] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management for this compound, ensuring safety and regulatory compliance at every stage.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier between the researcher and the hazardous material.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133).[13][14]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) suitable for handling corrosive organic acids.[12][14]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[14]
-
Work Area: Always handle the compound and its waste inside a certified chemical fume hood to mitigate inhalation risks.[7][14]
Step 2: Waste Segregation
This is the most critical step to prevent dangerous chemical reactions. Never mix incompatible waste streams.[3][15] The acidic nature of this compound dictates its segregation from specific chemical classes.
-
Store Acids Separately: Keep this waste stream separate from bases (e.g., sodium hydroxide, amines) to prevent violent neutralization reactions.[16]
-
Isolate from Cyanides and Sulfides: Mixing acids with cyanides or sulfides can generate highly toxic hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gas.[16]
-
Separate from Oxidizers: Keep away from oxidizing agents (e.g., nitric acid, peroxides) to prevent potentially explosive reactions.[16]
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Material: Use a container made of compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices. Crucially, do not use metal containers , as acids can corrode them, leading to leaks and potential reactive hazards.[10][16]
-
Container Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-on cap.[9][15] Keep the container closed at all times except when adding waste.[15][16]
-
Labeling: Proper labeling is a legal requirement and essential for safety.[17] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be stored safely at or near its point of generation in a designated SAA.[16][17]
-
Location: The SAA must be under the direct control of laboratory personnel.[10]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[9]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]
Step 5: Final Disposal via Authorized Channels
Laboratory personnel are responsible for the safe collection and accumulation of waste; final disposal is a specialized task.
-
Contact EHS: When the waste container is nearly full or has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[16]
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company. The likely disposal method for this persistent fluorinated compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the resulting hydrogen fluoride.[19][4][20]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel can manage the cleanup.
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an acid-neutralizing absorbent material or a universal chemical spill kit.[3]
-
Collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills: For spills that are large, occur outside of a fume hood, or involve personnel exposure, evacuate the area immediately and contact your institution's emergency response team.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
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A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of the potential hazards and the protocols to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1093750-93-6). As your partners in the laboratory, we aim to provide value beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
The toxicological properties of this specific material have not been exhaustively investigated, a common scenario with research chemicals. Therefore, our recommendations are built upon the known hazards of similar fluorinated carboxylic acids and established principles of laboratory safety for handling corrosive and irritant compounds.
Hazard Identification and Risk Assessment
This compound is classified with several key hazards that dictate the necessary protective measures. Understanding these is the first step in a robust safety protocol.
GHS Classifications:
-
Skin Irritation/Corrosion: Causes skin irritation.[1][2][3] Prolonged contact can lead to more severe damage.
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3] This underscores the critical need for robust eye protection.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]
-
Acute Oral Toxicity: Harmful if swallowed.[3]
The trifluoromethyl group can increase the compound's lipophilicity, potentially enhancing its interaction with biological membranes and proteins.[4] Given that the full toxicological profile is unknown, a cautious approach treating the substance as potentially corrosive and toxic is warranted.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage, eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential for all tasks involving this compound.[5][6] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[6][7]
-
Elevated Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in conjunction with chemical safety goggles .[6][7][8][9] A face shield alone does not provide adequate protection.[6]
Hand and Body Protection: Preventing Dermal Exposure
The compound is a known skin irritant.[1] Therefore, preventing skin contact is a primary objective.
-
Gloves: Use compatible, chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling acids.[9] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving.
-
Lab Coat/Chemical Apron: A standard lab coat is required at a minimum. For procedures with a higher risk of splashes or spills, supplement this with a chemical-resistant apron made of durable materials like PVC or neoprene.[5][7][9]
-
Full Body Protection: In situations involving large quantities or a high potential for significant exposure, an acid-resistant suit may be necessary.[9] Ensure clothing provides full coverage, including long sleeves and closed-toe shoes.
Respiratory Protection: Mitigating Inhalation Risks
Because this chemical may cause respiratory irritation, engineering controls are the preferred method of mitigation.[1][2][3]
-
Primary Engineering Control: All handling of this compound, especially in solid (dust) form or when heated, must be conducted within a certified chemical fume hood.[6][8] This provides the primary layer of respiratory protection by containing vapors and dust at the source.
-
Secondary Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. For environments with potential for acid gas, a full-face respirator with an appropriate acid gas cartridge is recommended.[9] A proper fit test is essential for respirator effectiveness.[9]
Table 1: PPE Selection Guide
| Task Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk (e.g., handling small quantities in closed containers) | Chemical Safety Goggles | Single pair of nitrile or butyl gloves | Standard Lab Coat | Not required if handling in a well-ventilated area |
| Medium Risk (e.g., weighing, preparing solutions, small-scale reactions) | Chemical Safety Goggles | Double-gloved with nitrile or butyl gloves | Standard Lab Coat | Mandatory: Chemical Fume Hood |
| High Risk (e.g., large quantity transfers, heating, potential for aerosols) | Chemical Safety Goggles AND Full Face Shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | Mandatory: Chemical Fume Hood. Respirator on standby for emergencies. |
Operational and Disposal Plans
A safe workflow encompasses everything from preparation to disposal. The following diagram illustrates the critical steps for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Ventilation: Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][6][8]
-
Transfers: When transferring the chemical, pour slowly and carefully to avoid splashing.[8] When diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.[6][8]
-
Housekeeping: Maintain a clean and organized workspace. In case of a spill, use an appropriate absorbent material for acids (such as calcium carbonate) and follow your institution's spill cleanup procedures.[6]
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult or stops, administer artificial respiration. Call a physician.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Call a poison center or physician immediately.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, appropriate container.[5][8][10] Store away from incompatible materials such as bases and oxidizing agents.[8] Do not store above eye level.[5][6]
-
Disposal: This compound is a fluorinated organic acid. Disposal must be handled as hazardous waste. Collect in suitable, closed containers and dispose of in accordance with all local, regional, national, and international regulations. Do not allow the substance to enter drains or soil. Specialized disposal methods for perfluoroalkyl and polyfluoroalkyl substances (PFAS) may be required.[11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


